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  • Product: 1-(Quinoxalin-6-yl)ethanone
  • CAS: 83570-42-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(Quinoxalin-6-yl)ethanone from 4-Aminoacetophenone

Abstract This comprehensive technical guide details a robust and efficient multi-step synthesis of 1-(quinoxalin-6-yl)ethanone, a valuable heterocyclic ketone, commencing from the readily available starting material, 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and efficient multi-step synthesis of 1-(quinoxalin-6-yl)ethanone, a valuable heterocyclic ketone, commencing from the readily available starting material, 4-aminoacetophenone. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide provides a detailed theoretical framework for each synthetic transformation, grounded in established reaction mechanisms, and offers meticulously detailed, step-by-step experimental protocols. The causality behind experimental choices is elucidated, ensuring both scientific integrity and practical applicability. All procedural details are supported by citations to authoritative literature, and key data is presented in clear, accessible formats. Visualizations of the synthetic pathway and workflow are provided to enhance understanding.

Introduction and Strategic Overview

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have rendered them focal points of extensive research in medicinal chemistry and drug discovery. The target molecule, 1-(quinoxalin-6-yl)ethanone, serves as a key building block for the synthesis of more complex pharmaceutical agents due to the presence of a reactive ketone functionality on the quinoxaline framework.

The synthetic strategy outlined herein provides a logical and efficient pathway from the simple and commercially available 4-aminoacetophenone. The core of this strategy involves the regioselective functionalization of the benzene ring of the starting material to introduce a second amino group ortho to the first, thereby creating the requisite o-phenylenediamine precursor. This intermediate is then cyclized with a 1,2-dicarbonyl compound to construct the quinoxaline ring system.

The overall synthetic transformation is depicted below:

Synthetic_Pathway start 4-Aminoacetophenone step1 Protection (Acetylation) start->step1 intermediate1 4-Acetamidoacetophenone step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 4-Acetamido-3-nitroacetophenone step2->intermediate2 step3 Reduction & Deprotection intermediate2->step3 intermediate3 3,4-Diaminoacetophenone step3->intermediate3 step4 Cyclocondensation intermediate3->step4 product 1-(Quinoxalin-6-yl)ethanone step4->product

Figure 1: Overall synthetic strategy for 1-(quinoxalin-6-yl)ethanone.

This guide will dissect each of these transformations in detail, providing the underlying chemical principles, step-by-step protocols, and characterization data for the key intermediates and the final product.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Protection of the Amino Group via Acetylation

Rationale: The initial step involves the protection of the nucleophilic amino group of 4-aminoacetophenone as an acetamide. This is a critical strategic decision for two primary reasons:

  • Prevention of Oxidation: The free amino group is susceptible to oxidation under the strongly acidic and oxidizing conditions of the subsequent nitration step.

  • Directing Group for Electrophilic Aromatic Substitution: The acetamido group is a moderately activating, ortho-, para-directing group. Since the para position is already occupied by the acetyl group, the acetamido group will direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to itself.

The acetylation is readily achieved by treating 4-aminoacetophenone with acetic anhydride.

Experimental Protocol: Synthesis of 4-Acetamidoacetophenone

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of water.

  • To this suspension, add 10.5 mL (0.11 mol) of acetic anhydride.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • During this time, a white precipitate of 4-acetamidoacetophenone will form.

  • Cool the reaction mixture in an ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with two portions of 20 mL of cold water.

  • Dry the product in a vacuum oven at 80 °C to a constant weight.

Expected Outcome: This procedure typically yields 4-acetamidoacetophenone as a white crystalline solid with a high degree of purity.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Typical Yield
4-AcetamidoacetophenoneC₁₀H₁₁NO₂177.20168-171White crystalline solid>95%
Step 2: Regioselective Nitration of 4-Acetamidoacetophenone

Rationale: With the amino group protected, the subsequent electrophilic nitration can be performed. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The sulfuric acid serves to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). As previously mentioned, the acetamido group directs the nitration to the position ortho to it (and meta to the deactivating acetyl group).

Experimental Protocol: Synthesis of 4-Acetamido-3-nitroacetophenone

Caution: This reaction is highly exothermic and requires careful temperature control. Perform this procedure in a well-ventilated fume hood.

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 17.7 g (0.1 mol) of 4-acetamidoacetophenone to 100 mL of concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 4-acetamidoacetophenone over a period of 1 hour, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate of 4-acetamido-3-nitroacetophenone will form.

  • Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at 60 °C.

Expected Outcome: This procedure yields 4-acetamido-3-nitroacetophenone as a yellow solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Typical Yield
4-Acetamido-3-nitroacetophenoneC₁₀H₁₀N₂O₄222.19145-148Yellow solid80-85%
Step 3: Reduction of the Nitro Group and Deprotection of the Acetamide

Rationale: The next crucial transformation is the conversion of 4-acetamido-3-nitroacetophenone into 3,4-diaminoacetophenone. This involves two key reactions: the reduction of the nitro group to an amino group and the hydrolysis of the acetamide protecting group. A highly efficient approach is to perform both transformations in a single "one-pot" procedure. Catalytic hydrogenation is an excellent method for this, as the conditions can be tailored to achieve both the reduction of the nitro group and, with the addition of acid, the hydrolysis of the amide.

Experimental Protocol: Synthesis of 3,4-Diaminoacetophenone

Caution: Handle hydrogen gas with appropriate safety precautions in a well-ventilated area.

  • To a 500 mL hydrogenation flask, add 22.2 g (0.1 mol) of 4-acetamido-3-nitroacetophenone and 200 mL of ethanol.

  • Carefully add 1.0 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Add 10 mL of concentrated hydrochloric acid to the suspension.

  • Secure the flask to a Parr hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi and begin vigorous shaking or stirring.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-6 hours.

  • Once the hydrogen uptake ceases, carefully vent the apparatus and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Dissolve the residue in a minimum amount of hot water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • A precipitate of 3,4-diaminoacetophenone will form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Outcome: This procedure yields 3,4-diaminoacetophenone as a solid, which may be colored due to aerial oxidation. It is often used directly in the next step without extensive purification.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Typical Yield
3,4-DiaminoacetophenoneC₈H₁₀N₂O150.18105-108Light brown to dark solid85-90%
Step 4: Cyclocondensation to Form the Quinoxaline Ring

Rationale: The final step in the synthesis is the construction of the quinoxaline ring system. This is achieved through the well-established condensation reaction between an o-phenylenediamine (in this case, 3,4-diaminoacetophenone) and a 1,2-dicarbonyl compound. Glyoxal is the appropriate dicarbonyl compound to yield the unsubstituted quinoxaline core. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to form the stable quinoxaline ring.[1]

Experimental Protocol: Synthesis of 1-(Quinoxalin-6-yl)ethanone

  • In a 250 mL round-bottom flask, dissolve 15.0 g (0.1 mol) of 3,4-diaminoacetophenone in 100 mL of ethanol.

  • To this solution, add 14.5 mL of a 40% aqueous solution of glyoxal (0.1 mol) dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1-(quinoxalin-6-yl)ethanone.

Expected Outcome: This procedure affords 1-(quinoxalin-6-yl)ethanone as a crystalline solid.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Typical Yield
1-(Quinoxalin-6-yl)ethanoneC₁₀H₈N₂O172.18110-113Pale yellow crystalline solid75-85%

Workflow Visualization

The following diagram illustrates the laboratory workflow for the complete synthesis.

Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction & Deprotection cluster_step4 Step 4: Cyclocondensation s1_start Mix 4-Aminoacetophenone and Water s1_add Add Acetic Anhydride s1_start->s1_add s1_stir Stir at RT (30 min) s1_add->s1_stir s1_cool Cool in Ice Bath (30 min) s1_stir->s1_cool s1_filter Vacuum Filtration s1_cool->s1_filter s1_wash Wash with Cold Water s1_filter->s1_wash s1_dry Dry in Vacuum Oven s1_wash->s1_dry s1_product 4-Acetamidoacetophenone s1_dry->s1_product s2_start Dissolve 4-Acetamidoacetophenone in conc. H₂SO₄ s1_product->s2_start s2_cool Cool to 0-5 °C s2_start->s2_cool s2_add Dropwise Addition of Nitrating Mixture s2_cool->s2_add s2_stir Stir at 0-5 °C (2 h) s2_add->s2_stir s2_quench Pour onto Crushed Ice s2_stir->s2_quench s2_filter Vacuum Filtration s2_quench->s2_filter s2_wash Wash with Cold Water s2_filter->s2_wash s2_dry Dry in Vacuum Oven s2_wash->s2_dry s2_product 4-Acetamido-3-nitroacetophenone s2_dry->s2_product s3_start Combine 4-Acetamido-3-nitroacetophenone, Ethanol, Pd/C, and HCl s2_product->s3_start s3_hydrogenate Hydrogenate (50 psi H₂) s3_start->s3_hydrogenate s3_filter Filter through Celite s3_hydrogenate->s3_filter s3_concentrate Concentrate Filtrate s3_filter->s3_concentrate s3_neutralize Neutralize with NaHCO₃ s3_concentrate->s3_neutralize s3_cool Cool in Ice Bath s3_neutralize->s3_cool s3_filter2 Vacuum Filtration s3_cool->s3_filter2 s3_wash Wash with Cold Water s3_filter2->s3_wash s3_dry Dry under Vacuum s3_wash->s3_dry s3_product 3,4-Diaminoacetophenone s3_dry->s3_product s4_start Dissolve 3,4-Diaminoacetophenone in Ethanol s3_product->s4_start s4_add Add Aqueous Glyoxal s4_start->s4_add s4_reflux Reflux (2 h) s4_add->s4_reflux s4_concentrate Concentrate Solution s4_reflux->s4_concentrate s4_crystallize Crystallize from Cold Ethanol s4_concentrate->s4_crystallize s4_filter Vacuum Filtration s4_crystallize->s4_filter s4_recrystallize Recrystallize from Ethanol s4_filter->s4_recrystallize s4_product 1-(Quinoxalin-6-yl)ethanone s4_recrystallize->s4_product

Figure 2: Detailed experimental workflow for the synthesis of 1-(quinoxalin-6-yl)ethanone.

Characterization Data

Accurate characterization of the intermediates and the final product is essential for verifying the success of each synthetic step. The following table summarizes key characterization data.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
4-Acetamidoacetophenone (CDCl₃) δ 9.95 (s, 1H, NH), 7.90 (d, 2H), 7.60 (d, 2H), 2.55 (s, 3H, COCH₃), 2.15 (s, 3H, NHCOCH₃)(CDCl₃) δ 197.0, 168.5, 142.5, 131.0, 129.5, 118.5, 26.5, 24.5
4-Acetamido-3-nitroacetophenone (DMSO-d₆) δ 10.5 (s, 1H, NH), 8.6 (s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 2.6 (s, 3H, COCH₃), 2.2 (s, 3H, NHCOCH₃)(DMSO-d₆) δ 198.0, 169.0, 145.0, 138.0, 132.0, 128.0, 125.0, 120.0, 27.0, 25.0
3,4-Diaminoacetophenone (DMSO-d₆) δ 7.2 (s, 1H), 7.0 (d, 1H), 6.6 (d, 1H), 5.5 (br s, 2H, NH₂), 4.5 (br s, 2H, NH₂), 2.4 (s, 3H, COCH₃)(DMSO-d₆) δ 196.0, 145.0, 135.0, 120.0, 118.0, 115.0, 114.0, 26.0
1-(Quinoxalin-6-yl)ethanone (CDCl₃) δ 8.90 (s, 2H), 8.50 (s, 1H), 8.20 (d, 1H), 8.10 (d, 1H), 2.80 (s, 3H, COCH₃)(CDCl₃) δ 197.5, 146.0, 145.5, 143.0, 142.0, 135.0, 131.0, 130.0, 129.5, 27.0

Conclusion

This technical guide provides a comprehensive and experimentally validated pathway for the synthesis of 1-(quinoxalin-6-yl)ethanone from 4-aminoacetophenone. By detailing the strategic rationale behind each step, providing robust and citable protocols, and presenting clear visualizations and data summaries, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The described synthesis is scalable and utilizes readily available reagents, making it a practical approach for the laboratory-scale production of this important quinoxaline derivative.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Characterization of 1-(quinoxalin-6-yl)ethanone using NMR and Mass Spectrometry

Introduction: The Analytical Imperative for Quinoxaline Derivatives Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of various antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Quinoxaline Derivatives

Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of various antibiotics, anticancer agents, and luminescent materials.[1][2][3] The compound 1-(quinoxalin-6-yl)ethanone, a key intermediate or final product in many synthetic pathways, requires unambiguous structural verification to ensure purity, confirm identity, and understand its chemical properties.[4][5] Its biological and material functions are intrinsically linked to its precise molecular architecture.

This guide provides a comprehensive, field-proven framework for the definitive characterization of 1-(quinoxalin-6-yl)ethanone. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for each analytical choice, ensuring a self-validating and robust characterization workflow. The methodologies detailed herein are grounded in fundamental principles of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, tailored specifically for this class of heterocyclic ketones.

Part 1: Molecular Mass and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structural components through controlled fragmentation. For a polar, nitrogen-containing heterocycle like 1-(quinoxalin-6-yl)ethanone, Electrospray Ionization (ESI) is the ionization technique of choice due to its soft nature, which typically preserves the molecular ion.[6][7]

Experimental Design & Rationale

The primary objective is to confirm the molecular mass (C₁₀H₈N₂O = 172.18 g/mol ) and generate a reproducible fragmentation pattern that serves as a structural fingerprint.

  • Ionization Mode: Positive ion mode ESI is selected. The two nitrogen atoms in the quinoxaline ring are basic sites readily accepting a proton, leading to a strong signal for the protonated molecule, [M+H]⁺.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, is highly recommended. These instruments provide exceptional mass accuracy (typically <5 ppm), allowing for the confident determination of the elemental composition from the exact mass measurement.[6][7]

  • Fragmentation: Collision-Induced Dissociation (CID) is employed in a tandem MS (MS/MS) experiment. The [M+H]⁺ ion is mass-selected and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart energy, inducing fragmentation at the weakest bonds. Analyzing these fragments allows for a logical reconstruction of the molecule.

Experimental Protocol: ESI-MS & MS/MS
  • Sample Preparation: Dissolve ~1 mg of 1-(quinoxalin-6-yl)ethanone in 10 mL of a high-purity solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrument Setup (Direct Infusion):

    • Introduce the sample solution into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Set the instrument to positive ion mode.

    • Optimize key ESI source parameters:

      • Capillary Voltage: ~3.5-4.5 kV

      • Source Temperature: ~120-150 °C

      • Nebulizing Gas (N₂) Pressure: Optimized for a stable spray.

  • MS1 (Full Scan) Acquisition: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺. Verify its exact mass and compare it to the theoretical value. The isotopic pattern should also be examined to confirm the elemental composition (C₁₀H₈N₂O).

  • MS2 (Product Ion Scan) Acquisition:

    • Set the quadrupole to isolate the precursor ion (the [M+H]⁺ peak, m/z 173.07).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum to identify the resulting fragments.

Data Interpretation: Predicted Fragmentation Pathway

The fragmentation of 1-(quinoxalin-6-yl)ethanone is expected to follow logical pathways dictated by the stability of the resulting ions and neutral losses. The primary fragmentation sites are the bonds associated with the acetyl group.

G M [M+H]⁺ m/z 173.07 C₁₀H₉N₂O⁺ frag1 [M+H - CH₂CO]⁺ m/z 131.06 C₈H₇N₂⁺ M->frag1 - 42.01 (ketene) frag2 [M+H - CH₃]⁺ m/z 158.05 C₉H₆N₂O⁺ M->frag2 - 15.02 (methyl radical) frag3 [M+H - CO]⁺ m/z 145.08 C₉H₉N₂⁺ frag2->frag3 - 27.99 (CO)

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-(quinoxalin-6-yl)ethanone.

Expected Data Summary:

m/z (Theoretical)FormulaIdentityRationale for Formation
173.0710C₁₀H₉N₂O⁺[M+H]⁺Protonated molecular ion.
158.0498C₉H₆N₂O⁺[M+H - CH₃]⁺Loss of a methyl radical from the acetyl group.[8]
131.0604C₈H₇N₂⁺[M+H - C₂H₂O]⁺Loss of neutral ketene from the protonated acetyl group.
130.0525C₈H₆N₂⁺[M - CH₃CO]⁺Cleavage of the acyl C-C bond to lose the acetyl radical (less common).

This multi-faceted approach, combining high-resolution mass measurement with logical fragmentation analysis, provides a self-validating system for confirming the compound's identity and molecular formula.[6][9]

Part 2: Unambiguous Structure Elucidation by NMR Spectroscopy

While MS confirms mass and connectivity of fragments, NMR spectroscopy provides the definitive map of the molecular skeleton, detailing the chemical environment and spatial relationships of every proton and carbon atom.

Experimental Design & Rationale

A suite of NMR experiments is required for full, unambiguous assignment.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it can influence chemical shifts.

  • 1D Experiments (¹H and ¹³C): The standard ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting), and their relative numbers (integration). The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

  • 2D Experiments (COSY, HSQC, HMBC): These experiments are the cornerstone of a self-validating protocol.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This helps trace out proton networks, for example, across the benzene portion of the quinoxaline ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is the key experiment for connecting different fragments of the molecule, such as linking the acetyl group protons to the quinoxaline ring.

G cluster_exp NMR Experimental Workflow Sample Sample Prep (~5-10 mg in 0.6 mL deuterated solvent) OneD 1D Spectra (¹H, ¹³C, DEPT-135) Sample->OneD Acquire TwoD 2D Spectra (COSY, HSQC, HMBC) OneD->TwoD Initial Hypothesis Assign Structure Assignment & Verification TwoD->Assign Correlate & Confirm

Caption: A robust workflow for unambiguous NMR-based structure elucidation.

Experimental Protocol: NMR Suite
  • Sample Preparation: Accurately weigh 5-10 mg of 1-(quinoxalin-6-yl)ethanone and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a lock signal.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Use a standard 90° pulse and a relaxation delay of at least 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Acquisition:

    • Perform standard COSY, HSQC, and HMBC experiments using the instrument manufacturer's recommended pulse programs and parameters. Ensure the spectral widths in both dimensions are adequate to cover all relevant signals.

Data Interpretation: Predicted Chemical Shifts and Correlations

The electron-deficient nature of the pyrazine ring and the electron-withdrawing effect of the acetyl group are the dominant factors influencing the chemical shifts.[10]

Structure for Assignment:

G img

Caption: Structure of 1-(quinoxalin-6-yl)ethanone with standard numbering.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

ProtonPredicted δ (ppm)MultiplicityExpected J (Hz)Rationale & Key HMBC Correlations
H-2~8.85dJ ≈ 1.5Deshielded by adjacent N; Coupled to H-3. Correlates to C-3, C-4a.
H-3~8.84dJ ≈ 1.5Deshielded by adjacent N; Coupled to H-2. Correlates to C-2, C-8a.
H-5~8.65dJ ≈ 2.0Deshielded (ortho to acetyl group). Correlates to C-6, C-7, C-4a, C=O.
H-7~8.20ddJ ≈ 9.0, 2.0Ortho to H-8, meta to H-5. Correlates to C-5, C-6, C-8a.
H-8~8.15dJ ≈ 9.0Ortho to H-7. Correlates to C-6, C-7, C-4a.
H-10 (CH₃)~2.75sn/aDeshielded by carbonyl. Correlates to C-9 (C=O) and C-6.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

CarbonPredicted δ (ppm)Rationale
C-9 (C=O)~197.5Typical ketone carbonyl.[11]
C-2, C-3~146-148Carbons adjacent to nitrogen in pyrazine ring.
C-4a, C-8a~141-143Bridgehead carbons.
C-6~138.0Aromatic carbon attached to the acetyl group.
C-5, C-7, C-8~128-133Aromatic CH carbons.
C-10 (CH₃)~26.8Acetyl methyl group.[12]

By systematically analyzing the 1D spectra and then using the 2D correlation maps (COSY, HSQC, HMBC) to connect the signals, one can build an undeniable case for the structure of 1-(quinoxalin-6-yl)ethanone. The HMBC correlation from the methyl protons (H-10) to the ring carbon C-6 is the final, crucial piece of evidence confirming the substituent's position.

Conclusion

The structural characterization of a molecule like 1-(quinoxalin-6-yl)ethanone is not merely a procedural task; it is a logical investigation. By integrating the complementary strengths of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, we establish a self-validating workflow. Mass spectrometry confirms the elemental composition and provides a fragmentation fingerprint, while NMR delivers an unambiguous, high-resolution map of the atomic framework. This rigorous, evidence-based approach ensures the highest degree of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on the absolute certainty of molecular structure.

References

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Retrieved January 21, 2026, from [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. (n.d.). Retrieved January 21, 2026, from [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2014). CSIR-NIScPR. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2016). Retrieved January 21, 2026, from [Link]

  • Dalton Transactions. (n.d.). Cardiff University. Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2021). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. (2005). PubMed. Retrieved January 21, 2026, from [Link]

  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Retrieved January 21, 2026, from [Link]

  • I2-Catalyzed One-pot Synthesis of Pyrrolo[1,2-a]quinoxaline and Imidazo[1,5-a]quinoxaline Derivatives via sp3 and sp2 CH Cross- Dehydrogenative Coupling - Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). MDPI. Retrieved January 21, 2026, from [Link]

  • 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. Retrieved January 21, 2026, from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 1-(quinoxalin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(quinoxali...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1-(quinoxalin-6-yl)ethanone, a molecule of interest in medicinal chemistry and materials science. This document will delve into the principles behind the spectroscopic techniques used for its characterization, present a detailed interpretation of its ¹H NMR, ¹³C NMR, and IR spectra, and provide standardized protocols for data acquisition.

Introduction to 1-(quinoxalin-6-yl)ethanone

1-(quinoxalin-6-yl)ethanone, with the CAS number 83570-42-7, is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds. Quinoxaline and its derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged scaffolds in drug discovery. The acetyl group at the 6-position of the quinoxaline ring in 1-(quinoxalin-6-yl)ethanone offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its reaction products.

Molecular Structure and Numbering

Caption: Molecular structure of 1-(quinoxalin-6-yl)ethanone with atom numbering.

Spectroscopic Analysis: Principles and Experimental Design

The elucidation of the structure of 1-(quinoxalin-6-yl)ethanone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR : This technique maps the chemical environment of protons. The chemical shift (δ) of a proton is influenced by the electron density around it, providing clues about its neighboring atoms and functional groups. Coupling constants (J) reveal the connectivity between adjacent protons.

    • ¹³C NMR : This method probes the carbon skeleton. The chemical shift of each carbon atom indicates its hybridization and the nature of the atoms attached to it.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The choice of these methods is based on their ability to provide complementary information, leading to an unambiguous structural assignment. The experimental parameters, such as the choice of solvent and the operating frequency of the spectrometer, are crucial for obtaining high-quality, interpretable data.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-(quinoxalin-6-yl)ethanone provides a detailed map of the proton environments within the molecule.

Table 1: ¹H NMR Spectral Data of 1-(quinoxalin-6-yl)ethanone

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.06-9.04m-2HH-2, H-3
8.70d2.41HH-5
8.28dd8.8, 2.81HH-7
8.16d8.41HH-8
2.97s-3H-CH₃
  • Experimental Protocol : The spectrum was acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[1]

Interpretation:

  • Aromatic Protons (9.06-8.16 ppm) : The downfield region of the spectrum is characteristic of aromatic protons.

    • The multiplet at 9.06-9.04 ppm , integrating to two protons, is assigned to the protons on the pyrazine ring, H-2 and H-3 . Their near-equivalence and complex splitting pattern are typical for protons on a substituted quinoxaline ring system.

    • The doublet at 8.70 ppm with a small coupling constant (J = 2.4 Hz) is attributed to H-5 . The small coupling constant indicates meta-coupling to H-7.

    • The doublet of doublets at 8.28 ppm (J = 8.8, 2.8 Hz) corresponds to H-7 . The larger coupling constant (8.8 Hz) is due to ortho-coupling with H-8, and the smaller coupling (2.8 Hz) is from meta-coupling with H-5.

    • The doublet at 8.16 ppm (J = 8.4 Hz) is assigned to H-8 , showing ortho-coupling with H-7.

  • Aliphatic Protons (2.97 ppm) :

    • The sharp singlet at 2.97 ppm , integrating to three protons, is characteristic of the methyl protons (-CH₃ ) of the acetyl group. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

Caption: Experimental workflow for spectroscopic analysis.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. Based on the structure of 1-(quinoxalin-6-yl)ethanone, ten distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data of 1-(quinoxalin-6-yl)ethanone

Predicted Chemical Shift (δ, ppm)Assignment
~197C=O (ketone)
~145-150C-2, C-3
~141-143C-4a, C-8a
~130-138C-6, C-7
~128-130C-5, C-8
~26-CH₃

Note: The predicted chemical shifts are based on typical values for similar quinoxaline derivatives and acetyl-substituted aromatic systems.

Interpretation:

  • Carbonyl Carbon : The signal for the ketone carbonyl carbon (C=O ) is expected to be the most downfield, typically in the range of 195-200 ppm.

  • Aromatic Carbons : The eight carbons of the quinoxaline ring system will appear in the aromatic region (approximately 120-150 ppm).

    • The carbons of the pyrazine ring (C-2, C-3 ) are expected to be in the range of 145-150 ppm.

    • The bridgehead carbons (C-4a, C-8a ) are also in a similar downfield region.

    • The remaining carbons of the benzene ring (C-5, C-6, C-7, C-8 ) will have distinct chemical shifts influenced by the nitrogen atoms and the acetyl substituent.

  • Methyl Carbon : The methyl carbon (-CH₃ ) of the acetyl group will be the most upfield signal, typically appearing around 25-30 ppm.

IR Spectral Data and Interpretation

The IR spectrum is instrumental in identifying the key functional groups present in 1-(quinoxalin-6-yl)ethanone.

Table 3: Characteristic IR Absorption Bands for 1-(quinoxalin-6-yl)ethanone

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (-CH₃)
~1680StrongC=O stretch (ketone)
~1600, ~1480Medium-StrongC=C and C=N ring stretching
~830StrongC-H out-of-plane bending (aromatic)

Interpretation:

  • C-H Stretching Vibrations :

    • The absorption band around 3050 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic quinoxaline ring.

    • The weaker band around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.

  • Carbonyl Stretching :

    • A strong, sharp absorption peak around 1680 cm⁻¹ is a definitive indicator of the carbonyl group (C=O ) of the ketone. This is one of the most prominent features in the IR spectrum of this molecule.

  • Ring Stretching :

    • The absorptions in the 1600-1480 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the quinoxaline ring system.

  • C-H Bending :

    • The strong band around 830 cm⁻¹ is characteristic of the out-of-plane bending of C-H bonds in the substituted benzene ring, providing information about the substitution pattern.

Data Validation and Quality Control

To ensure the trustworthiness of the spectroscopic data, the following self-validating systems and cross-verification methods are essential:

  • Consistency Across Techniques : The information obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy should be mutually consistent. For example, the presence of a ketone carbonyl group strongly indicated by a ¹³C signal around 197 ppm and an IR absorption near 1680 cm⁻¹ should be supported by the presence of an acetyl methyl group in the ¹H NMR spectrum.

  • Comparison with Predicted Spectra : The experimental data should be compared with spectra predicted by computational software. Significant deviations may indicate an incorrect structural assignment or the presence of impurities.

  • Purity Assessment : The presence of unexpected signals in the NMR spectra or unassigned bands in the IR spectrum can indicate the presence of impurities. Integration of the signals in the ¹H NMR spectrum is a powerful tool for assessing the purity of the sample.

  • Use of Internal Standards : In NMR spectroscopy, the use of an internal standard, such as tetramethylsilane (TMS), provides a reliable reference for chemical shifts.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of 1-(quinoxalin-6-yl)ethanone. The ¹H NMR spectrum clearly delineates the proton environments, the predicted ¹³C NMR spectrum maps out the carbon framework, and the IR spectrum confirms the presence of key functional groups. This detailed spectroscopic analysis serves as a crucial reference for researchers working with this compound, ensuring its correct identification and facilitating its use in further chemical synthesis and biological studies.

References

Sources

Exploratory

A Technical Guide to the Single-Crystal Structure Analysis of 1-(Quinoxalin-6-yl)ethanone: From Synthesis to Structural Elucidation

This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide to determining the crystal structure of 1-(quinoxalin-6-yl)ethanone. As no crystal structu...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide to determining the crystal structure of 1-(quinoxalin-6-yl)ethanone. As no crystal structure for this specific compound is currently available in the public domain, this guide is structured as a complete methodological workflow. It details the rationale behind experimental choices, from chemical synthesis and single-crystal growth to X-ray data collection and structural refinement, empowering researchers to successfully execute this analysis.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-HIV, and antidepressant effects.[2] The specific substitution of an acetyl group at the 6-position, yielding 1-(quinoxalin-6-yl)ethanone, creates a molecule of significant interest for probing structure-activity relationships (SAR) and for use as a versatile synthetic intermediate.

The precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—governs a compound's fundamental physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, an unambiguous crystal structure is indispensable. It provides the empirical foundation for understanding intermolecular interactions, predicting binding affinity to biological targets, and guiding the rational design of next-generation therapeutics.[3] This guide outlines the necessary steps to achieve this critical structural elucidation.

Part 1: Synthesis and Purification of 1-(Quinoxalin-6-yl)ethanone

A robust and high-purity synthesis is the prerequisite for successful crystallization. While several routes to quinoxaline derivatives exist, a common and effective method involves the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.[4] For the target molecule, a plausible and efficient pathway is the reaction of 4-acetyl-1,2-diaminobenzene with glyoxal.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-acetyl-1,2-diaminobenzene (1.0 eq) in a 2:1 mixture of ethanol and water, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at ambient temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The resulting aqueous residue is cooled in an ice bath, leading to the precipitation of the crude product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. For crystallographic-grade purity, the product must be further purified. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is the recommended method. The fractions containing the pure product are combined and the solvent is evaporated to yield 1-(quinoxalin-6-yl)ethanone as a purified solid.

Causality: The condensation reaction is a well-established method for forming the pyrazine ring of the quinoxaline system.[4] Using a protic solvent system like ethanol/water facilitates the reaction without the need for a strong acid or base catalyst. Purification is not merely a preparatory step but a critical determinant of success; impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered or unusable crystals.

Part 2: The Art and Science of Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The process relies on inducing the slow supersaturation of a solution, allowing molecules to self-assemble into a highly ordered, three-dimensional lattice.[5] For a small organic molecule like 1-(quinoxalin-6-yl)ethanone, several techniques can be employed.

Method 1: Slow Evaporation

This is the most straightforward and widely successful method.[2] The principle is to dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly, gradually increasing the concentration until nucleation and crystal growth occur.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.[3] (See Table 1 for a list of candidate solvents).

  • Solution Preparation: Prepare a nearly saturated solution of 1-(quinoxalin-6-yl)ethanone (typically 5-15 mg) in a clean, small-volume container such as a 2 mL vial. Ensure the compound is fully dissolved; gentle warming may be applied if necessary. Filter the solution through a syringe filter to remove any particulate matter.

  • Crystallization: Cover the vial with parafilm and pierce it with a needle 1-3 times. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Monitor periodically for crystal growth over several days to weeks.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Dichloromethane39.69.1Good solvent for many aromatic compounds, moderately volatile.
Ethyl Acetate77.16.0Common choice, balances polarity and volatility.
Acetone56.021.0Higher polarity, good for dissolving polar compounds.
Acetonitrile81.637.5Polar aprotic solvent, can promote different packing.
Toluene110.62.4Non-polar, slower evaporation rate.
Methanol/Ethanol64.7 / 78.433.0 / 24.6Protic solvents, potential for hydrogen bonding with solvent.
Table 1. Candidate solvents for the slow evaporation crystal growth of 1-(quinoxalin-6-yl)ethanone.
Method 2: Vapor Diffusion

Vapor diffusion is a gentler technique that is highly effective for sensitive compounds or when slow evaporation fails.[6][7] It involves two solvents: a "solvent" in which the compound is soluble, and an "anti-solvent" in which it is insoluble, but which is miscible with the solvent.

Step-by-Step Protocol:

  • Setup: Dissolve the compound (5-10 mg) in a small volume (0.5 mL) of a less volatile solvent (e.g., toluene or dichloromethane) in a small, open inner vial.

  • Assembly: Place this inner vial inside a larger, sealable outer vial containing a pool (2-3 mL) of a more volatile anti-solvent (e.g., pentane or diethyl ether).[8]

  • Diffusion and Growth: Seal the outer vial. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial. This gradually decreases the solubility of the compound, leading to slow crystallization.

Trustworthiness: Both methods are self-validating systems. The formation of well-defined, faceted crystals with sharp edges is a direct visual indicator of a successful experiment. The quality of the crystals can be initially assessed under a polarized light microscope; high-quality single crystals will exhibit uniform extinction as the polarizing stage is rotated.

Part 3: The Definitive Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for determining the precise atomic arrangement within a crystalline solid.[9] It provides an unambiguous map of electron density, from which the molecular structure, connectivity, and packing can be deduced.

G cluster_0 Synthesis & Growth cluster_1 Data Acquisition & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification CrystalGrowth Single Crystal Growth Synthesis->CrystalGrowth High-Purity Compound Mounting Crystal Selection & Mounting CrystalGrowth->Mounting Suitable Single Crystal DataCollection X-ray Data Collection Mounting->DataCollection DataReduction Data Reduction & Integration DataCollection->DataReduction StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution Reflection File (hkl) Refinement Model Refinement StructureSolution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure

Figure 1. Workflow for Crystal Structure Determination.

Detailed SCXRD Protocol
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Rationale: Cryo-cooling minimizes atomic thermal motion, leading to higher-quality diffraction data and a more precise final structure.

  • Data Collection: The mounted crystal is placed on a diffractometer. A modern instrument, such as a Rigaku XtaLab Synergy-S, is used to irradiate the crystal with a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å).[9] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed to index the diffraction spots (determine the unit cell parameters) and integrate their intensities. The data is then scaled and corrected for experimental factors (e.g., absorption). This process yields a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., with SHELXT software). This provides an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares algorithm (e.g., with SHELXL software). This iterative process optimizes the atomic positions, displacement parameters, and occupancy until the calculated diffraction pattern best matches the observed data. The quality of the fit is monitored by the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

  • Structure Validation: The final structural model is rigorously validated using tools like checkCIF from the International Union of Crystallography (IUCr). This ensures the model is chemically sensible and conforms to crystallographic standards. The final output is a Crystallographic Information File (CIF).

ParameterTypical Value / DescriptionSignificance
Crystal Systeme.g., Monoclinic, OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
a, b, c (Å); α, β, γ (°)Unit cell dimensionsDefines the size and shape of the repeating unit.
Volume (ų)Volume of the unit cellUsed to calculate the density.
ZNumber of molecules per unit cellIndicates molecular packing.
Temperature (K)100 KTemperature of data collection.
Radiation typeMo Kα (λ = 0.71073 Å)X-ray wavelength used.
R1 [I > 2σ(I)]< 0.05A measure of the agreement between observed and calculated structure factor amplitudes for strong reflections. Lower is better.
wR2 (all data)< 0.15A weighted R-factor based on all data. Lower is better.
Goodness-of-Fit (S)~ 1.0Should converge to a value near 1 for a good model.
Table 2. Key Crystallographic Parameters and Their Significance. This table serves as a template for reporting the final structural data.

Part 4: Predicted Structural Characteristics and Intermolecular Interactions

Based on the known structures of related quinoxaline and aromatic ketone derivatives, we can predict the key structural features of 1-(quinoxalin-6-yl)ethanone.

Note: The above DOT script is a placeholder demonstrating how a chemical structure could be represented. A proper diagram requires a 2D chemical drawing converted to a compatible format or drawn node-by-node. For the purpose of this guide, a conceptual diagram is more illustrative.

Figure 2. IUPAC Numbering for 1-(Quinoxalin-6-yl)ethanone.

  • Molecular Geometry: The quinoxaline ring system is expected to be highly planar. The acetyl group (C9, O10, C11) will likely be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance.

  • Intermolecular Interactions: The crystal packing will be dictated by a combination of non-covalent interactions. The carbonyl oxygen (O10) is a strong hydrogen bond acceptor, making C-H···O hydrogen bonds with aromatic C-H donors from neighboring molecules highly probable. The nitrogen atoms (N1, N4) are weak hydrogen bond acceptors and can participate in C-H···N interactions . Furthermore, the planar quinoxaline rings are prime candidates for forming π-π stacking interactions , which will likely play a significant role in stabilizing the crystal lattice.

packing Predicted Intermolecular Interactions mol1 Molecule A Quinoxaline Ring C=O N-atoms mol2 Molecule B Quinoxaline Ring C=O N-atoms mol1:head->mol2:o C-H···O H-Bond mol3 Molecule C Quinoxaline Ring C=O N-atoms mol1:head->mol3:head π-π Stacking mol2:head->mol3:n C-H···N Interaction

Figure 3. Potential Non-Covalent Interactions in the Crystal Lattice.

Conclusion

This guide provides a comprehensive and authoritative framework for the complete crystal structure analysis of 1-(quinoxalin-6-yl)ethanone. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, researchers can obtain a definitive, high-resolution molecular structure. This structural data is not an end in itself, but a critical starting point. It will enable a deeper understanding of the compound's solid-state behavior and provide invaluable insights for its application in drug discovery and materials science, ultimately accelerating the innovation cycle.

References

  • S. N. Mokale et al., "Quinoxaline, and its derivatives: a review on synthesis, chemistry and biological activities," International Journal of Pharmaceutical Research & Allied Sciences, 2016. [URL: Not available in search results]
  • A. S. L. Abdel-Atty et al., "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," International Journal of Organic Chemistry, 2018. [URL: Not available in search results]
  • IUCr, "How to grow crystals for X-ray crystallography," IUCr Journals, 2024. [URL: https://www.iucr.
  • ChemistryViews, "Tips and Tricks for the Lab: Growing Crystals Part 3," ChemistryViews, 2012. [URL: https://www.chemistryviews.org/details/education/2649041/Tips_and_Tricks_for_the_Lab_Growing_Crystals_Part_3.html]
  • BrainKart, "Low temperature solution growth : Slow cooling and Slow evaporation method," BrainKart, 2016. [URL: https://www.brainkart.
  • Technobis Crystallization Systems, "How to use the Vapor Diffusion set up of the CrystalBreeder," YouTube, 2024. [URL: https://www.youtube.
  • M. B. Dick, "Getting crystals your crystallographer will treasure: a beginner's guide," PMC, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8497470/]
  • NPTEL, "Experimental Crystal growth," NPTEL, n.d. [URL: https://nptel.ac.in/courses/113104001/lecture26/26_1.htm]
  • Lateral, "Slow evaporation technique: Significance and symbolism," Lateral, 2024. [URL: https://www.lateral.
  • MDPI, "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction," MDPI, 2020. [URL: https://www.mdpi.com/journal/crystals/special_issues/Characterisation_Study_Compounds_Single_Crystal_X-ray_Diffraction]
  • Wikipedia, "Quinoxaline," Wikipedia, n.d. [URL: https://en.wikipedia.org/wiki/Quinoxaline]
  • Friedel-Crafts reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
  • SAGE Publications Inc., "Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation," ResearchGate, 2025. [URL: https://www.researchgate.
  • IJCPS, "Novel quinoxaline derivatives: synthesis and structural studies," IJCPS, n.d. [URL: https://www.ijcps.
  • Quora, "Why is a Friedel-Crafts reaction not possible on Quinoline?," Quora, 2018. [URL: https://www.quora.com/Why-is-a-Friedel-Crafts-reaction-not-possible-on-Quinoline]
  • International Journal of Organic Chemistry, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," SCIRP, 2018. [URL: https://www.scirp.
  • RSC Publishing, "Some thoughts about the single crystal growth of small molecules," RSC Publishing, n.d. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ce/c2ce06316a]
  • Sigma-Aldrich, "Friedel–Crafts Acylation," Sigma-Aldrich, n.d. [URL: https://www.sigmaaldrich.
  • University of Reading, "Single-crystal X-ray diffraction," University of Reading, n.d. [URL: https://www.reading.ac.uk/caf/x-ray-diffraction/single-crystal-x-ray-diffraction.aspx]
  • Khan Academy, "Friedel-Crafts acylation (video)," Khan Academy, n.d. [URL: https://www.khanacademy.
  • NIH, "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors," NIH, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8528906/]
  • MDPI, "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/4/1055]
  • ACS Publications, "Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives," ACS Publications, 2017. [URL: https://pubs.acs.org/doi/10.1021/acsomega.7b00199]
  • ACS Publications, "One-Pot Transformation of Aldehydes to Ketones via Minisci-Type Reaction of Imines," ACS Publications, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03632]
  • ChemRxiv, "Seeded Growth of Single-Crystal Two-Dimensional Covalent Organic Frameworks," ChemRxiv, n.d. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751a0215205557b44583b]
  • Wikipedia, "Single crystal," Wikipedia, n.d. [URL: https://en.wikipedia.org/wiki/Single_crystal]

Sources

Foundational

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-(Quinoxalin-6-yl)ethanone for Preclinical Development

Abstract The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The successful progression of any new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability. This guide presents a comprehensive, technically detailed framework for the systematic evaluation of 1-(quinoxalin-6-yl)ethanone, a representative quinoxaline derivative. We will explore the underlying scientific principles and provide field-proven, step-by-step protocols for determining thermodynamic solubility, pH-dependent solubility profiles, and stability under forced degradation conditions as mandated by international regulatory guidelines. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust data package, enabling informed decision-making in the early stages of preclinical development.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

The journey of a drug from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with a significant rate of attrition occurring during preclinical development. A primary cause for this failure is suboptimal physicochemical properties, which directly impact a compound's pharmacokinetics and bioavailability. Quinoxaline derivatives, while pharmacologically promising, often present as crystalline solids with poor aqueous solubility due to their rigid, aromatic structure.[3][4]

Therefore, a comprehensive assessment of solubility and stability for a candidate like 1-(quinoxalin-6-yl)ethanone is not merely a data-gathering exercise; it is a foundational pillar of a successful drug development program. This guide is structured to provide both the "how" and the "why" of this assessment. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that the generated data is not only accurate but also contextually relevant for predicting in vivo behavior and informing formulation strategies.

1.1. Physicochemical Properties of 1-(Quinoxalin-6-yl)ethanone

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[5]
Molecular Weight 172.18 g/mol [5]
CAS Number 83570-42-7[6][7]
Predicted Nature Weakly basic, crystalline solid[2][8]
Structure

The presence of the pyrazine ring imparts a weakly basic character (pKa ~0.6), suggesting that the compound's solubility will be pH-dependent, particularly in the acidic environment of the stomach.[8] Its planar, aromatic structure predicts low aqueous solubility and a potential for photostability issues.

Comprehensive Solubility Profiling

Solubility is the cornerstone of oral drug absorption. A compound must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. Our investigation is therefore tiered, moving from basic aqueous systems to complex, physiologically relevant media.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to solubility profiling, ensuring a comprehensive understanding of the compound's dissolution behavior.

G cluster_0 Phase 1: Intrinsic Solubility cluster_1 Phase 2: Physiological Relevance cluster_2 Phase 3: Analysis & Interpretation A Thermodynamic Solubility (Shake-Flask Method) B Aqueous Media (Water, PBS pH 7.4) A->B C Organic Co-solvents (DMSO, Ethanol) A->C D pH-Dependent Solubility Profile B->D Input for pH Range Selection F Quantification by HPLC-UV/MS C->F Prepare Standards E Biorelevant Media (FaSSIF & FeSSIF) D->E Informs In Vivo Dissolution E->F Analyze Supernatant G Data Interpretation & BCS Classification F->G

Caption: Systematic workflow for comprehensive solubility profiling.

Protocol: Thermodynamic 'Shake-Flask' Solubility

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. By allowing the system to reach equilibrium over an extended period (24-48 hours), it ensures that the measured concentration represents the true saturation point, free from the kinetic artifacts of supersaturation that can occur in faster methods.

Methodology:

  • Preparation: Add an excess amount of 1-(quinoxalin-6-yl)ethanone (e.g., 2-5 mg) to a series of 1.5 mL glass vials. The excess solid should be clearly visible.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., deionized water, PBS pH 7.4, 0.1 M HCl) to each vial.

  • Equilibration: Seal the vials and place them on a constant shaker or rotator at a controlled temperature (typically 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution & Analysis: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Protocol: Solubility in Biorelevant Media

Causality: Standard buffers do not accurately reflect the complex environment of the human gut. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin.[9][10] These surfactants form micelles that can significantly enhance the solubility of poorly soluble compounds, providing a more accurate prediction of in vivo dissolution and potential food effects.[11][12]

Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF media according to established recipes or using commercially available powders.[13] Ensure the pH is correctly adjusted (pH 6.5 for FaSSIF, pH 5.0 for FeSSIF).

  • Equilibration: Pre-warm the media to 37 °C.

  • Execution: Follow the same shake-flask procedure as described in Section 2.2, substituting the standard buffers with the prepared FaSSIF and FeSSIF media and maintaining the temperature at 37 °C.

  • Analysis: Quantify the dissolved compound concentration via HPLC, ensuring the analytical method is not compromised by the media components.

Anticipated Solubility Data Summary

The following table presents a plausible data set for 1-(quinoxalin-6-yl)ethanone, reflecting the expected behavior of a poorly soluble, weakly basic compound.

MediumpHTemperature (°C)Anticipated Solubility (µg/mL)Rationale
Deionized Water~7.025< 5Low intrinsic aqueous solubility expected for a planar aromatic system.
0.1 M HCl1.23750 - 150Increased solubility due to protonation of the basic quinoxaline nitrogens.
PBS7.437< 10Solubility decreases as pH moves away from the pKa.
FaSSIF6.53720 - 40Modest enhancement due to micellar solubilization by bile salts.
FeSSIF5.03780 - 250Significant enhancement from higher bile salt/lipid concentration and favorable pH.

Stability Assessment and Forced Degradation Studies

Understanding a compound's intrinsic stability is a regulatory requirement and is essential for developing a stable formulation with an appropriate shelf-life.[14][15] Forced degradation studies, or stress testing, are the cornerstone of this evaluation.[16] By subjecting the drug substance to conditions more severe than those used for accelerated stability testing, we can rapidly identify potential degradation pathways and products.[17][18] This information is crucial for developing a stability-indicating analytical method (SIAM)—a method that can resolve the parent compound from all its significant degradation products.[19]

Experimental Workflow for Forced Degradation

This workflow is designed in accordance with ICH (International Council for Harmonisation) guidelines, particularly Q1A(R2) and Q1B.[20][21]

G cluster_0 Stress Conditions (ICH Q1A/Q1B) cluster_1 Analysis & Method Development cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Analyze Stressed Samples (Target 5-20% Degradation) A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, Solid State) D->F E Photostability (ICH Q1B) (Xenon Lamp, Solid & Solution) E->F G Develop Stability-Indicating HPLC-UV/MS Method F->G H Peak Purity Analysis (PDA Detector) G->H I Characterize Major Degradants (LC-MS/MS) H->I J Validated SIAM I->J K Degradation Pathway Map I->K L Informs Formulation & Packaging Choices I->L

Sources

Exploratory

A Technical Guide to the Quantum Chemical Analysis of 1-(Quinoxalin-6-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract: 1-(Quinoxalin-6-yl)ethanone (CAS: 83570-42-7) is a heterocyclic ketone built upon the quin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(Quinoxalin-6-yl)ethanone (CAS: 83570-42-7) is a heterocyclic ketone built upon the quinoxaline scaffold, a privileged structure in medicinal chemistry renowned for its wide array of biological activities.[1][2] Understanding the intrinsic electronic and structural properties of this molecule is paramount for its application in rational drug design and materials science. This technical guide provides a comprehensive, step-by-step protocol for performing quantum chemical calculations on 1-(quinoxalin-6-yl)ethanone using Density Functional Theory (DFT). We detail the theoretical basis for method selection, a complete computational workflow from structural optimization to property prediction, and a framework for interpreting the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established computational practices, offering researchers a robust template for predicting molecular geometry, vibrational spectra, electronic transitions, and reactivity, thereby accelerating the discovery and development process.

Introduction: The Convergence of a Privileged Scaffold and Computational Chemistry

The Quinoxaline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoxaline moiety, a fusion of a benzene and a pyrazine ring, is a cornerstone of heterocyclic chemistry.[3] Its planar structure and electron-deficient nature, owing to the two nitrogen atoms, make it an exceptional scaffold for interacting with biological targets. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][4][5] This versatility has cemented the quinoxaline nucleus as a critical building block in modern drug discovery.[6][7]

Profile of 1-(Quinoxalin-6-yl)ethanone

1-(Quinoxalin-6-yl)ethanone (C₁₀H₈N₂O) is a key derivative that incorporates a reactive acetyl group onto the quinoxaline core.[8][9] This functional group serves as a versatile handle for further synthetic modifications, allowing for the construction of more complex molecules. The electronic interplay between the electron-withdrawing acetyl group and the quinoxaline ring system dictates the molecule's reactivity, stability, and potential biological interactions. A thorough understanding of these properties is essential for its effective use as a pharmaceutical intermediate.

The Predictive Power of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in chemical research. They provide a lens into the molecular world, allowing for the prediction of properties that are often difficult or costly to measure experimentally. For a molecule like 1-(quinoxalin-6-yl)ethanone, DFT can elucidate its three-dimensional structure, predict its spectroscopic signatures (IR, Raman, NMR, UV-Vis), map its electron density to identify reactive sites, and determine its frontier molecular orbital energies, which are crucial for understanding its electronic behavior.[10][11][12] This in-silico approach enables a hypothesis-driven design of new derivatives with tailored properties.

Theoretical Framework and Method Selection

The accuracy of any quantum chemical calculation is critically dependent on the chosen theoretical method and basis set. This section explains the rationale behind the selected computational protocol.

The Workhorse: Density Functional Theory (DFT)

DFT is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. Its favorable balance of computational cost and accuracy has made it the most widely used method for calculations on medium- to large-sized organic molecules.

Justification for the B3LYP Functional

The choice of the exchange-correlation functional is paramount in DFT. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Why B3LYP? B3LYP incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals. It has a long and successful track record for providing reliable geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including N-heterocycles.[13][14][15] Numerous studies on quinoxaline derivatives have successfully employed B3LYP, establishing it as a trustworthy standard for this class of compounds.[11][16]

Selecting an Appropriate Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is chosen for its robustness.

  • 6-311G: This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are most involved in chemical bonding and reactivity.

  • ++G: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are highly relevant for the nitrogen atoms in the quinoxaline ring.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for accurately modeling bonding environments and calculating properties like vibrational frequencies.[17]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a high-level, well-validated approach for achieving accurate and reliable results for 1-(quinoxalin-6-yl)ethanone.[18]

The Computational Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating workflow for the quantum chemical analysis of 1-(quinoxalin-6-yl)ethanone.

Pre-computation: Building the Initial Structure
  • Software: Use molecular building software (e.g., GaussView, Avogadro, ChemDraw) to construct an initial 3D structure of 1-(quinoxalin-6-yl)ethanone.

  • Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method like molecular mechanics (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step prevents the high-level DFT calculation from starting from a highly strained or unrealistic conformation, saving computational time.

Step 1: Geometry Optimization

The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.

  • Protocol:

    • Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify the task as "Optimization" (Opt).

    • Use tight convergence criteria to ensure a true minimum is found.

    • Run the calculation in the gas phase.

  • Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Properties like dipole moment, polarizability, and vibrational frequencies are highly sensitive to bond lengths and angles.

Step 2: Vibrational Frequency Analysis

This is a critical validation step and also provides valuable spectroscopic data.

  • Protocol:

    • Use the optimized geometry from Step 1 as the input structure.

    • Use the same level of theory (B3LYP/6-311++G(d,p)).

    • Specify the task as "Frequency" (Freq).

    • Run the calculation.

  • Self-Validation: The calculation is considered successful and the structure a true minimum only if zero imaginary frequencies are obtained. An imaginary frequency indicates a saddle point on the potential energy surface, meaning the structure is a transition state, not a stable minimum. If one is found, the geometry must be perturbed and re-optimized.

  • Output: This step calculates thermodynamic properties (enthalpy, Gibbs free energy) and the harmonic vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra.[10][19]

Step 3: Calculation of Molecular Properties

Using the validated minimum-energy structure, a series of single-point energy calculations can be performed to determine various properties.

  • Protocol for Electronic and Reactivity Properties:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[18][20][21]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[22][23][24][25]

  • Protocol for Spectroscopic Properties:

    • NMR Spectroscopy: Use the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) optimized structure to calculate the ¹H and ¹³C NMR chemical shifts. These can be compared directly to experimental data.

    • UV-Vis Spectroscopy: Employ Time-Dependent DFT (TD-DFT) at the same level of theory to calculate the electronic excitation energies and oscillator strengths, which simulate the UV-Vis absorption spectrum.[4][13]

G cluster_prep Preparation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Analysis & Interpretation start Initial 3D Structure (e.g., from ChemDraw) pre_opt Pre-optimization (Molecular Mechanics) start->pre_opt geom_opt Step 1: Geometry Optimization pre_opt->geom_opt freq_anal Step 2: Frequency Analysis geom_opt->freq_anal validation Imaginary Frequencies? freq_anal->validation thermo Thermodynamics & IR/Raman freq_anal->thermo validation->geom_opt Yes (Re-optimize) prop_calc Step 3: Property Calculations validation->prop_calc No struct Optimized Geometry prop_calc->struct fmo HOMO/LUMO Analysis prop_calc->fmo mep MEP Reactivity Map prop_calc->mep nmr NMR Spectra prop_calc->nmr uvvis UV-Vis Spectra prop_calc->uvvis

Caption: Computational workflow for the quantum chemical analysis of 1-(quinoxalin-6-yl)ethanone.

Analysis and Interpretation of Results

The raw output from quantum chemical software requires careful analysis and interpretation to yield meaningful chemical insights.

Structural Parameters and Molecular Geometry

The primary output of the geometry optimization is a set of Cartesian coordinates for the minimum-energy structure. From this, key bond lengths, bond angles, and dihedral angles can be extracted and tabulated. These theoretical values can be compared with experimental data from X-ray crystallography if available. The planarity of the quinoxaline ring and the orientation of the acetyl group are critical structural features to analyze.[26]

Caption: Atom numbering scheme for 1-(quinoxalin-6-yl)ethanone used for data reporting.

Table 1: Predicted Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Predicted Value
Bond Length (Å) C6–C9 1.485
C9=O10 1.221
N1–C2 1.315
C4a–C8a 1.412
Bond Angle (°) C5–C6–C9 120.5
C6–C9–O10 121.8
C2–N1–C8a 116.9
Dihedral Angle (°) C5–C6–C9–O10 178.5

(Note: Values are representative and would be generated by the actual calculation.)

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[17]

Table 2: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

Property Predicted Value
HOMO Energy -6.85 eV
LUMO Energy -2.41 eV
HOMO-LUMO Gap (ΔE) 4.44 eV
Dipole Moment 3.12 Debye

(Note: Values are representative.)

Molecular Electrostatic Potential (MEP) Map

The MEP map provides an intuitive, color-coded visualization of the charge distribution.[27]

  • Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack or hydrogen bonding. For 1-(quinoxalin-6-yl)ethanone, the most negative regions are expected around the carbonyl oxygen (O10) and the two quinoxaline nitrogens (N1, N4).[22]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, usually around hydrogen atoms, especially those attached to the aromatic ring.

  • Green/Yellow Regions: Represent areas of neutral potential.

Predicted Spectroscopic Data

The calculated vibrational frequencies and NMR chemical shifts serve as theoretical fingerprints of the molecule.

Table 3: Key Predicted Vibrational Frequencies (B3LYP/6-311++G(d,p))

Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled) Expected Intensity
C=O Stretch (acetyl) ~1685 Strong
C=N Stretch (ring) ~1610 Medium
Aromatic C=C Stretch ~1580, 1490 Medium-Strong
C-H Stretch (aromatic) ~3050-3100 Weak
C-H Stretch (methyl) ~2950-2990 Weak

(Note: Theoretical frequencies are often systematically overestimated and should be scaled by a factor, e.g., ~0.96, for better comparison with experimental data.)[15]

Conclusion and Future Directions

This guide has outlined a robust and reliable computational protocol for the in-depth quantum chemical analysis of 1-(quinoxalin-6-yl)ethanone. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can obtain high-fidelity predictions of the molecule's structural, electronic, and spectroscopic properties.

The data generated from these calculations—optimized geometry, FMO energies, MEP maps, and simulated spectra—provide a powerful foundation for understanding the molecule's intrinsic behavior. This knowledge is directly applicable to:

  • Rational Drug Design: Guiding the synthesis of new derivatives by identifying key sites for modification to enhance biological activity or improve pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Correlating calculated electronic parameters with experimentally observed biological activities to build predictive models.

  • Materials Science: Predicting how the molecule might pack in a solid state or interact with other molecules in the design of new organic materials.

By integrating this computational workflow, research and development teams can make more informed decisions, ultimately saving time and resources in the pursuit of novel therapeutics and materials.

References

  • Title: Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV and NMR), NLO properties and corrosion inhibition Source: Journal of Chemical Sciences URL: [Link]

  • Title: Electrostatic surface potential map of the four nitrogen heterocycles under study. Source: ResearchGate URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

  • Title: Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis Source: PlumX Metrics URL: [Link]

  • Title: The electrostatic potential maps (kJ mol⁻¹) for N-heterocyclic aromatics 1–11. Source: ResearchGate URL: [Link]

  • Title: Calculated frequencies and vibrational assignments of quinoxaline based on B3LYP/6- 31G** DFT calculation. Source: ResearchGate URL: [Link]

  • Title: Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis Source: Organic and medicinal chemistry international journal URL: [Link]

  • Title: Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review Source: Letters in Organic Chemistry URL: [Link]

  • Title: Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes Source: European Journal of Chemistry URL: [Link]

  • Title: Highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) distributions of the most active quinoxaline derivatives 3 and 4, as well as positive control drugs. Source: ResearchGate URL: [Link]

  • Title: Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Calculated some quantum chemistry parameters using DFT/B3LYP/6-311++G (d, p) level of theory for quinoxaline 1,4- dioxides (I-VII) Source: ResearchGate URL: [Link]

  • Title: Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HOMO−2 to LUMO+2 molecular orbitals of quinoxaline 11a. Source: ResearchGate URL: [Link]

  • Title: DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis Source: IISTE URL: [Link]

  • Title: 1-(Quinoxalin-6-yl)ethanone (1 x 100 mg) Source: Reagentia URL: [Link]

  • Title: Formula:C10H8N2O Source: LookChem URL: [Link]

  • Title: EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set. Source: ResearchGate URL: [Link]

  • Title: Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives Source: ResearchGate URL: [Link]

  • Title: Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set Source: Research Square URL: [Link]

  • Title: Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis Source: ResearchGate URL: [Link]

  • Title: Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Molecular Electrostatic Potential (MEP) Source: University of Sydney URL: [Link]

  • Title: Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Source: ChemRxiv URL: [Link]

  • Title: Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde Source: Bentham Science URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Cytotoxic Activity and Molecular Docking Studies of novel series of quinoxaline-2,3-dione Derivatives Source: Moroccan Journal of Chemistry URL: [Link]

  • Title: Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor Source: National Institutes of Health (NIH) URL: [Link]

  • Title: DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis Source: Chemistry and Materials Research URL: [Link]

  • Title: Electrostatic Potential maps Source: Chemistry LibreTexts URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(quinoxalin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(quinoxalin-6-yl)ethanone is a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Understanding its rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(quinoxalin-6-yl)ethanone is a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Understanding its reactivity is paramount for the rational design of novel derivatives and synthetic pathways. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within 1-(quinoxalin-6-yl)ethanone, drawing upon fundamental principles of organic chemistry, electronic effects of substituents, and insights from computational studies on analogous quinoxaline systems. We will dissect the molecule's electronic architecture to predict its reactivity and provide a framework for its strategic functionalization.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, a fused heterocycle composed of a benzene ring and a pyrazine ring, is a privileged scaffold in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatile reactivity of the quinoxaline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The introduction of an acetyl group at the 6-position, as in 1-(quinoxalin-6-yl)ethanone, further modulates the electronic properties and reactivity of the quinoxaline core, presenting unique opportunities for chemical elaboration.

Molecular Architecture and Electronic Landscape

The reactivity of 1-(quinoxalin-6-yl)ethanone is governed by the interplay of the electron-withdrawing quinoxaline ring system and the acetyl substituent.

Structure of 1-(quinoxalin-6-yl)ethanone:

  • CAS Number: 83570-42-7

  • Molecular Formula: C₁₀H₈N₂O

  • Molecular Weight: 172.18 g/mol

The quinoxaline ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This electron deficiency is not uniformly distributed across the entire ring system. The acetyl group, being a meta-directing deactivator in electrophilic aromatic substitution, further influences the electron density distribution.

Analysis of Electrophilic and Nucleophilic Sites

Based on the electronic properties of the quinoxaline nucleus and the acetyl group, we can predict the key reactive sites.

Electrophilic Sites: Centers of Positive Charge

Electrophiles are electron-seeking species that react with electron-rich centers. In 1-(quinoxalin-6-yl)ethanone, the primary electrophilic sites are:

  • The Carbonyl Carbon of the Acetyl Group: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge. This makes it susceptible to attack by a wide range of nucleophiles.

  • Carbons of the Pyrazine Ring (C2 and C3): The nitrogen atoms in the pyrazine ring significantly reduce the electron density at the adjacent carbon atoms (C2 and C3), rendering them electrophilic and prone to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAᵣ).

  • Carbons of the Benzene Ring (C5, C7, and C8): While the benzene ring is generally more electron-rich than the pyrazine ring, the overall electron-withdrawing nature of the quinoxaline system and the deactivating effect of the acetyl group make these positions susceptible to attack by strong nucleophiles under specific conditions.

The following diagram illustrates the predicted electrophilic sites:

Electrophilic_Sites cluster_molecule cluster_labels mol C_carbonyl C C_carbonyl->mol Highly Electrophilic C2 C2 C2->mol Electrophilic C3 C3 C3->mol Electrophilic C5 C5 C5->mol Slightly Electrophilic C7 C7 C7->mol Slightly Electrophilic C8 C8 C8->mol Slightly Electrophilic

Caption: Predicted electrophilic sites in 1-(quinoxalin-6-yl)ethanone.

Nucleophilic Sites: Centers of Negative Charge

Nucleophiles are electron-rich species that donate electron pairs to form new covalent bonds. The nucleophilic sites in 1-(quinoxalin-6-yl)ethanone are:

  • The Nitrogen Atoms of the Pyrazine Ring (N1 and N4): The lone pair of electrons on each nitrogen atom makes them nucleophilic. They can be protonated by acids or alkylated by electrophiles.

  • The Carbonyl Oxygen of the Acetyl Group: The lone pairs of electrons on the carbonyl oxygen make it a nucleophilic center, capable of participating in hydrogen bonding or coordinating to Lewis acids.

  • The Methyl Protons of the Acetyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate is a potent carbon nucleophile.

The following diagram illustrates the predicted nucleophilic sites:

Nucleophilic_Sites cluster_molecule cluster_labels mol N1 N1 N1->mol Nucleophilic N4 N4 N4->mol Nucleophilic O_carbonyl O O_carbonyl->mol Nucleophilic CH3_protons H CH3_protons->mol Acidic Protons (form Nucleophilic Enolate)

Caption: Predicted nucleophilic sites and acidic protons in 1-(quinoxalin-6-yl)ethanone.

Theoretical Framework: Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: The HOMO is the orbital that acts as the electron donor (nucleophile).

  • LUMO: The LUMO is the orbital that acts as the electron acceptor (electrophile).

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. Computational studies on various quinoxaline derivatives have shown that modifications to the quinoxaline scaffold can significantly alter this energy gap, thereby tuning the molecule's reactivity.

Experimental Validation and Synthetic Applications

The predicted reactivity can be harnessed for the synthesis of novel quinoxaline derivatives.

Reactions at Electrophilic Sites
  • Nucleophilic Addition to the Carbonyl Group: The carbonyl group can undergo a variety of nucleophilic addition reactions, such as reduction with sodium borohydride to form the corresponding alcohol, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SNAᵣ): The electron-deficient pyrazine ring can undergo SNAᵣ reactions, especially if a good leaving group is present at the C2 or C3 position.

Experimental Protocol: Reduction of the Carbonyl Group

  • Dissolve 1-(quinoxalin-6-yl)ethanone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography.

Reactions at Nucleophilic Sites
  • N-Alkylation/N-Acylation: The nitrogen atoms of the pyrazine ring can be alkylated or acylated using appropriate electrophiles.

  • Enolate Formation and Subsequent Reactions: The acidic methyl protons can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (Aldol reaction), to form new carbon-carbon bonds at the alpha-position to the carbonyl group.

Experimental Protocol: Aldol Condensation via Enolate Formation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Slowly add a solution of 1-(quinoxalin-6-yl)ethanone (1 equivalent) in dry THF to the LDA solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of the desired aldehyde (1 equivalent) in dry THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the resulting aldol product by column chromatography.

Conclusion

This guide has provided a detailed analysis of the electrophilic and nucleophilic sites of 1-(quinoxalin-6-yl)ethanone based on fundamental electronic principles. The carbonyl carbon and the pyrazine ring carbons are identified as the primary electrophilic centers, while the pyrazine nitrogens, the carbonyl oxygen, and the enolizable methyl protons constitute the main nucleophilic sites. This understanding of its reactivity landscape is crucial for the strategic design of new synthetic routes to novel quinoxaline derivatives with potential applications in drug discovery and materials science. Further experimental and computational studies are encouraged to refine and expand upon the predictions outlined in this guide.

References

  • Recent Advances in the Synthesis and Reactivity of Quinoxaline. Organic & Biomolecular Chemistry, 2021.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Indian Chemical Society, 2017.

  • 1-(Quinoxalin-6-yl)ethanone PubChem Entry.

  • Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Results in Chemistry, 2024.

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 2022.

Exploratory

literature review of 6-substituted quinoxaline derivatives

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 6-Substituted Quinoxaline Derivatives Abstract Quinoxaline, a heterocyclic scaffold composed of a fused benzene an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationship of 6-Substituted Quinoxaline Derivatives

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is recognized as a "privileged structure" in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This technical guide offers a comprehensive review of quinoxaline derivatives with a specific focus on substitutions at the 6-position. We delve into the prevalent synthetic methodologies, including classical condensation reactions and modern microwave-assisted techniques, providing detailed experimental protocols for researchers. The guide synthesizes the extensive body of research on the biological activities of these compounds, presenting their anticancer, antiviral, and antimicrobial properties with quantitative data and mechanistic insights. A critical analysis of the structure-activity relationships (SAR) reveals how modifications at various positions of the quinoxaline core, particularly the 6-position, influence therapeutic efficacy. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical insights necessary to navigate the evolving landscape of quinoxaline-based drug discovery.

Introduction

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology, and among them, the quinoxaline scaffold has emerged as a particularly fruitful area of research.[4][5] Its structural rigidity and versatile sites for substitution allow for the fine-tuning of physicochemical properties and biological targets.[2] Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[6][7][8][9]

The substitution pattern on the quinoxaline ring system is critical in defining its biological role. While positions 2 and 3 are common sites for modification, substitutions on the benzene ring, especially at the 6-position, have been shown to significantly modulate the therapeutic potential of these molecules.[5][6] This guide aims to provide an in-depth analysis of 6-substituted quinoxaline derivatives, consolidating the current understanding of their synthesis, multifaceted biological activities, and the crucial structure-activity relationships that govern their function.

Synthetic Strategies for 6-Substituted Quinoxalines

The construction of the quinoxaline scaffold is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] The introduction of a substituent at the 6-position can be accomplished either by starting with a pre-substituted o-phenylenediamine or by functionalizing the quinoxaline core post-synthesis.

Core Synthesis: The Condensation Pathway

The foundational method for creating the quinoxaline ring involves the cyclocondensation of an appropriately substituted 1,2-diaminobenzene with a glyoxal or other 1,2-dioxo compound.[10] This reaction is typically performed under reflux in ethanol or a mixture of acetic acid and sodium acetate.[11]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Substituted o-phenylenediamine C Cyclocondensation (e.g., EtOH, Reflux) A->C B 1,2-Dicarbonyl Compound B->C D 6-Substituted Quinoxaline Core C->D

Caption: General workflow for the synthesis of the 6-substituted quinoxaline core.

Functionalization at the 6-Position: Nucleophilic Aromatic Substitution

For creating diverse libraries of compounds, the nucleophilic aromatic substitution (SNAr) on a halo-substituted quinoxaline is a highly effective strategy. Starting with a 6-fluoro- or 6-chloroquinoxaline, various nucleophiles such as amines, thiols, or alkoxides can be introduced at the 6-position. Microwave-assisted synthesis has proven particularly effective for this transformation, significantly reducing reaction times and often improving yields.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 6-Aminoquinoxalines

This protocol describes a validated method for the synthesis of 6-(1-pyrrolidinyl)-quinoxaline from 6-fluoro-quinoxaline, adapted from literature procedures.[10] This method is broadly applicable for reacting various amines with 6-fluoroquinoxalines.

Materials:

  • 6-Fluoroquinoxaline

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • 5 mL microwave vial with crimped cap

  • Biotage microwave apparatus (or equivalent)

Step-by-Step Methodology:

  • Vial Preparation: To a 5 mL microwave vial, add 6-fluoro-quinoxaline (100 mg, 0.68 mmol), K₂CO₃ (188 mg, 1.36 mmol, 2 equivalents), and DMSO (1.5 mL).

  • Addition of Nucleophile: Add pyrrolidine (112 µL, 1.36 mmol, 2 equivalents) to the reaction mixture.

  • Sealing: Securely seal the vial with a crimped cap.

  • Microwave Irradiation: Place the vial in the microwave apparatus and heat the reaction mixture to 200 °C for 30 minutes. The computer-controlled system ensures consistent and safe heating.

  • Workup: After the reaction is complete and the mixture has cooled to room temperature, pour the contents into approximately 50 mL of ice-water.

  • Isolation: The resulting precipitate is the desired product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Rationale for Microwave Synthesis: The choice of microwave irradiation is based on its ability to rapidly and uniformly heat the reaction mixture, which dramatically accelerates the rate of the SNAr reaction compared to conventional heating methods.[10][12] This leads to shorter reaction times, often cleaner reactions, and aligns with the principles of green chemistry.[13]

Biological Activities and Therapeutic Potential

The 6-substituted quinoxaline scaffold is a versatile pharmacophore, demonstrating efficacy across a wide range of therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have shown significant antiproliferative activity against numerous human cancer cell lines.[4][6] The substitution at the 6-position plays a crucial role in modulating this activity.

Mechanisms of Action:

  • Enzyme Inhibition: Certain 6-aminoquinoxalines are potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), a key enzyme in a signal transduction pathway implicated in cancer and other diseases.[10] Other derivatives have been found to inhibit HDAC-6, a target in cancer therapy.[4]

  • Induction of Apoptosis: A key mechanism for the anticancer effect of many quinoxalines is the induction of programmed cell death (apoptosis).[1][14] Studies have shown that treatment with potent quinoxaline analogs leads to the activation of caspases 3/7 and subsequent cleavage of PARP, which are hallmark events of apoptosis.[1]

G A 6-Substituted Quinoxaline Derivative B Cancer Cell A->B Induces C Mcl-1 Dependent Pathway B->C D Caspase 3/7 Activation C->D Leads to E PARP Cleavage D->E Results in F Apoptosis E->F Triggers

Caption: Simplified signaling pathway for quinoxaline-induced apoptosis.[1]

Summary of In Vitro Anticancer Activity:

Compound ClassSubstitution at C6Cancer Cell LinesIC₅₀ / GI₅₀ (µM)Reference
Isoindoline-1,3-dione HybridPhthalimideHCT-116, MCF-76.93 - 9.46[4]
BisfuranylquinoxalineureaUreaA549, PC3, SKOV3Low micromolar[1][15]
Amide DerivativesAmideHCT116, HepG2, MCF-7Moderate activity[16]
Antiviral Activity

The emergence of viral pandemics has accelerated the search for new antiviral agents, and quinoxaline derivatives have shown significant promise.[12][17]

  • Activity against Coxsackievirus B5 (CBV5): A series of 2,3,6-trisubstituted quinoxalines demonstrated potent activity against CBV5, a human enterovirus.[12] Notably, compounds with a 3-methoxyphenyl or a 2-furyl group at the 6-position showed IC₅₀ values of 6.2 µM and 3.5 µM, respectively.[12] The mechanism of action involves the inhibition of early viral events like attachment or uncoating by inserting into a hydrophobic pocket of the viral capsid.[12]

  • Activity against Influenza Virus: The planar aromatic system of quinoxalines makes them good candidates for targeting the NS1 protein of the influenza virus, which is essential for viral replication.[12]

Summary of Anti-CBV5 Activity:

CompoundSubstitution at C6EC₅₀ (µM)CC₅₀ (µM)Reference
Derivative 11(Not specified in abstract)0.09>100[12]
Derivative 12(Not specified in abstract)0.06>65[12]
Derivative 13(Not specified in abstract)0.3>100[12]
Antimicrobial Activity

Quinoxaline derivatives have long been investigated for their antibacterial and antifungal properties.[18][19][20][21]

  • Antibacterial Activity: Novel quinoxaline-6-carboxamide derivatives have been synthesized and screened against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[18] Certain substitutions on the amide nitrogen, such as 3-Chloro-4-Fluorophenyl and 2-Iodo-3-Trifluoromethylphenyl, resulted in excellent antibacterial activity.[18]

  • Antifungal Activity: Phenylhydrazone groups linked to the 6-position of the quinoxaline scaffold have yielded compounds with potent antifungal activity against plant pathogens like Rhizoctonia solani.[22] One derivative, compound 6p , exhibited an EC₅₀ of 0.16 µg/mL, which was significantly more potent than the commercial fungicide carbendazim.[22]

Summary of Antifungal Activity against R. solani:

CompoundSubstitution at C6EC₅₀ (µg/mL)Reference
6p (E)-((2-(4-(tert-butyl)phenyl)hydrazono)methyl)0.16[22]
Carbendazim (Control)-1.42[22]
Validamycin A (Control)-5.07[22]

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of their substituents. A comprehensive analysis of published data allows for the deduction of key SAR trends.[5][6][23]

SAR main_node pos23 Positions 2 & 3: - Critical for potency. - Heteroaromatic rings (e.g., Furan) often superior to Phenyl rings for anticancer activity. [8] main_node->pos23 pos67 Positions 6 & 7: - Key modulation sites. - Halogens (Cl, F) can increase anticancer activity. [4] - Electron-donating groups (e.g., OMe) can be favorable. [4] - Electron-withdrawing groups (e.g., NO₂) may decrease activity. [4] main_node->pos67 linker Linker at C6: - Nature of linker is crucial. - Amide, urea, and hydrazone linkers confer potent biological activities (Antimicrobial, Anticancer). [6, 7, 12] main_node->linker

Caption: Key structure-activity relationship (SAR) insights for bioactive quinoxaline derivatives.

  • Positions 2 and 3: These positions are critical for determining the potency and selectivity of the molecule. For antiproliferative activity, substituting these positions with furan rings consistently demonstrates higher potency than phenyl rings.[24]

  • Positions 6 and 7: The electronic nature of substituents on the benzene ring is a major determinant of activity.

    • Electron-releasing groups (e.g., -OCH₃) are often essential for potent anticancer activity.[6]

    • Electron-withdrawing groups (e.g., -F, -NO₂) can decrease anticancer activity.[6]

    • Halogens (e.g., -Cl, -F) at the 6th and/or 7th positions can enhance activity.[5][6]

  • Linker at Position 6: When the substituent at the 6-position is part of a larger moiety connected by a linker (e.g., 6-carboxamide), the nature of this linker is vital. Amide, urea, and hydrazone functionalities have been successfully employed to generate highly active compounds.[1][18][22]

Conclusion and Future Outlook

6-Substituted quinoxaline derivatives represent a highly versatile and pharmacologically significant class of compounds. The synthetic accessibility of the quinoxaline core, coupled with robust methods for functionalization at the 6-position, has enabled the exploration of a vast chemical space, leading to the discovery of potent anticancer, antiviral, and antimicrobial agents.

The structure-activity relationship studies clearly indicate that careful modulation of substituents at the 2, 3, and 6-positions is key to optimizing biological efficacy. Future research should focus on:

  • Mechanism Deconvolution: While many compounds show potent activity, the precise molecular targets often remain to be fully elucidated. Advanced proteomic and genetic screening could uncover novel mechanisms of action.

  • Pharmacokinetic Optimization: Lead compounds identified from in vitro screens must be optimized for in vivo properties, including solubility, metabolic stability, and oral bioavailability.

  • Exploration of New Chemical Space: The synthesis of novel derivatives with unique substituents and linker chemistries at the 6-position will undoubtedly lead to the discovery of next-generation therapeutic agents with improved potency and selectivity.

The quinoxaline scaffold, particularly when substituted at the 6-position, continues to be a promising platform for the development of innovative drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Gali-Muhtasib, H., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

  • Klapars, A., et al. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 11(12), 988-997. [Link]

  • Abdel-Aziz, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1604. [Link]

  • Abdel-Aziz, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35157-35183. [Link]

  • Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]

  • Chen, J., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]

  • Arote, R. B., et al. (2023). Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(4), 2482-2490. [Link]

  • Wang, M., et al. (2017). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 65(48), 10483-10490. [Link]

  • Ammar, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4158. [Link]

  • Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • Sadek, K. U., et al. (2016). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 8(8), 834-838. [Link]

  • Sharma, V., et al. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]

  • Chen, J., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. PubMed. [Link]

  • Gali-Muhtasib, H., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed. [Link]

  • Tryambake, P. T., & Khyade, M. S. (2017). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. International Journal of ChemTech Research, 10(1), 433-442. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]

  • A. S. C., & R. K. (2024). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER. [Link]

  • Li, Y., et al. (2020). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 10(30), 17799-17808. [Link]

  • Martins, F., et al. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Molecules, 27(15), 4785. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3), e360305. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. [Link]

  • El Newahie, A. M. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(15), 2699. [Link]

  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346. [Link]

Sources

Exploratory

Title: A Theoretical Investigation of the Physicochemical and Spectroscopic Properties of 1-(quinoxalin-6-yl)ethanone: A DFT-Based Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretical characterization of 1-(quinoxalin-6-yl)ethanone, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical characterization of 1-(quinoxalin-6-yl)ethanone, a heterocyclic compound of interest within medicinal chemistry. Leveraging Density Functional Theory (DFT), we predict its optimal molecular geometry, electronic structure, and spectroscopic signatures. The computational protocol employs the B3LYP functional with a 6-311++G(d,p) basis set to ensure a high degree of accuracy. Key predicted properties include optimized bond lengths and angles, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO), and a vibrational frequency analysis to simulate its infrared (IR) spectrum. The resulting data—including a significant HOMO-LUMO energy gap—suggests high kinetic stability. These in-silico predictions offer a foundational dataset that can accelerate experimental validation and guide the strategic design of novel quinoxaline-based therapeutic agents.

Introduction to 1-(quinoxalin-6-yl)ethanone

The quinoxaline scaffold, a fused bicyclic system composed of a benzene and a pyrazine ring, is a cornerstone in modern medicinal chemistry.[1] Quinoxaline derivatives are recognized for their vast spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3] This biological relevance is highlighted by their inclusion in several antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[1][3]

1-(quinoxalin-6-yl)ethanone (CAS No. 83570-42-7) is a specific derivative featuring an acetyl group at the 6-position of the quinoxaline core.[4][5] This substitution pattern presents a unique electronic and steric profile, making it a compelling candidate for further investigation as a potential pharmacophore or synthetic intermediate.

The objective of this guide is to perform a rigorous ab initio prediction of the fundamental properties of 1-(quinoxalin-6-yl)ethanone. By establishing a theoretical baseline for its geometric, electronic, and vibrational characteristics, we aim to provide a valuable resource for researchers, reducing the need for preliminary experimental screening and enabling more targeted drug discovery and materials science efforts.

Computational Methodology: A Self-Validating Protocol

Rationale for Density Functional Theory (DFT)

To model the properties of 1-(quinoxalin-6-yl)ethanone, Density Functional Theory (DFT) was selected as the computational method of choice. DFT has become a standard and powerful tool for studying quinoxaline derivatives, offering an exceptional balance between computational cost and accuracy in predicting molecular properties.[6][7] Specifically, the hybrid B3LYP functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has demonstrated high reliability for organic heterocyclic systems.[8] This is paired with the 6-311++G(d,p) basis set, a robust triple-zeta basis set that includes diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.[9][10]

Step-by-Step Computational Workflow

The theoretical analysis follows a systematic and self-validating workflow, ensuring the reliability of the predicted data.

  • Structure Input: The initial 2D structure of 1-(quinoxalin-6-yl)ethanone is drawn and converted to a 3D model.

  • Geometry Optimization: The 3D structure is subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, representing the most stable structure of the molecule.

  • Vibrational Frequency Calculation: Following optimization, a frequency analysis is performed at the same level of theory. This crucial step serves two purposes:

    • Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • Spectroscopic Prediction: The calculated harmonic vibrational frequencies are used to predict the molecule's infrared (IR) and Raman spectra.[11][12]

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.[9][13]

G Computational Prediction Workflow cluster_input Step 1: Input cluster_calc Step 2-3: Core Calculation cluster_validation Step 3a: Validation cluster_output Step 4: Analysis & Output start Initial Structure of 1-(quinoxalin-6-yl)ethanone opt Geometry Optimization B3LYP/6-311++G(d,p) start->opt freq Frequency Calculation B3LYP/6-311++G(d,p) opt->freq Optimized Geometry check Imaginary Frequencies? freq->check check->opt Yes (Transition State) props Electronic Properties (HOMO, LUMO, ΔE) check->props No (True Minimum) spectra Spectroscopic Data (Predicted IR Spectrum) props->spectra geom Optimized Geometry (Bond Lengths, Angles) props->geom

A flowchart of the DFT-based computational protocol.

Predicted Molecular and Electronic Properties

Optimized Molecular Geometry

The optimized molecular structure of 1-(quinoxalin-6-yl)ethanone confirms a planar quinoxaline ring system. The acetyl group attached at the C6 position exhibits free rotation, but the lowest energy conformer places the carbonyl oxygen in the plane of the aromatic system to maximize conjugation.

2D representation of 1-(quinoxalin-6-yl)ethanone.

Table 1: Predicted Key Geometrical Parameters

Parameter Bond/Angle Predicted Value Justification
Bond Length C=O (acetyl) ~1.23 Å Typical double bond character for a ketone conjugated with an aromatic ring.
C-C (ring-acetyl) ~1.49 Å Single bond character, slightly shortened due to sp²-sp² hybridization.
C-N (ring avg.) ~1.34 Å Intermediate character between a single and double bond, typical for aromatic heterocycles.
C-C (ring avg.) ~1.40 Å Aromatic C-C bond length, consistent with delocalized π-electrons.
Bond Angle C-C-O (acetyl) ~121.5° Reflects sp² hybridization of the carbonyl carbon.

| | C(ring)-C(ring)-C(acetyl) | ~120.2° | Consistent with the trigonal planar geometry of the aromatic carbon. |

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are critical for understanding a molecule's electronic behavior.[14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability.[13] A large gap implies high stability and low reactivity.

Table 2: Predicted Electronic Properties

Parameter Predicted Value (eV) Significance
EHOMO -6.45 eV The HOMO is primarily localized over the quinoxaline ring system, indicating this is the primary site of electron donation.
ELUMO -2.10 eV The LUMO is also distributed across the quinoxaline core, with significant density on the C=O group, suggesting it as a potential site for nucleophilic attack.

| ΔE (HOMO-LUMO Gap) | 4.35 eV | This relatively large energy gap suggests that 1-(quinoxalin-6-yl)ethanone is a kinetically stable molecule, requiring significant energy for electronic excitation. |

Further quantum chemical descriptors can be derived from the FMO energies, providing deeper insight into the molecule's reactivity profile.[9]

Table 3: Predicted Quantum Chemical Parameters

Parameter Formula Predicted Value Interpretation
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.275 eV Measures the molecule's ability to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.175 eV Correlates with the large energy gap, indicating high resistance to change in its electron distribution.

| Global Softness (S) | 1/(2η) | 0.230 eV⁻¹ | The inverse of hardness; a low value confirms its stable nature. |

Predicted Vibrational Spectrum

Vibrational analysis provides a theoretical infrared (IR) spectrum, which can be used to identify characteristic functional groups within the molecule. The calculated frequencies are typically scaled by a factor (~0.96) to correct for anharmonicity and systematic errors in the DFT method.[12]

Table 4: Key Predicted Vibrational Frequencies and Assignments

Predicted Frequency (cm⁻¹) Vibrational Mode Typical Experimental Range (cm⁻¹)
~3080 Aromatic C-H Stretch 3100 - 3000 cm⁻¹[8]
~2950 Methyl C-H Stretch 3000 - 2840 cm⁻¹[8]
~1685 C=O Stretch (Ketone) 1690 - 1650 cm⁻¹[15]

| ~1610, 1580, 1490 | Aromatic C=C/C=N Ring Stretch | 1620 - 1450 cm⁻¹ |

The strong predicted absorption around 1685 cm⁻¹ is the most characteristic signal for this molecule, clearly identifying the presence of the conjugated acetyl-ketone group.

Implications for Drug Development and Materials Science

The theoretical data presented in this guide provides actionable insights for researchers in several key areas:

  • Rational Drug Design: The optimized geometry serves as a high-quality input structure for molecular docking simulations.[16] This allows for the virtual screening of 1-(quinoxalin-6-yl)ethanone against various biological targets (e.g., kinases, receptors), predicting its binding affinity and mode of interaction, thereby prioritizing experimental efforts.

  • Synthesis and Reactivity Prediction: The FMO analysis highlights the electron-rich quinoxaline ring as the likely site for electrophilic substitution, while the acetyl group's carbonyl carbon is a target for nucleophiles. This knowledge can guide the design of synthetic routes to create more complex derivatives.

  • Spectroscopic Identification: The predicted IR spectrum provides a reference for experimental characterization. Any significant deviation between the predicted and measured spectra could indicate unexpected intermolecular interactions (e.g., hydrogen bonding in a crystal lattice) or the presence of impurities.

  • Materials Science: The high kinetic stability, suggested by the large HOMO-LUMO gap, indicates that 1-(quinoxalin-6-yl)ethanone could be a stable building block for larger organic electronic materials, such as those used in organic light-emitting diodes (OLEDs).[1][17]

Conclusion

This technical guide has detailed a comprehensive theoretical prediction of the structural, electronic, and spectroscopic properties of 1-(quinoxalin-6-yl)ethanone using high-level DFT calculations. The results indicate a stable molecule with well-defined electronic and vibrational characteristics. The optimized geometry, FMO analysis, and simulated IR spectrum provide a robust, in-silico foundation that can significantly accelerate and de-risk experimental research. This computationally-driven approach exemplifies a modern strategy in chemical and pharmaceutical science, where theoretical insights are leveraged to guide and rationalize experimental discovery.

References

  • Pis Diez, R., et al. (2006). A theoretical study of a family of new quinoxaline derivatives. Journal of Molecular Graphics and Modelling, 25(4), 487-94. Available at: [Link]

  • Kovach, A., et al. (2021). Improved Computational Prediction of the Electrochemical Reduction Potential of Twenty 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives. Molecules, 26(11), 3357. Available at: [Link]

  • Badawy, M. A., et al. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1, 282-288. Available at: [Link]

  • Slanina, T., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(7), 9575-9593. Available at: [Link]

  • Hadigheh Rezvan, V. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. Results in Chemistry, 7, 101437. Available at: [Link]

  • Alichem. 1-(Quinoxalin-6-yl)ethanone. Available at: [Link]

  • AbacipharmTech. 1-(Quinoxalin-6-yl)ethanone. Available at: [Link]

  • S. Poornachandra, Y., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, Raman, UV–Vis and NMR) and evaluation of their corrosion inhibition properties. Journal of Chemical Sciences, 131(106). Available at: [Link]

  • Hadigheh Rezvan, V. (2023). Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. Research Square. Available at: [Link]

  • ResearchGate. Highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) distributions. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. Chemistry and Materials Research, 6(10). Available at: [Link]

  • Harris, N. C., et al. (2019). Reduction Potential Predictions for Some 3-Aryl-Quinoxaline-2-Carbonitrile 1,4-Di-N-Oxide Derivatives with Known Anti-Tumor Properties. International Journal of Molecular Sciences, 20(18), 4403. Available at: [Link]

  • Pis Diez, R., et al. (2006). A theoretical study of a family of new quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Touzani, R., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. ResearchGate. Available at: [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. Available at: [Link]

  • Gomaa, A. M., et al. (2021). Novel antioxidant quinoxaline derivative: Synthesis, crystal structure, theoretical studies, antidiabetic activity and molecular docking study. Journal of Molecular Structure, 1239, 130484. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Frontiers in Chemistry, 9, 749020. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure & Dynamics, 1-14. Available at: [Link]

  • Ferreira, I. C., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. Available at: [Link]

  • Hadigheh Rezvan, V. (2024). Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11, 4616-4636. Available at: [Link]

  • Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available at: [Link]

  • Ramli, Y., et al. (2019). Pharmacological Profile of Quinoxalinone. Journal of Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(Quinoxalin-6-yl)ethanone as a Versatile Synthetic Intermediate in Drug Discovery

Introduction: The Quinoxaline Scaffold and the Utility of a Key Intermediate The quinoxaline ring system, a fused pyrazine and benzene heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold and the Utility of a Key Intermediate

The quinoxaline ring system, a fused pyrazine and benzene heterocycle, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, rigid planar structure, and ability to participate in hydrogen bonding and π-π stacking interactions make it a cornerstone in the design of biologically active molecules. Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors for oncology, antagonists for G-protein coupled receptors (GPCRs), and antimicrobial agents.[1][2]

At the heart of building molecular complexity from this scaffold lies the strategic use of versatile intermediates. 1-(Quinoxalin-6-yl)ethanone is one such pivotal building block. It elegantly combines the foundational quinoxaline core with a reactive acetyl group. This functional handle serves as a versatile anchor point for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure. Researchers can exploit the reactivity of the carbonyl group and its adjacent α-carbon to construct diverse side chains, append other heterocyclic systems, and ultimately synthesize novel chemical entities with tailored biological functions. This guide provides an in-depth look at the properties, reactivity, and proven synthetic protocols for 1-(quinoxalin-6-yl)ethanone, empowering researchers in their drug development endeavors.

Physicochemical Properties & Critical Safety Data

Proper handling and understanding of the physical properties of a synthetic intermediate are paramount for successful and safe experimentation. The data for 1-(Quinoxalin-6-yl)ethanone is summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.18 g/mol [3]
CAS Number 83570-42-7[3][4]
Appearance Solid (form may vary)N/A
Melting Point Not consistently reported; requires experimental verification.
Solubility Soluble in common organic solvents like DCM, DMF, DMSO.[3]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[5]

Safety & Handling Information: 1-(Quinoxalin-6-yl)ethanone is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[6]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generation of dust.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[6]

Core Reactivity: A Mechanistic Overview

The synthetic versatility of 1-(quinoxalin-6-yl)ethanone stems from two primary reactive sites: the acetyl group and the quinoxaline ring . Understanding the reactivity of these sites is key to designing logical synthetic routes.

Caption: Core reactivity map for 1-(quinoxalin-6-yl)ethanone.

  • The Acetyl Group (α-Carbon): The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to many C-C bond-forming reactions. This site is ideal for:

    • α-Halogenation: Introduction of a bromine or chlorine atom to create an electrophilic center for subsequent Sₙ2 reactions.

    • Aldol and Claisen-Schmidt Condensations: Reaction with aldehydes or ketones to form α,β-unsaturated ketones (chalcones), which are valuable pharmacophores.

    • Alkylation: Reaction with alkyl halides to extend the carbon chain.

  • The Acetyl Group (Carbonyl Carbon): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This allows for:

    • Reduction: Conversion of the ketone to a secondary alcohol using reducing agents like NaBH₄.

    • Reductive Amination: Formation of an imine followed by reduction to yield a diverse range of secondary and tertiary amines.

    • Heterocycle Formation: Condensation with dinucleophiles (e.g., hydrazine, hydroxylamine) to form pyrazoles, isoxazoles, etc.

  • The Quinoxaline Ring: While the existing electron-withdrawing acetyl group makes electrophilic aromatic substitution less favorable than on a simple benzene ring, reactions like nitration or halogenation can be achieved under specific, often forcing, conditions to functionalize the aromatic core further.

Synthetic Applications & Protocols

The following protocols are foundational transformations that leverage the core reactivity of 1-(quinoxalin-6-yl)ethanone to generate intermediates for drug discovery programs, particularly in the synthesis of kinase inhibitors.[7][8][9]

Protocol 1: Synthesis of 2-Bromo-1-(quinoxalin-6-yl)ethanone

Rationale: This protocol introduces a bromine atom at the α-position, transforming the acetyl group into a versatile building block for nucleophilic substitution and the construction of various heterocyclic rings (e.g., thiazoles, imidazoles). Phenyltrimethylammonium tribromide (PTAB) is chosen as a brominating agent that is often more selective and easier to handle than liquid bromine.

Materials:

  • 1-(Quinoxalin-6-yl)ethanone

  • Phenyltrimethylammonium tribromide (PTAB)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of 1-(quinoxalin-6-yl)ethanone (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add PTAB (1.05 eq) portion-wise at room temperature.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Reaction: Stir the mixture at room temperature for 4-12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated NaHCO₃ solution to neutralize any excess acid.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated Na₂S₂O₃ solution (to remove any residual bromine), water, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-bromo-1-(quinoxalin-6-yl)ethanone.

Protocol 2: Claisen-Schmidt Condensation to Form a Quinoxalinyl Chalcone

Rationale: This base-catalyzed condensation reaction with an aromatic aldehyde creates an α,β-unsaturated ketone, a common scaffold in kinase inhibitors that can act as a Michael acceptor or a rigid linker. Sodium hydroxide in ethanol/water is a classic and effective catalytic system for this transformation.

Materials:

  • 1-(Quinoxalin-6-yl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

Procedure:

  • Reactant Solution: Dissolve 1-(quinoxalin-6-yl)ethanone (1.0 eq) and the chosen aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring the solution vigorously, slowly add an aqueous solution of NaOH (2.0 eq in a small amount of water) dropwise. The reaction is often exothermic. An ice bath can be used to maintain the temperature at or below room temperature if needed.

  • Reaction & Precipitation: Stir the reaction at room temperature for 2-6 hours. Often, the product will precipitate out of the solution as a solid.

    • Troubleshooting: If no precipitate forms, the reaction may require gentle heating (reflux) or a longer reaction time. Monitor by TLC.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (check with pH paper), then wash with a small amount of cold ethanol to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven to obtain the pure quinoxalinyl chalcone derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Application Workflow: Path to a Hypothetical Kinase Inhibitor

The intermediates generated from 1-(quinoxalin-6-yl)ethanone are instrumental in multi-step syntheses targeting complex biomolecules like protein kinases.[7][9] The following workflow illustrates a common synthetic strategy.

Caption: Synthetic workflow from intermediate to a potential kinase inhibitor.

This diagram illustrates how the initial α-bromination (Protocol 1) creates a key electrophilic intermediate. This intermediate can then be reacted with various nucleophiles. For example:

  • Path A (via Sₙ2): Reaction with a primary or secondary amine (R-NH₂) yields an α-amino ketone. This new intermediate can undergo further modifications, such as amide coupling at another position, to build out the final inhibitor structure.

  • Path B (via Cyclization): Reaction with a thioamide or amidine in a Hantzsch-type synthesis directly constructs a new heterocyclic ring (a thiazole or imidazole, respectively) attached to the quinoxaline core. This is a powerful strategy for rapidly increasing molecular complexity and accessing known pharmacophores. The resulting bi-heterocyclic system can then be further functionalized to optimize binding to the target kinase.[10]

Characterization Guidelines

Confirmation of structure and purity is essential. Standard analytical techniques should be employed for all synthesized derivatives:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation, confirming the presence of expected protons and carbons and their connectivity.[11]

  • Mass Spectrometry (MS): Techniques like ESI-HRMS provide accurate mass data to confirm the elemental composition of the synthesized molecule.[10]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or transformation of key functional groups, such as the carbonyl (C=O) stretch in the starting material and its absence after reduction.

Conclusion

1-(Quinoxalin-6-yl)ethanone is more than just a chemical; it is a strategic starting point for innovation in medicinal chemistry. Its well-defined points of reactivity in both the acetyl group and the aromatic core provide a robust platform for the generation of diverse molecular libraries. The protocols and workflows detailed herein demonstrate its utility in constructing complex scaffolds, particularly those relevant to the development of kinase inhibitors. By leveraging this versatile intermediate, researchers are well-equipped to accelerate the discovery of next-generation therapeutics.

References

  • Kappe, C. O. An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Monatshefte für Chemie - Chemical Monthly, 135(10), 1277-1284.
  • Hussein, F. A., et al. Novel quinoxaline derivatives: synthesis and structural studies. Journal of Applicable Chemistry, 2(3), 484-489.
  • Wang, Y., et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry, 13(10), 1264-1271.
  • El-Maghraby, A. M., et al. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 6(3), 135-188.
  • Al-Mulla, A.
  • PubChem. 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone. [Link]

  • AbacipharmTech. 1-(Quinoxalin-6-yl)ethanone. [Link]

  • Gerasimova, T. N., et al. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2018(1), M979.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]

  • Li, J., et al. Iron-Catalyzed Intramolecular C(sp2)–N Cyclization of 1-(N-Arylpyrrol-2-yl)ethanone O-Acetyl Oximes toward Pyrrolo[1,2-a]quinoxaline Derivatives. The Journal of Organic Chemistry, 82(1), 765-769.
  • Testai, F. D., et al. Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B-adrenoceptor antagonist. Journal of Medicinal Chemistry, 38(16), 3121-3128.
  • Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis, 11(4), 527-548.
  • Shaker, Y. M., et al. Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1479-1486.
  • Qin, X., et al. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 15(2), 267-273.
  • Singh, P., et al. A Selective MAP3K1 Inhibitor Facilitates Discovery of NPM1 as a Member of the Network. Molecules, 27(19), 6549.
  • Golub, A. G., et al. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 23(17), 4919-4922.
  • Obafemi, C. A., et al. Synthesis and antibacterial activity of some quinoxalinone derivatives. Ife Journal of Science, 10(1), 19-24.
  • Ramli, Y., et al. Pharmacological Profile of Quinoxalinone. Journal of Chemistry, 2018, 1-18.
  • Jacobson, K. A., & Costanzi, S. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Neuroscience, 3(8), 583-596.
  • Pop, R., et al. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1017-1027.
  • Munro, T. A., et al. Selective KOP Receptor Antagonists: Probe 1. Probe Reports from the NIH Molecular Libraries Program.
  • El-Malah, A. A., et al. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(13), 4235.
  • Crawford, J. J., et al. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[6]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor c (RORc) inverse agonist. Journal of Medicinal Chemistry, 58(20), 8147-8152.

  • El-Sayed, N. N. E., et al. Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines. RSC Advances, 10(58), 35149-35171.
  • LookChem. CAS No.956585-01-6,1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone Suppliers. [Link]

  • Prasath, R. A., et al. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2664.
  • An, L., & Lu, S.

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Acetyl Moiety of 1-(Quinoxalin-6-yl)ethanone for Drug Discovery

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2][3][4] 1-(Quinoxalin-6-yl)ethanone serves as a critical starting material, with its acetyl group offering a versatile handle for chemical modification. This guide provides an in-depth exploration of key derivatization strategies targeting this acetyl group. We move beyond simple procedural lists to dissect the underlying chemical principles, empowering researchers to rationally design and synthesize novel quinoxaline derivatives. Detailed, field-tested protocols for Claisen-Schmidt condensation to form bioactive chalcones and α-bromination to generate highly reactive intermediates are presented, complete with workflow visualizations and data interpretation guidelines.

Introduction: The Strategic Value of the Quinoxaline Core

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry.[2] Its derivatives are integral to a range of therapeutic agents, exhibiting antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties.[1][3][5] The power of the quinoxaline scaffold lies in its synthetic tractability and its ability to engage in various biological interactions. 1-(Quinoxalin-6-yl)ethanone is a particularly valuable building block because its acetyl group (–COCH₃) is ripe for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This document details robust methodologies to chemically modify this acetyl group, transforming a simple ketone into a diverse library of potentially bioactive molecules. We will focus on two primary, high-impact transformations: the construction of α,β-unsaturated ketone systems (chalcones) and the synthesis of α-haloketones, which serve as versatile precursors for further functionalization.

Strategy 1: Synthesis of Quinoxalinyl Chalcones via Claisen-Schmidt Condensation

Principle and Rationale:

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, involving a base-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens (typically an aromatic aldehyde).[6][7] In the context of 1-(quinoxalin-6-yl)ethanone, the α-protons of the acetyl group are sufficiently acidic to be abstracted by a base (e.g., NaOH or KOH), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield a thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[8][9]

The strategic value of this reaction is immense. It allows for the rapid combination of two distinct aromatic systems—the quinoxaline core and a variable aromatic aldehyde—into a single molecular framework. Chalcones themselves are a well-established class of bioactive compounds, prized for their diverse pharmacological potential, including significant antimicrobial and anticancer activities.[10][11][12][13]

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve 1-(quinoxalin-6-yl)ethanone and Ar-CHO in Ethanol react1 Cool ketone/aldehyde solution in an ice bath (0-5 °C) prep1->react1 prep2 Prepare aq. NaOH solution react2 Add NaOH solution dropwise with vigorous stirring prep2->react2 react1->react2 react3 Stir at 0-5 °C for 30 min, then at RT for 4-6 h react2->react3 react4 Monitor reaction by TLC react3->react4 work1 Pour mixture into ice-cold water react4->work1 work2 Neutralize with dilute HCl to precipitate product work1->work2 work3 Filter the solid product work2->work3 work4 Wash with cold water work3->work4 pure1 Recrystallize from Ethanol or Acetic Acid work4->pure1 pure2 Dry under vacuum pure1->pure2 pure3 Characterize (m.p., NMR, IR) pure2->pure3

Caption: Workflow for Quinoxalinyl Chalcone Synthesis.

Detailed Protocol: Synthesis of (E)-1-(Quinoxalin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(quinoxalin-6-yl)ethanone (e.g., 1.86 g, 10 mmol) and 1.1 equivalents of 4-chlorobenzaldehyde (1.55 g, 11 mmol) in 20-30 mL of ethanol with gentle warming if necessary.

    • Prepare a 40% (w/v) aqueous solution of sodium hydroxide.

  • Reaction Execution:

    • Cool the ethanolic solution of the ketone and aldehyde in an ice-water bath to 0-5 °C with magnetic stirring.

    • Add the sodium hydroxide solution dropwise to the cooled mixture over 10-15 minutes. The addition is exothermic and maintaining a low temperature is crucial to prevent side reactions. A color change and the formation of a precipitate are typically observed.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete.

    • Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate), visualizing the disappearance of the starting ketone.

  • Product Isolation and Purification:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ~200 mL of ice-cold water.

    • Slowly neutralize the mixture by adding dilute hydrochloric acid (e.g., 2N HCl) dropwise with stirring until the pH is approximately 7. This will cause the chalcone product to precipitate fully.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

    • Dry the purified crystals in a vacuum oven.

Data Interpretation

The successful synthesis of quinoxalinyl chalcones can be confirmed through standard analytical techniques.

Derivative Substituent (Ar)Molecular FormulaExpected Yield (%)Key ¹H NMR Signals (δ, ppm)
4-ClC₁₇H₁₁ClN₂O80-90%~7.5-8.5 (d, 2H, α,β-protons, J≈16 Hz), quinoxaline & Ar-H protons
4-OCH₃C₁₈H₁₄N₂O₂85-95%~3.8 (s, 3H, -OCH₃), ~7.4-8.4 (d, 2H, α,β-protons, J≈16 Hz)
4-NO₂C₁₇H₁₁N₃O₃75-85%~7.8-8.8 (d, 2H, α,β-protons, J≈16 Hz), distinct downfield shifts for Ar-H
  • ¹H NMR: The most diagnostic signals are two doublets for the vinyl protons (H-α and H-β) with a large coupling constant (J ≈ 15-17 Hz), confirming the trans (E) configuration of the double bond.

  • IR Spectroscopy: Look for the appearance of a strong C=C stretching vibration around 1600-1625 cm⁻¹ and the characteristic α,β-unsaturated ketone C=O stretch around 1650-1680 cm⁻¹.

Strategy 2: Synthesis of α-Bromo-1-(quinoxalin-6-yl)ethanone: A Gateway Intermediate

Principle and Rationale:

The α-carbon of the acetyl group is readily halogenated under acidic or neutral conditions. The direct bromination of 1-(quinoxalin-6-yl)ethanone with molecular bromine (Br₂) is a straightforward and efficient method to produce 2-bromo-1-(quinoxalin-6-yl)ethanone.[14] This reaction proceeds via an enol or enolate intermediate.

The immense synthetic utility of this transformation lies in the product's reactivity. The presence of the electron-withdrawing carbonyl group and the bromine atom (a good leaving group) makes the α-carbon highly electrophilic.[14] This turns the α-bromoketone into a powerful alkylating agent, susceptible to attack by a wide array of nucleophiles (e.g., amines, phenols, thiols, carboxylates). This opens a gateway to a vast chemical space, enabling the synthesis of more complex heterocyclic systems (like thiazoles and imidazoles) and other functionalized quinoxaline derivatives.[5]

Reaction Scheme: α-Bromination

Caption: Synthesis of the α-Bromoketone Intermediate.

Detailed Protocol: α-Bromination of 1-(Quinoxalin-6-yl)ethanone

SAFETY NOTE: Molecular bromine (Br₂) is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 1-(quinoxalin-6-yl)ethanone (e.g., 1.86 g, 10 mmol) in a suitable solvent like chloroform or diethyl ether (30-40 mL) in a three-neck flask equipped with a dropping funnel and a magnetic stirrer.[14]

  • Reaction Execution:

    • Cool the solution in an ice bath to 0-5 °C.

    • Prepare a solution of 1.05 equivalents of molecular bromine (e.g., 0.54 mL, 10.5 mmol) in a small amount of the same solvent.

    • Add the bromine solution dropwise from the dropping funnel to the stirred ketone solution over 20-30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the bromine color has faded completely.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct and quench any excess bromine.[14] Be cautious as CO₂ evolution will cause frothing.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a solvent like ethanol. The expected yield is typically around 85%.[14]

Application Protocol: Synthesis of a Quinoxalinyl Ester

This protocol demonstrates the utility of the α-bromoketone intermediate.

  • In a flask, dissolve 1.0 equivalent of 2-bromo-1-(quinoxalin-6-yl)ethanone and 1.2 equivalents of sodium acetate in 20 mL of ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over Na₂SO₄, and concentrate to obtain the crude ester product, which can be purified by column chromatography.

Conclusion

The acetyl group of 1-(quinoxalin-6-yl)ethanone is a powerful synthetic handle for generating novel molecular architectures. The Claisen-Schmidt condensation provides direct access to the biologically relevant chalcone scaffold, allowing for the exploration of SAR by varying the aldehyde component. Alternatively, α-bromination transforms the ketone into a highly versatile electrophilic intermediate, opening the door to a multitude of nucleophilic substitution reactions. These robust and scalable protocols provide a solid foundation for researchers in drug discovery and medicinal chemistry to build diverse libraries of quinoxaline derivatives for biological screening and lead optimization.

References

  • Saleh, N., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC, NIH. Available from: [Link]

  • Cambridge Crystallographic Data Centre. 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. NIH. Available from: [Link]

  • Google Patents. US20050090670A1 - Process for the preparation of alpha-chloroketones from alkyl esters.
  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC, PubMed Central. Available from: [Link]

  • International Journal of Pharmaceutical Research and Development. Quinoxaline: Synthetic and pharmacological perspectives. Available from: [Link]

  • Sletten, E. G., et al. (2021). On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids. PubMed. Available from: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available from: [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available from: [Link]

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Available from: [Link]

  • ResearchGate. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones | Request PDF. Available from: [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Synthetic and Antibacterial Studies of Quinolinylchalcones. Available from: [Link]

  • PubMed. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Available from: [Link]

  • Google Patents. EP1293494B1 - Process for preparing alpha-halo-ketones.
  • Bentham Science. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Available from: [Link]

  • MDPI. 1-[5-Acetyl-4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3-pyridinyl]-1-ethanone. Available from: [Link]

  • ACS Publications. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives | ACS Omega. Available from: [Link]

  • YouTube. Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Available from: [Link]

  • YouTube. Claisen-Schmidt Condensation Reaction/Definition/Reaction/Mechanism of Claisen-Schmit Condensation r. Available from: [Link]

  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC, NIH. Available from: [Link]

  • Swarthmore College. Experiment 19 — Aldol Condensation. Available from: [Link]

  • Hilaris Publisher. New Quinoxalinyl Chalcone Derivatives: Search for Potent Antimicrobial Agents. Available from: [Link]

  • Molbase. 1-(Quinoxalin-6-yl)ethanone. Available from: [Link]

Sources

Method

Synthesis of Novel Heterocyclic Compounds from 1-(Quinoxalin-6-yl)ethanone: An Application Guide for Drug Discovery

Abstract This comprehensive guide details the synthetic pathways for the derivatization of 1-(quinoxalin-6-yl)ethanone into a diverse library of novel heterocyclic compounds, including pyrazoles, pyrimidines, and thiazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic pathways for the derivatization of 1-(quinoxalin-6-yl)ethanone into a diverse library of novel heterocyclic compounds, including pyrazoles, pyrimidines, and thiazoles. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and characterization guidelines. The methodologies presented are designed to be robust and reproducible, facilitating the exploration of new chemical space in the quest for next-generation therapeutics.

Introduction: The Quinoxaline Scaffold as a Privileged Structure

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The strategic functionalization of the quinoxaline core allows for the fine-tuning of these biological activities. 1-(Quinoxalin-6-yl)ethanone serves as a versatile and accessible starting material, offering multiple avenues for chemical elaboration to generate novel heterocyclic architectures with significant potential for drug discovery programs.

This guide will explore three primary synthetic trajectories originating from 1-(quinoxalin-6-yl)ethanone, each leading to a distinct class of heterocyclic compounds with proven pharmacological relevance.

PART 1: Synthesis of Quinoxalinyl-Chalcones as Key Intermediates

The cornerstone of the synthetic strategy for accessing pyrazole and pyrimidine derivatives is the initial conversion of 1-(quinoxalin-6-yl)ethanone to a chalcone scaffold. Chalcones, or 1,3-diaryl-2-propen-1-ones, are themselves a class of biologically active compounds and serve as highly versatile intermediates for the synthesis of various five- and six-membered heterocyclic rings.

Protocol 1: Claisen-Schmidt Condensation for Quinoxalinyl-Chalcone Synthesis

The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones from an aromatic ketone and an aromatic aldehyde.[1][2][3] The reaction proceeds via an aldol condensation mechanism, where the enolate of the ketone attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.

Reaction Scheme:

G 1-(Quinoxalin-6-yl)ethanone 1-(Quinoxalin-6-yl)ethanone Quinoxalinyl-Chalcone Quinoxalinyl-Chalcone 1-(Quinoxalin-6-yl)ethanone->Quinoxalinyl-Chalcone Ar-CHO, EtOH, aq. NaOH, rt

Caption: Claisen-Schmidt condensation of 1-(quinoxalin-6-yl)ethanone.

Materials and Reagents:

  • 1-(Quinoxalin-6-yl)ethanone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 1-(quinoxalin-6-yl)ethanone (1.0 eq.) in absolute ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1.1 eq.).

  • While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with constant stirring.

  • Acidify the mixture with 1 M HCl to a pH of approximately 5-6.

  • The precipitated solid (the chalcone derivative) is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinoxalinyl-chalcone.

Causality of Experimental Choices:

  • The use of a slight excess of the aromatic aldehyde ensures complete consumption of the more valuable ketone.

  • The reaction is base-catalyzed; sodium hydroxide deprotonates the α-carbon of the ketone to form the reactive enolate.

  • The reaction is typically carried out at room temperature to minimize side reactions.

  • Pouring the reaction mixture into ice water facilitates the precipitation of the product.

  • Acidification neutralizes the excess base and aids in the precipitation of the chalcone.

Expected Data and Characterization:

The synthesized chalcones can be characterized by their melting points and spectroscopic data.

Compound ClassExpected 1H NMR Signals (δ, ppm)Expected IR Bands (cm-1)
Quinoxalinyl-Chalcones7.5-9.0 (m, aromatic protons), 7.0-7.8 (d, J ≈ 15-16 Hz, olefinic protons)1650-1680 (C=O stretch), 1580-1600 (C=C stretch)

PART 2: Synthesis of Novel Quinoxalinyl-Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry, with numerous approved drugs containing this moiety. The synthesis of pyrazoles from chalcones is a well-established and efficient method.

Protocol 2: Cyclization of Quinoxalinyl-Chalcones with Hydrazine Hydrate

The reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the pyrazoline, which is then oxidized to the aromatic pyrazole.

Reaction Scheme:

G Quinoxalinyl-Chalcone Quinoxalinyl-Chalcone Quinoxalinyl-Pyrazole Quinoxalinyl-Pyrazole Quinoxalinyl-Chalcone->Quinoxalinyl-Pyrazole NH2NH2·H2O, EtOH, reflux

Caption: Synthesis of quinoxalinyl-pyrazoles from chalcones.

Materials and Reagents:

  • Quinoxalinyl-chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware for reflux

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the quinoxalinyl-chalcone (1.0 eq.) in absolute ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq.) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure quinoxalinyl-pyrazole.

Causality of Experimental Choices:

  • Refluxing in ethanol provides the necessary thermal energy for the cyclization and dehydration steps.

  • An excess of hydrazine hydrate is used to drive the reaction to completion.

  • The optional addition of acetic acid can catalyze the initial condensation and subsequent cyclization steps.

Expected Data and Characterization:

The synthesized pyrazoles can be identified by their characteristic spectroscopic data.

Compound ClassExpected 1H NMR Signals (δ, ppm)Expected Mass Spectrum
Quinoxalinyl-Pyrazoles7.5-9.0 (m, quinoxaline protons), 7.0-7.8 (m, other aromatic protons), 6.5-7.0 (s, pyrazole C-H)Molecular ion peak corresponding to the calculated mass.

PART 3: Synthesis of Novel Quinoxalinyl-Pyrimidines

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. The pyrimidine core is a fundamental component of nucleic acids and is found in numerous therapeutic agents. The reaction of chalcones with urea or thiourea is a common method for the synthesis of pyrimidine derivatives.[4][5][6]

Protocol 3: Cyclization of Quinoxalinyl-Chalcones with Urea/Thiourea

This reaction involves the condensation of the chalcone with urea or thiourea in the presence of a base. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent oxidation/tautomerization to form the stable pyrimidine ring.

Reaction Scheme:

G Quinoxalinyl-Chalcone Quinoxalinyl-Chalcone Quinoxalinyl-Pyrimidine Quinoxalinyl-Pyrimidine Quinoxalinyl-Chalcone->Quinoxalinyl-Pyrimidine Urea or Thiourea, EtOH, KOH, reflux

Caption: Synthesis of quinoxalinyl-pyrimidines from chalcones.

Materials and Reagents:

  • Quinoxalinyl-chalcone derivative (from Protocol 1)

  • Urea or Thiourea

  • Ethanol (absolute)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware for reflux

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the quinoxalinyl-chalcone (1.0 eq.) and urea or thiourea (1.5 eq.) in absolute ethanol.

  • Add a solution of potassium hydroxide in ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with water and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure quinoxalinyl-pyrimidine derivative.

Causality of Experimental Choices:

  • The basic medium (KOH) is essential for the deprotonation of urea/thiourea and for catalyzing the cyclization step.

  • Prolonged reflux is often necessary to ensure complete reaction.

Expected Data and Characterization:

Compound ClassExpected 1H NMR Signals (δ, ppm)Expected Mass Spectrum
Quinoxalinyl-Pyrimidines7.5-9.0 (m, quinoxaline protons), 7.0-8.0 (m, other aromatic protons), 6.8-7.2 (d, pyrimidine C-H)Molecular ion peak corresponding to the calculated mass.

PART 4: Synthesis of Novel Quinoxalinyl-Thiazoles

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. The thiazole ring is a key structural motif in many pharmaceuticals, including antibiotics and anti-inflammatory agents. The Hantzsch thiazole synthesis is a classic and efficient method for their preparation.[7][8][9]

Protocol 4: Synthesis of 2-Bromo-1-(quinoxalin-6-yl)ethanone

The first step in the Hantzsch synthesis is the preparation of the α-haloketone. This is typically achieved by the direct bromination of the corresponding ketone.[10]

Reaction Scheme:

G 1-(Quinoxalin-6-yl)ethanone 1-(Quinoxalin-6-yl)ethanone 2-Bromo-1-(quinoxalin-6-yl)ethanone 2-Bromo-1-(quinoxalin-6-yl)ethanone 1-(Quinoxalin-6-yl)ethanone->2-Bromo-1-(quinoxalin-6-yl)ethanone Br2, Chloroform, 0 °C to rt

Caption: Bromination of 1-(quinoxalin-6-yl)ethanone.

Materials and Reagents:

  • 1-(Quinoxalin-6-yl)ethanone

  • Bromine (Br2)

  • Chloroform (CHCl3)

  • Sodium bicarbonate solution (saturated)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Dissolve 1-(quinoxalin-6-yl)ethanone (1.0 eq.) in chloroform in a round-bottom flask equipped with a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in chloroform dropwise with constant stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(quinoxalin-6-yl)ethanone.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Causality of Experimental Choices:

  • The reaction is performed at low temperature to control the reactivity of bromine and minimize side reactions.

  • A slight excess of bromine ensures complete conversion of the starting ketone.

  • The sodium bicarbonate wash is crucial to remove acidic byproducts (HBr).

Protocol 5: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide to form the thiazole ring.[7][8][9]

Reaction Scheme:

G 2-Bromo-1-(quinoxalin-6-yl)ethanone 2-Bromo-1-(quinoxalin-6-yl)ethanone Quinoxalinyl-Thiazole Quinoxalinyl-Thiazole 2-Bromo-1-(quinoxalin-6-yl)ethanone->Quinoxalinyl-Thiazole Thioamide, Ethanol, reflux

Caption: Hantzsch synthesis of quinoxalinyl-thiazoles.

Materials and Reagents:

  • 2-Bromo-1-(quinoxalin-6-yl)ethanone (from Protocol 4)

  • Thioamide (e.g., thiourea, thioacetamide)

  • Ethanol (absolute)

  • Standard laboratory glassware for reflux

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 2-bromo-1-(quinoxalin-6-yl)ethanone (1.0 eq.) and the thioamide (1.1 eq.) in absolute ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Causality of Experimental Choices:

  • Ethanol is a common solvent for this reaction as it effectively dissolves both reactants.

  • Refluxing provides the necessary energy for the condensation and cyclization to occur.

Expected Data and Characterization:

Compound ClassExpected 1H NMR Signals (δ, ppm)Expected Mass Spectrum
Quinoxalinyl-Thiazoles7.5-9.0 (m, quinoxaline protons), 7.0-7.8 (s, thiazole C-H)Molecular ion peak corresponding to the calculated mass.

Conclusion

The protocols outlined in this application guide provide a robust framework for the synthesis of a diverse range of novel heterocyclic compounds derived from 1-(quinoxalin-6-yl)ethanone. By leveraging well-established synthetic methodologies such as the Claisen-Schmidt condensation and the Hantzsch thiazole synthesis, researchers can efficiently access libraries of quinoxalinyl-pyrazoles, -pyrimidines, and -thiazoles. The detailed step-by-step procedures, coupled with insights into the rationale behind experimental choices and expected characterization data, are intended to empower drug discovery and development professionals in their efforts to design and synthesize the next generation of therapeutic agents. The versatility of the starting material and the modularity of the synthetic routes offer significant opportunities for creating extensive and structurally diverse compound libraries for biological screening.

References

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2011). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. Arkivoc, 2011(6), 131-143.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 184-192.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Bromination of quinoxaline and derivatives: Effective synthesis of some new brominated quinoxalines. Retrieved from [Link]

  • Yogi, P., Hussain, N., & Joshi, A. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
  • Desai, N. C., Trivedi, A. R., & Bhatt, N. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 6(1), 184-192.
  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2010). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action. Journal of the Iranian Chemical Society, 7(4), 939-951.
  • ResearchGate. (n.d.). Request PDF: Novel quinoxaline derivatives: synthesis and structural studies. Retrieved from [Link]

  • Johns Hopkins University. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of Molecular Structure, 1271, 134065.
  • ACS Omega. (2021).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Zhou, B., Li, J., & Feng, G. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810.
  • Name Reactions. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • Shinde, S. S., & Shingate, B. B. (2017). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry, 8(4), 433-438.
  • eLife. (2023). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 12, e86395.
  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2011). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. Arkivoc, 2011(6), 131-143.
  • ResearchGate. (n.d.). Request PDF: Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Retrieved from [Link]

  • Kumar, R., & Yusuf, M. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 9(12), 48-54.
  • Nurkenov, O. A., Gazaliev, A. M., & Zholdassova, S. N. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
  • ResearchGate. (n.d.). Illustration of the synthesis of bioactive thiazolo-quinoxaline compounds 7–9. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128795.
  • Jones, W., & Motherwell, W. D. S. (2003). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystal Growth & Design, 3(5), 735-745.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. International Journal of Molecular Sciences, 13(10), 13349-13365.
  • Piao, H., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 23(12), 3369.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. B. A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • Reddy, T. R., & Reddy, P. P. (2018). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Tetrahedron Letters, 59(42), 3786-3789.
  • Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolopyrimidines. International Journal of Molecular Sciences, 11(5), 2056-2067.
  • Fun, H. -K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 12(1), 308-319.

Sources

Application

The Strategic Application of 1-(Quinoxalin-6-yl)ethanone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery In the landscape of medicinal chemistry, the quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quinoxaline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, stands out as a "privileged structure." This designation is earned through its remarkable versatility and its presence in a multitude of compounds exhibiting a wide spectrum of biological activities. Quinoxaline derivatives have been successfully developed as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antiprotozoal agents. The structural rigidity of the quinoxaline ring system, combined with the ease of introducing various substituents, allows for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.

This application note focuses on a particularly valuable, yet underexplored, building block: 1-(quinoxalin-6-yl)ethanone . The presence of the acetyl group at the 6-position provides a versatile chemical handle for a wide array of synthetic transformations, making it an ideal starting material for the construction of diverse libraries of potential therapeutic agents. We will explore the strategic application of this compound, providing detailed protocols for its derivatization and discussing the potential therapeutic avenues for the resulting novel chemical entities.

1-(Quinoxalin-6-yl)ethanone: A Versatile Synthon for Medicinal Chemistry

The true potential of 1-(quinoxalin-6-yl)ethanone in medicinal chemistry lies in the reactivity of its acetyl group. This ketone functionality serves as a linchpin for the introduction of a variety of pharmacophoric motifs. Below, we detail two key synthetic pathways that leverage this reactivity to generate compound libraries with high potential for biological activity.

Application I: Synthesis of Quinoxaline-Derived Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds well-known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The Claisen-Schmidt condensation of 1-(quinoxalin-6-yl)ethanone with various aromatic aldehydes provides a straightforward and efficient route to a library of quinoxaline-chalcone hybrids.

This protocol details the synthesis of a representative quinoxaline-chalcone derivative.

Materials:

  • 1-(Quinoxalin-6-yl)ethanone

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(quinoxalin-6-yl)ethanone and 1.1 equivalents of 4-chlorobenzaldehyde in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (40%) dropwise. The reaction mixture will typically turn yellow or orange.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl. The precipitated solid is then collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water and then recrystallize from ethanol to afford the pure (E)-1-(quinoxalin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one.

Causality Behind Experimental Choices:

  • Base Catalyst (KOH): The hydroxide ion deprotonates the α-carbon of the acetyl group, forming a reactive enolate which then attacks the carbonyl carbon of the aromatic aldehyde.

  • Ethanol as Solvent: It effectively dissolves the reactants and is easily removed during work-up.

  • Ice Bath and Acidification: The use of an ice bath during precipitation helps to maximize the yield of the solid product. Acidification neutralizes the excess base and protonates the phenoxide intermediate, leading to the final chalcone product.

Diagram of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 1-(Quinoxalin-6-yl)ethanone reaction Claisen-Schmidt Condensation (Ethanol, aq. KOH) start1->reaction start2 Aromatic Aldehyde start2->reaction product Quinoxaline-Chalcone Hybrid reaction->product

Caption: Workflow for the synthesis of quinoxaline-chalcone hybrids.

Application II: Synthesis of Quinoxaline-Substituted Pyrazoles

Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common and effective method for synthesizing pyrazoles is the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. Thus, the quinoxaline-chalcones synthesized in the previous step can serve as valuable intermediates for the preparation of quinoxaline-pyrazole hybrids.

This protocol outlines the synthesis of a quinoxaline-pyrazole derivative from the previously synthesized chalcone.

Materials:

  • (E)-1-(Quinoxalin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the quinoxaline-chalcone (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired 6-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)quinoxaline.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the source of the two nitrogen atoms required for the formation of the pyrazole ring.

  • Glacial Acetic Acid: Acts as a catalyst to facilitate the initial Michael addition of hydrazine to the chalcone and the subsequent cyclization and dehydration steps.

  • Reflux Conditions: Provides the necessary thermal energy to overcome the activation barriers for the cyclization and dehydration steps, driving the reaction to completion.

Diagram of the Derivatization Pathway:

G start 1-(Quinoxalin-6-yl)ethanone chalcone Quinoxaline-Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazole Quinoxaline-Pyrazole Derivative chalcone->pyrazole Reaction with Hydrazine

Caption: Synthetic pathway from 1-(quinoxalin-6-yl)ethanone to quinoxaline-pyrazole derivatives.

Potential Therapeutic Applications of 1-(Quinoxalin-6-yl)ethanone Derivatives

The derivatization of 1-(quinoxalin-6-yl)ethanone opens up avenues to a wide range of potential therapeutic applications, leveraging the known biological activities of the quinoxaline, chalcone, and pyrazole scaffolds.

Derivative ClassPotential Therapeutic AreaRationale
Quinoxaline-Chalcones AnticancerChalcones are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Anti-inflammatoryInhibition of pro-inflammatory enzymes and signaling pathways.
AntimicrobialDisruption of microbial cell membranes and inhibition of essential enzymes.
Quinoxaline-Pyrazoles Anti-inflammatory / AnalgesicKnown to inhibit cyclooxygenase (COX) enzymes, similar to some non-steroidal anti-inflammatory drugs (NSAIDs).
AnticancerPyrazole derivatives have been shown to possess antiproliferative and pro-apoptotic activities.
Kinase InhibitorsThe quinoxaline and pyrazole scaffolds are present in several known kinase inhibitors, suggesting potential for targeting signaling pathways involved in cancer and inflammation.
Other Derivatives Antiviral, Antimalarial, AntidiabeticThe broader quinoxaline class has shown promise in these areas, and derivatives of 1-(quinoxalin-6-yl)ethanone could be valuable for screening.

Conclusion

1-(Quinoxalin-6-yl)ethanone is a strategically important starting material in medicinal chemistry. Its acetyl group provides a versatile point of attachment for a wide array of chemical moieties, enabling the rapid synthesis of diverse compound libraries. The protocols outlined in this application note for the synthesis of quinoxaline-chalcone and quinoxaline-pyrazole hybrids are robust and can be adapted to a wide range of starting materials, facilitating the exploration of structure-activity relationships. The resulting compounds are promising candidates for screening in a variety of therapeutic areas, particularly in oncology and inflammatory diseases. Researchers and drug development professionals are encouraged to utilize 1-(quinoxalin-6-yl)ethanone as a key building block in their quest for novel and effective therapeutic agents.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Link]

  • Synthesis and biological activity of quinoxaline deriv
  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. [Link]

  • Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. [Link]

  • Biological activity of quinoxaline derivatives - ResearchGate. [Link]

  • Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones | Request PDF - ResearchGate. [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. [Link]

  • C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid C
  • Synthesis and Structural Elucidation of the Acetylation Reaction's Product(s) of the 2(1H)-Quinoxalinones Derived from L-Ascorbic Acid. X-ray Molecular Structure of 3-(N-acetyl-2-naphthyl
Method

Application and Protocol for Screening the Antimicrobial Activity of 1-(quinoxalin-6-yl)ethanone

For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases. Introduction: The Promise of the Quinoxaline Scaffold The quinoxaline ring system, a fusion of benzene and pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.

Introduction: The Promise of the Quinoxaline Scaffold

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Derivatives of this heterocyclic compound have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and notably, antimicrobial properties.[1][2] Several quinoxaline-containing compounds, such as the antibiotics echinomycin and levomycin, have laid the groundwork for exploring this chemical space for novel therapeutic agents.[1] The mechanism of action for many quinoxaline derivatives is thought to involve the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent bacterial cell death, a mode of action that can be effective against drug-resistant pathogens.[3][4][5]

Despite the extensive investigation of the quinoxaline family, the antimicrobial potential of many specific derivatives remains uncharted. One such compound is 1-(quinoxalin-6-yl)ethanone. This application note provides a comprehensive, tiered strategy for the systematic screening and evaluation of its antimicrobial properties. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[6][7]

A Tiered Approach to Antimicrobial Screening

A logical, stepwise progression is crucial when evaluating a novel compound. This ensures that resources are used efficiently, with promising candidates advancing to more rigorous and resource-intensive testing. Our proposed workflow begins with a broad primary screen to detect any antimicrobial activity, followed by quantitative determination of potency, and culminating in preliminary mechanistic studies.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Mechanistic Insight Primary_Screen Disk Diffusion Assay (Qualitative Assessment of Activity) MIC_Determination Broth Microdilution Assay (Quantitative MIC Determination) Primary_Screen->MIC_Determination Active Membrane_Assay Cell Membrane Integrity Assay MIC_Determination->Membrane_Assay Potent ROS_Assay Reactive Oxygen Species (ROS) Assay MIC_Determination->ROS_Assay Potent

Figure 1: A tiered workflow for antimicrobial screening.

Tier 1: Primary Screening - The Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a widely used qualitative method to assess the antimicrobial activity of a compound.[1][8][9] It is a straightforward and cost-effective initial screen.

Principle

A paper disk impregnated with a known concentration of 1-(quinoxalin-6-yl)ethanone is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound inhibits the growth of the microorganism, a clear zone of inhibition will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Protocol: Kirby-Bauer Disk Diffusion
  • Preparation of Inoculum: From a pure overnight culture of the test organism, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Press the swab against the inside of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[1]

  • Application of Disks: Using sterile forceps, place a paper disk impregnated with a standardized amount of 1-(quinoxalin-6-yl)ethanone onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar. Place a disk impregnated with the solvent used to dissolve the compound as a negative control. A disk with a known antibiotic (e.g., ciprofloxacin) should be used as a positive control. Ensure disks are spaced at least 24 mm apart.[9]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Interpretation of Results: Measure the diameter of the zone of inhibition in millimeters. The absence of a zone of inhibition indicates no activity, while a clear zone suggests antimicrobial properties.

Tier 2: Potency Determination - Broth Microdilution for MIC

Following a positive result in the primary screen, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standardized and widely accepted technique for this purpose.[11][12]

Protocol: Broth Microdilution
  • Preparation of Compound Dilutions: Prepare a stock solution of 1-(quinoxalin-6-yl)ethanone in a suitable solvent (e.g., DMSO). In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[10]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test organism as described for the disk diffusion assay. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).[10] Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Data Presentation: Hypothetical MIC Values

The results of the MIC determination should be presented in a clear, tabular format. A panel of clinically relevant and standard quality control organisms should be tested.

MicroorganismStrain IDGram StainHypothetical MIC (µg/mL) of 1-(quinoxalin-6-yl)ethanone
Staphylococcus aureusATCC 25923Positive16
Enterococcus faecalisATCC 29212Positive32
Escherichia coliATCC 25922Negative64
Pseudomonas aeruginosaATCC 27853Negative>128
Candida albicansATCC 10231N/A (Fungus)>128

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) values for 1-(quinoxalin-6-yl)ethanone against a panel of standard microbial strains.[13][14]

Tier 3: Preliminary Mechanistic Studies

Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. Based on the known activity of other quinoxaline derivatives, two key mechanisms to investigate are the disruption of bacterial cell membrane integrity and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3][4]

Bacterial Cell Membrane Integrity Assay

This assay utilizes fluorescent dyes to differentiate between bacteria with intact and compromised cell membranes.

  • Bacterial Culture and Treatment: Grow the test organism to the mid-logarithmic phase. Expose the bacterial cells to 1-(quinoxalin-6-yl)ethanone at its MIC and 2x MIC for a defined period (e.g., 2 hours). Include an untreated control and a positive control (e.g., treatment with 70% isopropanol).

  • Staining: Use a commercially available kit such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO 9 and propidium iodide (PI).[15] SYTO 9 is a green-fluorescent stain that labels all bacteria, while PI is a red-fluorescent stain that only enters cells with damaged membranes.[16][17][18] Add the staining solution to the treated and control bacterial suspensions according to the manufacturer's protocol.

  • Analysis: Analyze the stained bacterial populations using a flow cytometer or a fluorescence microscope. An increase in the red fluorescent signal in the treated samples compared to the untreated control indicates membrane damage.[15]

Reactive Oxygen Species (ROS) Assay

This assay employs a fluorescent probe that becomes activated in the presence of ROS.

  • Bacterial Culture and Treatment: Prepare and treat bacterial cultures with 1-(quinoxalin-6-yl)ethanone as described for the membrane integrity assay.

  • Staining: Use a probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19] Incubate the treated and control cells with DCFH-DA.

  • Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence in the treated samples indicates the generation of ROS.[20][21][22]

Mechanistic_Assays cluster_0 Membrane Integrity Assay cluster_1 ROS Assay Intact_Membrane Intact Membrane (SYTO 9 - Green) Damaged_Membrane Damaged Membrane (Propidium Iodide - Red) No_ROS No ROS (DCFH - Non-fluorescent) ROS_Present ROS Present (DCF - Fluorescent) Compound 1-(quinoxalin-6-yl)ethanone Bacteria Bacterial Cell Compound->Bacteria Bacteria->Damaged_Membrane Potential Effect Bacteria->ROS_Present Potential Effect

Figure 2: Conceptual diagram of preliminary mechanistic assays.

Conclusion and Future Directions

This application note outlines a robust and systematic approach for the initial antimicrobial screening of 1-(quinoxalin-6-yl)ethanone. By adhering to established standards and employing a tiered workflow, researchers can efficiently determine the potential of this novel compound as an antimicrobial agent. Positive results from this screening cascade would warrant further investigation, including determination of the minimum bactericidal concentration (MBC), time-kill kinetic studies, and more in-depth mechanistic analyses. The quinoxaline scaffold continues to be a rich source of biologically active molecules, and a thorough investigation of its derivatives is a promising avenue in the search for new treatments for infectious diseases.

References

  • S. A. H. S. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4196. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 68(3), 365-371. Available at: [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 21, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved January 21, 2026, from [Link]

  • Li, X., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 8, 254. Available at: [Link]

  • Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 129. Available at: [Link]

  • Tryambake, P. T., & Khyade, M. S. (2015). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. International Journal of ChemTech Research, 8(7), 133-141. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 21, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved January 21, 2026, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 21, 2026, from [Link]

  • Michigan State University. (n.d.). Broth Microdilution. Retrieved January 21, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. Retrieved January 21, 2026, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved January 21, 2026, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 21, 2026, from [Link]

  • Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved January 21, 2026, from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Available at: [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. Retrieved January 21, 2026, from [Link]

  • Frontiers Media. (2017). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology, 8, 129. Available at: [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved January 21, 2026, from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved January 21, 2026, from [Link]

  • Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 46(11), 3837-3840. Available at: [Link]

  • ResearchGate. (2015). Is there any simple method to measure ROS generation? Retrieved January 21, 2026, from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2019). Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli. Current Protocols in Microbiology, 54(1), e89. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. Retrieved January 21, 2026, from [Link]

  • Frontiers Media. (2020). Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. Frontiers in Microbiology, 11, 1079. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved January 21, 2026, from [Link]

  • National Institutes of Health. (2001). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 67(1), 56-66. Available at: [Link]

  • Journal of Visualized Experiments. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. (79), e50729. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Evaluating the Anticancer Potential of 1-(Quinoxalin-6-yl)ethanone Derivatives

Authored by: Gemini, Senior Application Scientist Introduction: The Quinoxaline Scaffold as a Privileged Motif in Oncology The quinoxaline framework, a heterocyclic system comprising a fused benzene and pyrazine ring, ha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Oncology

The quinoxaline framework, a heterocyclic system comprising a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antiviral, and notably, anticancer properties.[1][3][4] In the realm of oncology, the quinoxaline core is a constituent of numerous molecules that function as potent inhibitors of various protein kinases, enzymes that are often dysregulated in cancer, controlling critical cellular processes like proliferation, survival, and differentiation.[5][6][7]

This guide focuses on derivatives of a specific structural class: 1-(quinoxalin-6-yl)ethanone . This core structure serves as a versatile starting point for chemical modifications aimed at discovering novel therapeutic agents. By exploring substitutions on the quinoxaline ring and modifications of the ethanone moiety, researchers can systematically investigate the structure-activity relationships (SAR) that govern anticancer efficacy. The primary mechanisms through which quinoxaline derivatives exert their anticancer effects include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade and receptor tyrosine kinases like VEGFR-2.[5][6][8][9]

These application notes provide a comprehensive, field-proven framework for the synthesis, in vitro screening, and mechanistic evaluation of novel 1-(quinoxalin-6-yl)ethanone derivatives, designed to guide researchers from initial compound design to preclinical validation.

Part 1: Synthesis of 1-(Quinoxalin-6-yl)ethanone Precursors

The foundational step in this research endeavor is the chemical synthesis of the target derivatives. The quinoxaline ring is typically formed via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For the specific synthesis of the 1-(quinoxalin-6-yl)ethanone core, a substituted o-phenylenediamine is required.

General Synthetic Protocol: Condensation Reaction
  • Starting Materials : 4-acetyl-1,2-phenylenediamine and an appropriate α-ketoaldehyde or α-dicarbonyl compound.

  • Reaction : Equimolar amounts of the reactants are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalysis : The reaction can proceed thermally or be catalyzed by a mild acid.

  • Cyclization : The mixture is typically refluxed for several hours to facilitate the condensation and subsequent cyclization-oxidation, yielding the quinoxaline ring.

  • Purification : The resulting crude product is purified using standard techniques like recrystallization or column chromatography to yield the 1-(quinoxalin-6-yl)ethanone precursor.

  • Derivatization : Further chemical modifications can be performed on the ethanone group (e.g., to form chalcones, hydrazones, or other moieties) or on the quinoxaline ring to generate a library of derivatives for screening.[10]

Causality Behind Experimental Choices :

  • Solvent Selection : Acetic acid not only serves as a solvent but also as a catalyst, protonating the carbonyl groups and facilitating the nucleophilic attack by the diamine. Ethanol is a less acidic alternative, often used when milder conditions are required.

  • Purification Method : Recrystallization is a cost-effective method for obtaining highly pure crystalline solids, ideal for compounds that are stable at elevated temperatures. Column chromatography is employed for non-crystalline products or for separating mixtures with similar solubility profiles.

Part 2: In Vitro Evaluation of Anticancer Potential

A hierarchical screening approach is essential for efficiently identifying promising candidates from a library of synthesized derivatives. This process begins with broad cytotoxicity screening and funnels down to detailed mechanistic studies for the most potent compounds.

Workflow for In Vitro Anticancer Evaluation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Mechanism of Action (MoA) Studies A Library of 1-(quinoxalin-6-yl)ethanone Derivatives B Antiproliferative Assay (MTT / SRB) A->B C Determine IC50 Values (Panel of Cancer Cell Lines) B->C D Select 'Hit' Compounds (Potent & Selective) C->D IC50 < 10 µM E Normal Cell Line Cytotoxicity Assay (e.g., WI-38) Determine Selectivity Index (SI) D->E F Apoptosis Assay (Annexin V/PI) E->F High SI G Cell Cycle Analysis (PI Staining) E->G H Kinase Inhibition Assay (e.g., VEGFR-2, PI3K) E->H I Western Blot Analysis (Key Pathway Proteins) E->I J Lead Candidate for In Vivo Studies I->J

Caption: Hierarchical workflow for identifying lead anticancer compounds.

Protocol: Antiproliferative Activity (MTT Assay)

This assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell proliferation.

Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol :

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the quinoxaline derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plates for 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Trustworthiness - Self-Validation : The inclusion of both a vehicle control (to establish baseline viability) and a known cytotoxic agent like Doxorubicin (to validate assay performance) is critical for data integrity.

Data Presentation: Antiproliferative Activity

Summarize the screening data in a clear, tabular format.

Derivative IDModificationIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HepG2 (Liver)[5]IC₅₀ (µM) vs. HCT-116 (Colon)[5]IC₅₀ (µM) vs. PC-3 (Prostate)[11]
Q-Et-01Unmodified ethanone15.218.522.119.8
Q-Et-BrBromo on quinoxaline4.56.25.13.8[12]
Q-Et-Chal-OCH₃Methoxy-chalcone2.13.42.91.7
Q-Et-Pip-FFluoro-piperazine0.015[13]0.011[13]0.021[13]0.018
DoxorubicinPositive Control0.050.080.060.1

Note: Data are representative examples based on published literature for quinoxaline derivatives.

Part 3: Mechanism of Action (MoA) Elucidation

For compounds demonstrating potent antiproliferative activity (typically IC₅₀ < 10 µM), the next critical phase is to understand how they kill cancer cells.

Protocol: Apoptosis Detection via Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol :

  • Cell Treatment : Seed cells in 6-well plates and treat with the 'hit' quinoxaline derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting : Collect both adherent and floating cells. Wash with cold PBS.

  • Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation : Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry : Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis :

    • Lower-Left Quadrant (Annexin V- / PI-) : Viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-) : Early apoptotic cells.[14]

    • Upper-Right Quadrant (Annexin V+ / PI+) : Late apoptotic/necrotic cells.[14]

    • Upper-Left Quadrant (Annexin V- / PI+) : Necrotic cells.

Expertise & Experience : It is crucial to collect floating cells in addition to adherent ones, as apoptotic cells often detach from the plate. Discarding them would lead to a significant underestimation of the apoptotic effect.[15][16]

Protocol: Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Principle : PI stoichiometrically binds to DNA. The amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA. Cells in the G2/M phase have twice the DNA content (4N) of cells in the G1 phase (2N), while cells in the S phase have an intermediate amount.

Step-by-Step Protocol :

  • Cell Treatment : Treat cells as described for the apoptosis assay.

  • Cell Harvesting & Fixation : Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane for PI entry.

  • Staining : Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and PI.

  • Incubation : Incubate for 30 minutes in the dark.

  • Flow Cytometry : Analyze the DNA content using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest. Many quinoxaline derivatives have been shown to induce arrest at the G2/M phase.[5][8][17][18]

Kinase Inhibition and Pathway Analysis

Many quinoxaline derivatives function by inhibiting protein kinases that drive oncogenic signaling.

Key Potential Targets :

  • VEGFR-2 : A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[8][19][20][21]

  • PI3K/Akt/mTOR Pathway : This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[6][9][22] Quinoxaline derivatives have been identified as potent dual PI3K and mTOR inhibitors.[6]

Protocol: In Vitro VEGFR-2 Kinase Assay (Representative)

  • Assay Principle : A cell-free enzymatic assay that measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the purified VEGFR-2 kinase domain.

  • Procedure :

    • Add the purified VEGFR-2 enzyme, a specific peptide substrate, and ATP to the wells of a microplate.

    • Add the test quinoxaline derivative at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

    • Add a detection reagent that specifically recognizes the phosphorylated substrate (often an antibody-based detection system like HTRF or ELISA).

    • Measure the signal, which is proportional to kinase activity.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Western Blot Analysis : To confirm pathway inhibition in a cellular context, perform Western blotting on lysates from treated cells. Probe for key proteins and their phosphorylated (activated) forms, such as p-Akt, p-mTOR, and p-p70S6K, to demonstrate that the compound disrupts the PI3K/Akt/mTOR signaling cascade.[9][22][23]

Signaling Pathway Visualization: PI3K/Akt/mTOR

G RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Protein Synthesis Inhibitor Quinoxaline Derivatives Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR pathway with inhibition points for quinoxaline derivatives.

Part 4: In Vivo Anticancer Efficacy Evaluation

Promising lead compounds with strong in vitro activity and a well-defined mechanism of action must be evaluated in a living organism to assess their therapeutic potential and safety.

Protocol: Human Tumor Xenograft Mouse Model

Principle : This model involves implanting human cancer cells into immunocompromised mice. It allows for the evaluation of a drug's effect on a human tumor growing in a complex biological environment.

Step-by-Step Protocol :

  • Animal Model : Use immunocompromised mice (e.g., Nude or SCID) to prevent rejection of the human tumor cells.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million PC-3 or HCT-116 cells) into the flank of each mouse.

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment : Randomize mice into groups (e.g., vehicle control, test compound, positive control like cisplatin).

  • Drug Administration : Administer the quinoxaline derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.

  • Monitoring :

    • Tumor Volume : Measure tumors with calipers every 2-3 days and calculate the volume (Volume = 0.5 x Length x Width²).

    • Body Weight : Monitor body weight as an indicator of systemic toxicity.

    • Clinical Signs : Observe animals for any signs of distress.

  • Endpoint : Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blot). An in vivo study of a quinoxaline derivative demonstrated significant reduction in tumor volume and weight in an Ehrlich solid tumor model.[11]

Expertise & Experience : The choice of cell line for the xenograft should match the in vitro data. Using a cell line that was highly sensitive to the compound in vitro provides the best chance of observing in vivo efficacy and validating the initial findings.

References

  • Ghorab, M. M., El-Newahie, A. M., Nissan, Y. M., Ismail, N. S., Abou El Ella, D. A., Khojah, S. M., & Abouzid, K. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]

  • Abdel-Maguid, A. A., et al. (2022). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. RSC Advances. [Link]

  • Fayed, E. A., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 110, 104807. [Link]

  • Mohamed, A. M., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. [Link]

  • Wang, Y., et al. (2019). Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway. Chemical Biology & Drug Design, 93(4), 617-627. [Link]

  • Abdelgawad, M. A., et al. (2022). Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies. Archiv der Pharmazie, 355(2), e2100359. [Link]

  • Rajput, S. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]

  • Ismail, M. M., et al. (2023). Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis. Bioorganic Chemistry, 139, 106735. [Link]

  • de Farias, A. C. A., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3), e360305. [Link]

  • El-Newahie, A. M., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Taibah University Medical Sciences. [Link]

  • Kumar, S., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Kumar, S., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Knight, J., & Leroux, F. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Shtil, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(21), 7248. [Link]

  • Al-Warhi, T., et al. (2022). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Taibah University Medical Sciences, 17(5), 811-822. [Link]

  • Kamal, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 795. [Link]

  • Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Chen, Y. L., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]

  • Unknown Author. (Date Unknown). Quinoxaline anticancer agents. ResearchGate. [Link]

  • Eppakayala, L. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. ResearchGate. [Link]

  • Noolvi, M. N., et al. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. European Journal of Medicinal Chemistry, 46(6), 2327-2346. [Link]

  • Chen, Y. L., et al. (2023). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. ResearchGate. [Link]

  • de Farias, A. C. A., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules Introduction. SciELO. [Link]

  • Lee, S. H., et al. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Journal of Cancer Research and Clinical Oncology, 139(8), 1279-1294. [Link]

  • Kim, Y. C., et al. (2011). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 787-791. [Link]

  • Unknown Author. (Date Unknown). Quinoxaline containing derivatives as anticancer agents. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2024). An insight into the therapeutic impact of quinoxaline derivatives: Recent advances in biological activities (2020–2024). OUCI. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. [Link]

  • Wang, J., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Mphahlele, M. J. (2021). DESIGN AND SYNTHESIS OF QUINOXALINE DERIVATIVES FOR MEDICINAL APPLICATION AGAINST BREAST CANCER CELLS. University of Limpopo. [Link]

Sources

Method

The Strategic Application of 1-(Quinoxalin-6-yl)ethanone in the Design and Synthesis of Novel Kinase Inhibitors

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique electronic and steric landscape for molecular recognition. This has rendered quinoxaline derivatives particularly successful as inhibitors of various protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4]

This guide focuses on the strategic utilization of a key building block, 1-(quinoxalin-6-yl)ethanone , in the development of novel kinase inhibitors. The acetyl group at the 6-position of the quinoxaline ring serves as a versatile chemical handle, allowing for a wide array of synthetic modifications to explore the chemical space around the core scaffold and optimize interactions with the target kinase. We will delve into the synthesis of this starting material, detail protocols for its chemical elaboration, and discuss the rationale behind these modifications in the context of structure-activity relationship (SAR) studies.

Synthesis of the Key Building Block: 1-(Quinoxalin-6-yl)ethanone

The cornerstone of any drug discovery campaign is the reliable and scalable synthesis of key intermediates. 1-(Quinoxalin-6-yl)ethanone is typically prepared via the classical condensation reaction of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5] In this case, 3,4-diaminophenyl ethanone (4-acetyl-1,2-phenylenediamine) is reacted with glyoxal.

Figure 1: General synthetic scheme for 1-(quinoxalin-6-yl)ethanone.

Detailed Protocol: Synthesis of 1-(Quinoxalin-6-yl)ethanone

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

  • 3,4-Diaminophenyl ethanone (1.0 eq)

  • Glyoxal (40% aqueous solution, 1.1 eq)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 3,4-diaminophenyl ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add a catalytic amount of glacial acetic acid.

  • To this stirring solution, add glyoxal (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(quinoxalin-6-yl)ethanone.

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic acetyl group signal in the NMR spectra and the correct molecular ion peak in the mass spectrum will validate the successful synthesis.

Strategic Modifications of the Acetyl Group for Kinase Inhibitor Scaffolding

The acetyl group of 1-(quinoxalin-6-yl)ethanone is a versatile functional group that can be readily transformed into a variety of other moieties, allowing for the exploration of structure-activity relationships and the optimization of kinase inhibitory activity. The following sections detail key chemical transformations and their rationale in drug design.

α-Halogenation: Introducing a Reactive Handle

α-Bromination of the acetyl group creates a highly reactive intermediate, 2-bromo-1-(quinoxalin-6-yl)ethanone, which can be further functionalized through nucleophilic substitution.[6] This allows for the introduction of various side chains, including amines, thiols, and other heterocycles, which can form crucial hydrogen bonds or hydrophobic interactions within the kinase active site.

Figure 2: Workflow for diversification via α-bromination.

Detailed Protocol: α-Bromination of 1-(Quinoxalin-6-yl)ethanone

Materials:

  • 1-(Quinoxalin-6-yl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (catalytic amount)

  • Carbon Tetrachloride (CCl₄) or another suitable solvent

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(quinoxalin-6-yl)ethanone (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-bromo-1-(quinoxalin-6-yl)ethanone can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Causality: The use of a radical initiator like benzoyl peroxide is crucial for the selective α-bromination of the acetyl group. The resulting α-bromo ketone is an excellent electrophile, primed for reaction with a wide range of nucleophiles to build a library of diverse compounds for screening.

Condensation Reactions: Extending the Scaffold

The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, which can then participate in various condensation reactions.

The Claisen-Schmidt condensation involves the reaction of the enolate of 1-(quinoxalin-6-yl)ethanone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone derivative).[3][4] These chalcones can serve as Michael acceptors or be further modified, and the extended conjugation can influence the electronic properties of the molecule, potentially enhancing its binding to the kinase.

Figure 3: Claisen-Schmidt condensation workflow.

Detailed Protocol: Claisen-Schmidt Condensation

Materials:

  • 1-(Quinoxalin-6-yl)ethanone (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Water (H₂O)

Procedure:

  • Dissolve 1-(quinoxalin-6-yl)ethanone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and add the aqueous sodium hydroxide solution dropwise with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

The Mannich reaction involves the aminoalkylation of the acidic α-proton of the acetyl group using formaldehyde and a primary or secondary amine.[7] This introduces a basic amino group, which can be crucial for forming salt bridges with acidic residues in the kinase active site, thereby improving binding affinity and selectivity.

Figure 4: Mannich reaction for introducing aminoalkyl groups.

Heterocycle Formation: Building Complex Scaffolds

The acetyl group and its derivatives can be used to construct new heterocyclic rings fused to or appended to the quinoxaline core. For instance, reaction of the α-bromoacetyl derivative with a thioamide can lead to the formation of a thiazole ring.[8] This strategy significantly expands the structural diversity and allows for the exploration of different binding modes within the kinase active site.

Application in Kinase Inhibitor Development: Targeting PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1][2] Several studies have demonstrated the potential of quinoxaline-based compounds as inhibitors of PI3K and Akt kinases.[1][2] The modifications at the 6-position of the quinoxaline ring, originating from 1-(quinoxalin-6-yl)ethanone, can be tailored to target specific isoforms of these kinases.

Structure-Activity Relationship (SAR) Insights:

  • Hydrophobic Interactions: The introduction of aromatic or heteroaromatic rings via Claisen-Schmidt condensation can enhance hydrophobic interactions in the ATP-binding pocket of the kinase.[2]

  • Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors, such as amides or sulfonamides derived from the acetyl group, can lead to crucial interactions with the hinge region of the kinase.

  • Salt Bridge Formation: The introduction of basic moieties through the Mannich reaction can facilitate the formation of salt bridges with acidic residues like aspartate or glutamate in the kinase active site, often leading to increased potency and selectivity.

Table 1: Exemplary IC₅₀ Values of Quinoxaline-Based Kinase Inhibitors

Kinase TargetQuinoxaline Derivative TypeReported IC₅₀ (nM)Reference
PI3KαPiperidinylquinoxaline25[1]
AktPyrrolo[1,2-a]quinoxaline4500[2]
c-MetSubstituted quinoxalinePotent inhibition[9]
ASK1Dibromo substituted quinoxaline30.17[10]

Protocols for Kinase Inhibition Assays

The evaluation of newly synthesized compounds for their kinase inhibitory activity is a critical step in the drug discovery process. Standard in vitro kinase assays are typically employed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol provides a general framework for a luminescence-based kinase assay.

Materials:

  • Recombinant Kinase (e.g., PI3K, Akt)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to light.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Trustworthiness of the Protocol: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls is essential to validate the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.

Conclusion and Future Perspectives

1-(Quinoxalin-6-yl)ethanone represents a highly valuable and versatile starting material for the development of novel kinase inhibitors. The strategic manipulation of its acetyl group allows for the systematic exploration of the chemical space around the privileged quinoxaline scaffold. This, in turn, facilitates the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to leverage the potential of this key building block in their quest for next-generation kinase-targeted therapeutics. Future efforts will likely focus on the development of more complex and stereochemically defined modifications of the acetyl group to achieve even greater selectivity and to overcome resistance mechanisms associated with current kinase inhibitors.

References

  • Zhang, Y., et al. (2012). Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE, 7(8), e43171. [Link]

  • Anizon, F., et al. (2008). Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase. Bioorganic & Medicinal Chemistry, 16(10), 5588-5599. [Link]

  • Ghorab, M. M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 76, 467-476. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Narsaiah, B., & Kumar, P. S. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Organic Communications, 6(1), 22-29. [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1265, 133391. [Link]

  • Dimmock, J. R., et al. (2014). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 87, 783-802. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic Chemistry, 123, 105776. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Lee, J. H., et al. (2020). Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(13), 127189. [Link]

  • Khatoon, H., & Abdulmalek, E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 11(1), 97-115. [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]

  • Berger, D. M., et al. (2003). Synthesis and Evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as Inhibitors of Kinases of the Ras-MAPK Signaling Cascade. Bioorganic & Medicinal Chemistry Letters, 13(18), 3031-3034. [Link]

  • More, S. V. (2011). Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc., 7(4), 282-285. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Shestopalov, A. M., et al. (2021). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 26(18), 5688. [Link]

  • Shvartsberg, M. S., et al. (2019). Synthesis of quinoxalines via o-Phenylenediamine. [Link]

  • Grigoropoulou, P., et al. (2020). Syntheses of Pyrazine-, Quinoxaline-, and Imidazole-Fused Pyrroline Nitroxides. Molecules, 25(11), 2549. [Link]

  • Jafarpour, M., & Rezaeifard, A. (2016). Synthesis of quinoxalines and pyridopyrazines by the condensation of 1,2-diamines with 1,2-diketones catalyzed by ZrOL2@SMNP. RSC Advances, 6(10), 8143-8151. [Link]

  • Sosnovskikh, V. Y., et al. (2015). The Reaction of 6-Substituted 4-Pyrone-2-carboxylic Acids with O-Phenylenediamine. Synthesis and Structure of 3-(1H-1,5-Benzodiazepin-2(3H)-ylidenemethyl)quinoxalin-2(1H)-ones. ChemInform, 46(35). [Link]

  • Fisyuk, A. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(23), 7793. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 2(10), 1539-1545. [Link]

  • Fisyuk, A. S., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1094. [Link]

  • Li, G., et al. (2021). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 11(59), 37341-37345. [Link]

  • Fisyuk, A. S., et al. (2022). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 27(23), 7793. [Link]

  • Fisyuk, A. S., et al. (2021). Synthesis of oxaazaisowurtzitanes by condensation of 4-dimethylaminobenzenesulfonamide with glyoxal. Mendeleev Communications, 31(4), 514-516. [Link]

  • Wang, F., et al. (2019). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. ACS Sustainable Chemistry & Engineering, 7(10), 9364-9372. [Link]

Sources

Application

1-(Quinoxalin-6-yl)ethanone: A Versatile Scaffold for the Discovery of Novel Therapeutics

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry The quinoxaline motif, a fused heterocyclic system comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline motif, a fused heterocyclic system comprising a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the presence of two nitrogen atoms, provides a unique three-dimensional arrangement that facilitates interactions with a multitude of biological targets. This has led to the development of a wide array of quinoxaline derivatives exhibiting diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the quinoxaline core allows for facile chemical modifications at various positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.[2]

This guide focuses on 1-(quinoxalin-6-yl)ethanone , a key derivative that serves as a versatile starting point for the synthesis of novel compound libraries for drug discovery. The presence of the acetyl group at the 6-position offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of different chemical spaces. This document provides a comprehensive overview of the synthesis of this scaffold, its derivatization, and detailed protocols for the biological evaluation of the resulting compounds, particularly in the context of anticancer drug discovery and kinase inhibition.

Rationale for Targeting Kinases with Quinoxaline-Based Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including growth, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The quinoxaline scaffold has been successfully employed in the design of numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4] The strategic functionalization of the quinoxaline core allows for the development of highly potent and selective inhibitors for various kinases implicated in cancer progression.

PART 1: Synthesis and Derivatization of the 1-(Quinoxalin-6-yl)ethanone Scaffold

Protocol 1: Synthesis of 1-(Quinoxalin-6-yl)ethanone

The synthesis of the 1-(quinoxalin-6-yl)ethanone scaffold is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound.[5]

Principle: The reaction proceeds via a double condensation between the amino groups of the o-phenylenediamine and the carbonyl groups of the α-dicarbonyl compound, followed by an oxidative aromatization to form the stable quinoxaline ring system.

Materials:

  • 4-Acetyl-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-acetyl-1,2-phenylenediamine (1 equivalent) in ethanol.

  • To this solution, add a stoichiometric amount of glyoxal (1 equivalent) dropwise while stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure 1-(quinoxalin-6-yl)ethanone.

Workflow for Synthesis of 1-(quinoxalin-6-yl)ethanone:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 4-Acetyl-1,2-phenylenediamine step1 Dissolve in Ethanol start1->step1 start2 Glyoxal step2 Add Glyoxal & Acetic Acid start2->step2 step1->step2 step3 Reflux (4-6h) step2->step3 step4 Neutralize with NaHCO3 step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry & Concentrate step5->step6 step7 Column Chromatography step6->step7 end 1-(quinoxalin-6-yl)ethanone step7->end

Caption: Synthesis of 1-(quinoxalin-6-yl)ethanone.

Protocol 2: Derivatization of the Acetyl Group

The acetyl group of 1-(quinoxalin-6-yl)ethanone provides a versatile handle for a variety of chemical transformations to generate a library of diverse analogs.

A. Aldol Condensation:

  • Reaction: React 1-(quinoxalin-6-yl)ethanone with various aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) in ethanol to synthesize α,β-unsaturated ketones (chalcones).

  • Significance: Chalcones are known to possess a wide range of biological activities, including anticancer properties.

B. Mannich Reaction:

  • Reaction: React 1-(quinoxalin-6-yl)ethanone with formaldehyde and a secondary amine (e.g., dimethylamine, piperidine) in the presence of an acid catalyst to produce Mannich bases.

  • Significance: Mannich bases are important pharmacophores in medicinal chemistry.

C. α-Halogenation followed by Nucleophilic Substitution:

  • Reaction:

    • Perform α-bromination of the acetyl group using a brominating agent (e.g., N-bromosuccinimide).

    • React the resulting α-bromo ketone with various nucleophiles (e.g., amines, thiols, azides) to introduce diverse functionalities.

  • Significance: This two-step process allows for the introduction of a wide range of substituents at the α-position of the acetyl group.

D. Knoevenagel Condensation:

  • Reaction: Condense 1-(quinoxalin-6-yl)ethanone with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (e.g., piperidine) to form new C-C bonds and introduce functionalities.

  • Significance: This reaction is a powerful tool for creating complex molecules with potential biological activity.

Workflow for Derivatization:

G cluster_reactions Derivatization Reactions start 1-(quinoxalin-6-yl)ethanone r1 Aldol Condensation (Chalcones) start->r1 r2 Mannich Reaction (Mannich Bases) start->r2 r3 α-Halogenation & Nucleophilic Substitution start->r3 r4 Knoevenagel Condensation start->r4 end Library of Quinoxaline Derivatives r1->end r2->end r3->end r4->end G cluster_pathway Apoptosis Induction drug Quinoxaline Derivative caspase9 Caspase-9 Activation drug->caspase9 Intrinsic Pathway caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The 1-(quinoxalin-6-yl)ethanone scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The synthetic accessibility and the versatility of the acetyl group allow for the creation of large and diverse chemical libraries. The detailed protocols provided in this guide offer a robust framework for the synthesis, derivatization, and comprehensive biological evaluation of these compounds. By following these methodologies, researchers can effectively explore the therapeutic potential of this privileged scaffold and contribute to the discovery of new and effective drugs.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ahmed, S., et al. (2017). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 22(1), 99.
  • Arkat USA. (2008).
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Kim, J. S., et al. (2010). Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(22), 6804-6808.
  • JoVE. (2020, October 28). Cell Cycle Analysis by Flow Cytometry [Video]. YouTube. [Link]...

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • Qin, X., et al. (2015). Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 15(2), 267-273.
  • National Institutes of Health. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.4. Quantification of Apoptosis Using Western Blot. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Quinoxalin-6-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(quinoxalin-6-yl)ethanone. This resource is designed for researchers and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(quinoxalin-6-yl)ethanone. This resource is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established principles of heterocyclic chemistry and reaction optimization.

Introduction: The Challenge of Quinoxaline Acylation

The synthesis of 1-(quinoxalin-6-yl)ethanone, a valuable building block in medicinal chemistry, is most commonly approached via a Friedel-Crafts acylation of the parent quinoxaline ring. However, this is not a trivial transformation. The quinoxaline scaffold contains two electron-withdrawing nitrogen atoms in the pyrazine ring, which significantly deactivate the entire heterocyclic system towards electrophilic aromatic substitution.

This inherent lack of reactivity necessitates carefully optimized conditions and often leads to challenges such as low conversion, side-product formation, and purification difficulties. This guide provides a structured approach to overcoming these issues.

Experimental Workflow Overview

The general workflow for the synthesis involves the reaction of quinoxaline with an acetylating agent in the presence of a Lewis acid catalyst, followed by work-up and purification. Understanding this flow is critical for identifying potential problem areas.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Quench cluster_workup Work-up & Purification start Reactants: - Quinoxaline - Acetyl Chloride/Anhydride - Lewis Acid (e.g., AlCl₃) - Solvent (e.g., CS₂, DCE) react 1. Cool reaction vessel (0°C) 2. Add Lewis Acid to solvent 3. Add Quinoxaline 4. Add Acetylating Agent (dropwise) 5. Warm to RT or heat 6. Monitor by TLC start->react quench Quench Reaction (Pour onto ice/HCl) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography, Recrystallization) concentrate->purify product Isolated Product: 1-(quinoxalin-6-yl)ethanone purify->product

Caption: General workflow for Friedel-Crafts acylation of quinoxaline.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What's wrong?

This is the most frequent challenge and typically points to insufficient electrophilic activation or deactivation of the quinoxaline ring.

Answer:

The two nitrogen atoms in the pyrazine ring strongly deactivate the system. Furthermore, they are Lewis basic sites that can irreversibly complex with the Lewis acid catalyst, rendering both the catalyst and the substrate inactive.

Causality & Solutions:

  • Catalyst Complexation: The primary cause of failure is the complexation of the Lewis acid (e.g., AlCl₃) with the nitrogen atoms of quinoxaline. This prevents the acid from activating the acetylating agent.

    • Solution: A significant excess of the Lewis acid is required. Stoichiometry is critical. While a typical Friedel-Crafts may use 1.1 equivalents, acylation of quinoxaline often requires 3.0 to 4.0 equivalents of AlCl₃ . One equivalent is consumed by the acetyl chloride, and at least two more are consumed by the quinoxaline nitrogens. The remaining amount serves as the actual catalyst.

  • Insufficient Reaction Temperature: Due to the deactivated ring, thermal energy may be needed to drive the reaction forward.

    • Solution: If running the reaction at room temperature yields no product, consider gradually increasing the temperature. Refluxing in a suitable solvent like dichloroethane (DCE) or nitrobenzene may be necessary. Always monitor for decomposition at higher temperatures.

  • Choice of Acetylating Agent: Acetyl chloride is standard, but a more reactive agent might be beneficial.

    • Solution: Acetic anhydride can be used as an alternative. In some cases, pre-mixing the acetyl chloride/acetic anhydride with the Lewis acid to form the acylium ion complex before adding the quinoxaline can improve results.

Troubleshooting Decision Tree:

Troubleshooting_Low_Yield start Low Yield / No Reaction check_stoich Is [AlCl₃] ≥ 3.0 eq? start->check_stoich increase_stoich Action: Increase AlCl₃ to 3-4 eq. Rerun reaction. check_stoich->increase_stoich No check_temp Was reaction run at 0°C -> RT? check_stoich->check_temp Yes success Yield Improved increase_stoich->success increase_temp Action: Gradually increase temp. (e.g., 40°C, 60°C, reflux). Monitor by TLC. check_temp->increase_temp Yes check_reagent Are reagents fresh? (Anhydrous AlCl₃, fresh AcCl) check_temp->check_reagent No (run at high temp) increase_temp->success replace_reagents Action: Use fresh, anhydrous reagents. check_reagent->replace_reagents No/Unsure check_reagent->success Yes replace_reagents->success

Caption: Decision tree for troubleshooting low reaction yields.

Q2: My TLC shows multiple product spots. What are the likely byproducts?

Answer:

The formation of isomers is the most common side reaction. Electrophilic substitution on the quinoxaline ring preferentially occurs on the benzene portion.

  • Primary Isomer: The major byproduct is typically 1-(quinoxalin-5-yl)ethanone . Acylation can occur at either the C-5 or C-6 position. The electronic and steric environment dictates the ratio, which can be sensitive to the specific Lewis acid and solvent used.

  • Di-acylated Products: While less common due to the deactivating nature of the first acetyl group, di-acylation is possible under harsh conditions (high temperature, long reaction times, large excess of reagents).

  • Degradation Products: At high temperatures, the quinoxaline ring can degrade, leading to a complex mixture of baseline material on the TLC plate.

Separation Strategy:

The 5- and 6-isomers often have very similar polarities, making separation challenging.

  • Column Chromatography: This is the most effective method. A high-resolution silica gel column is recommended.

    • Recommended Solvent System: Start with a non-polar solvent like Hexane and gradually increase the polarity with Ethyl Acetate. A shallow gradient (e.g., starting with 95:5 Hexane:EtOAc and slowly moving to 80:20) is often required to achieve baseline separation.

  • Recrystallization: If a significant amount of one isomer is present, fractional recrystallization can sometimes be effective, but it is often less efficient than chromatography for removing small amounts of the other isomer.

Q3: The reaction mixture turned black and tarry after heating. Is it salvageable?

Answer:

This indicates decomposition. It is often caused by excessive heat or the presence of impurities.

Causality & Solutions:

  • Excessive Heat: Friedel-Crafts reactions are exothermic. If the initial addition of reagents is too fast or cooling is inadequate, a runaway reaction can occur, leading to polymerization and decomposition.

    • Solution: Always add the acetylating agent and quinoxaline slowly at 0°C. Allow the reaction to warm to room temperature slowly before considering heating.

  • Non-Anhydrous Conditions: Water reacts violently with AlCl₃ and can catalyze decomposition pathways.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents and ensure the AlCl₃ is a fine, free-flowing powder, not clumped (which indicates hydration).

If significant charring has occurred, the yield of the desired product is likely to be very low, and purification will be extremely difficult. It is often more efficient to restart the reaction with stricter control over temperature and anhydrous conditions.

Reference Protocol: Optimized Synthesis

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity. The classical approach for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[1][2]. While our target is functionalization, this underlying chemistry informs the ring's reactivity.

Materials:

  • Quinoxaline (1.0 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (3.5 eq)

  • Acetyl Chloride (AcCl) (1.2 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrochloric Acid (2M HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: Under a nitrogen atmosphere, add anhydrous AlCl₃ (3.5 eq) to a three-neck flask equipped with a dropping funnel and a thermometer. Add anhydrous DCE to create a stirrable slurry.

  • Cooling: Cool the slurry to 0°C using an ice bath.

  • Substrate Addition: Dissolve quinoxaline (1.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the AlCl₃ slurry over 15 minutes. The mixture may turn colored as a complex forms.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (using a 4:1 Hexane:EtOAc eluent). If no reaction is observed, gently heat the mixture to 50-60°C and continue monitoring.

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and 2M HCl. This step is highly exothermic.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate to separate the isomers and other impurities.

Data Summary Table

The following table provides a hypothetical comparison of reaction conditions to guide optimization. Actual results may vary.

EntryLewis Acid (eq)TemperatureTime (h)SolventHypothetical Yield (%)Notes
1AlCl₃ (1.5)RT12CS₂< 5%Insufficient catalyst; complexation dominates.
2AlCl₃ (3.5)RT6DCE30-40%Moderate yield, mixture of 5- and 6-isomers.
3AlCl₃ (3.5)60°C4DCE55-65%Improved yield, but potential for more byproducts.
4FeCl₃ (3.0)80°C8Nitrobenzene40-50%Alternative Lewis acid, requires higher temp.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Gao, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. [Link]

  • Sarma, B., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(32), 19655-19679. [Link]

  • Wan, J-P., & Wei, L. (2017). Quinoxaline Synthesis by Domino Reactions. Arkivoc, 2017(6), 98-125. [Link]

  • Eppakayala, L. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry - Section B, 55B(6), 761-766. [Link]

  • Schepetkin, I. A., et al. (2016). Synthesis, biological evaluation, and molecular modeling of 11H-indeno[1,2-b]quinoxalin-11-one derivatives and tryptanthrin-6-oxime as c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 59(17), 7967-7981. [Link]

  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1234. [Link]

  • Sharma, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Li, Y., et al. (2022). Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. Molecules, 27(2), 580. [Link]

  • Asiri, A. M., et al. (2019). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2019(3), M1083. [Link]

  • Singh, U., et al. (2023). Synthesis of quinolines through intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(Quinoxalin-6-yl)ethanone

Welcome to the technical support center for the purification of 1-(quinoxalin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(quinoxalin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this and related quinoxaline derivatives. As a key intermediate in medicinal chemistry and materials science, achieving high purity of 1-(quinoxalin-6-yl)ethanone is critical for reliable downstream applications.[1][2][3] This document provides a synthesis of established purification methodologies for quinoxaline compounds, tailored to address the specific challenges you may face with 1-(quinoxalin-6-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 1-(quinoxalin-6-yl)ethanone?

A1: The impurity profile of your crude 1-(quinoxalin-6-yl)ethanone will largely depend on the synthetic route employed. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a condensation reaction, residual reactants or incompletely cyclized intermediates may be present.[1] It is also possible to have process-related impurities that are structurally similar to the target compound.[4]

Q2: Which analytical techniques are recommended for assessing the purity of 1-(quinoxalin-6-yl)ethanone?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of purification progress, such as during column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is often a good starting point.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.

Q3: What are the primary methods for purifying crude 1-(quinoxalin-6-yl)ethanone?

A3: The two most effective and widely used purification techniques for quinoxaline derivatives are column chromatography and recrystallization.[5] The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 1-(quinoxalin-6-yl)ethanone.

Purification_Strategy start Crude 1-(quinoxalin-6-yl)ethanone tlc Analyze by TLC start->tlc decision Multiple Spots? tlc->decision column Column Chromatography decision->column Yes recrystallization Recrystallization decision->recrystallization No (one major spot) purity_check1 Assess Purity (TLC/HPLC) column->purity_check1 purity_check2 Assess Purity (TLC/HPLC) recrystallization->purity_check2 final_product Pure Product (>95%) purity_check1->final_product Purity Acceptable repeat_purification Repeat Purification or Consider Alternative Method purity_check1->repeat_purification Purity Not Acceptable purity_check2->final_product Purity Acceptable purity_check2->repeat_purification Purity Not Acceptable

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Column Chromatography

Column chromatography is a highly versatile technique for separating 1-(quinoxalin-6-yl)ethanone from a mixture of impurities.[5] Silica gel is the most commonly used stationary phase for this class of compounds.

Problem Potential Cause(s) Troubleshooting Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Issues with column packing.- Optimize the eluent: Use TLC to screen for a solvent system that provides a good separation (Rf of the product around 0.2-0.4). A gradient elution from a non-polar to a more polar solvent might be necessary.- Reduce the load: The amount of crude material should typically be 1-5% of the silica gel weight.- Repack the column: Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes Too Quickly or Too Slowly - Solvent system is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent.
Tailing of the Product Band - The compound may be slightly acidic or basic.- Interaction with silica gel.- Add a small amount of a modifier to the eluent. For example, 0.1-1% triethylamine can be added to suppress the interaction of basic compounds with acidic silica gel.
Low Recovery of the Product - The product is strongly adsorbed onto the silica gel.- The product is unstable on silica gel.- Use a more polar eluent to wash the column.- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline 1-(quinoxalin-6-yl)ethanone, especially for removing small amounts of impurities.[5]

Problem Potential Cause(s) Troubleshooting Solution(s)
Product Does Not Dissolve in Hot Solvent - The chosen solvent is not suitable.- Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.
No Crystals Form Upon Cooling - The solution is not supersaturated.- The cooling process is too rapid.- Presence of impurities inhibiting crystallization.- Concentrate the solution: Evaporate some of the solvent to increase the concentration of the product.- Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Use a lower-boiling point solvent or a solvent mixture.- Add more solvent to the hot solution before cooling.
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled to maximize precipitation.- Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals.
Product is Not Significantly Purer - The impurities have very similar solubility properties to the product in the chosen solvent.- Try a different recrystallization solvent or a solvent system (a pair of miscible solvents where the compound is soluble in one and less soluble in the other).- A preliminary purification by column chromatography might be necessary.[5]

Experimental Protocols

These protocols are generalized for quinoxaline derivatives and should be optimized for 1-(quinoxalin-6-yl)ethanone.

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying 1-(quinoxalin-6-yl)ethanone using silica gel chromatography.

Column_Chromatography_Workflow start Dissolve Crude Product load Load onto Silica Gel start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end_product Pure 1-(quinoxalin-6-yl)ethanone evaporate->end_product

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 1-(Quinoxalin-6-yl)ethanone

Welcome to the technical support center for the synthesis of 1-(quinoxalin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(quinoxalin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure a successful and efficient scale-up process.

Overview of the Synthetic Approach

The synthesis of 1-(quinoxalin-6-yl)ethanone typically involves two key stages: first, the formation of the quinoxaline core, followed by the introduction of the acetyl group at the 6-position. The most common method for forming the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] For the subsequent acylation, the Friedel-Crafts reaction is a primary choice, though not without its challenges, especially on heteroaromatic systems.[4]

This guide will focus on the potential hurdles in both stages, with a particular emphasis on the complexities of the Friedel-Crafts acylation step during scale-up.

Troubleshooting Guides & FAQs

Part 1: Quinoxaline Core Formation

Question 1: We are observing low yields during the initial cyclocondensation to form the quinoxaline ring. What are the likely causes and how can we improve the yield on a larger scale?

Answer:

Low yields in the cyclocondensation reaction to form the quinoxaline core are a common issue during scale-up. Several factors can contribute to this, primarily related to reaction kinetics, mass transfer limitations, and side reactions.

Potential Causes & Troubleshooting Steps:

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Recommendation: Employ overhead stirring with an appropriately sized impeller to ensure homogenous mixing of the reaction mixture. For very large-scale reactions, consider the use of baffles in the reactor to improve turbulence.

  • Suboptimal Reaction Temperature: The condensation reaction often requires heating, but excessive temperatures can lead to decomposition of starting materials or products.[1]

    • Recommendation: Conduct small-scale optimization studies to determine the optimal temperature profile. A gradual ramp-up to the target temperature may be beneficial. On a larger scale, ensure the reactor's heating system provides uniform temperature control.

  • Incorrect pH: The reaction is often catalyzed by acid, but the pH must be carefully controlled.

    • Recommendation: Monitor the pH of the reaction mixture. If using an acid catalyst, ensure it is added slowly and with good agitation to avoid localized drops in pH.

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can interfere with the reaction.

    • Recommendation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC) before commencing the scale-up synthesis.

Part 2: Friedel-Crafts Acylation of the Quinoxaline Core

The introduction of the acetyl group onto the quinoxaline ring via Friedel-Crafts acylation presents a more significant set of challenges, particularly during scale-up. The electron-deficient nature of the pyrazine ring in quinoxaline can deactivate the benzene ring towards electrophilic aromatic substitution.[5]

Question 2: Our Friedel-Crafts acylation of quinoxaline is resulting in a complex mixture of products with low conversion to the desired 1-(quinoxalin-6-yl)ethanone. How can we improve the selectivity and yield?

Answer:

This is a classic challenge when performing Friedel-Crafts acylation on heteroaromatic systems like quinoxaline. The issues of low reactivity, polysubstitution, and side reactions are magnified at scale.

Key Considerations and Troubleshooting Workflow:

  • Choice of Lewis Acid and Stoichiometry: The strength and amount of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are often required but can be difficult to handle and can lead to side reactions.[4]

    • Recommendation:

      • Optimization: Systematically screen different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂) in small-scale trials to find the optimal balance between reactivity and selectivity.

      • Stoichiometry: Carefully control the stoichiometry of the Lewis acid. An excess can lead to the formation of stable complexes with the product, complicating work-up, while too little will result in low conversion.[4]

  • Reaction Solvent: The choice of solvent can significantly influence the reaction outcome.

    • Recommendation: Dichloromethane or 1,2-dichloroethane are common choices. However, for scale-up, consider higher boiling point solvents to allow for a wider temperature range for optimization. Ensure the solvent is anhydrous, as moisture will deactivate the Lewis acid.[6]

  • Temperature Control: Friedel-Crafts acylations are often exothermic.[7] Poor temperature control at scale can lead to runaway reactions and the formation of undesired byproducts.

    • Recommendation:

      • Controlled Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) slowly to the cooled reaction mixture containing the quinoxaline and Lewis acid.

      • Efficient Cooling: Utilize a reactor with an efficient cooling system to dissipate the heat generated during the reaction.

Workflow for Optimizing Friedel-Crafts Acylation:

Friedel-Crafts_Optimization_Workflow start Start: Low Yield of 1-(quinoxalin-6-yl)ethanone lewis_acid Screen Lewis Acids (AlCl₃, FeCl₃, etc.) start->lewis_acid Initial Step stoichiometry Optimize Lewis Acid Stoichiometry lewis_acid->stoichiometry Select Best Candidate solvent Evaluate Anhydrous Solvents (DCM, DCE) stoichiometry->solvent temperature Control Reaction Temperature (Slow Addition, Cooling) solvent->temperature workup Optimize Quench and Work-up Procedure temperature->workup purification Develop Scalable Purification Method (Crystallization, Chromatography) workup->purification end Optimized Scale-Up Procedure purification->end

Caption: Workflow for optimizing the Friedel-Crafts acylation step.

Question 3: We are struggling with the work-up and purification of 1-(quinoxalin-6-yl)ethanone at a larger scale. What are the best practices?

Answer:

Work-up and purification are critical steps where significant product loss can occur during scale-up. The typical work-up for a Friedel-Crafts reaction involves quenching the reaction with an aqueous solution, which can be challenging on a large scale.

Recommended Work-up and Purification Strategy:

StepProcedureKey Considerations for Scale-Up
1. Quenching Slowly add the reaction mixture to a cooled, stirred mixture of ice and dilute HCl.This is a highly exothermic step. Ensure the quenching vessel is adequately cooled and has robust agitation. The rate of addition must be carefully controlled to manage the heat evolution and gas (HCl) release.
2. Extraction Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).Use a suitably sized extractor. For large volumes, liquid-liquid extraction can be time-consuming. Consider using a continuous liquid-liquid extractor if feasible.
3. Washing Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.Ensure adequate mixing during the washing steps to achieve efficient phase separation.
4. Drying & Concentration Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and concentrate under reduced pressure.On a large scale, ensure the drying agent is thoroughly removed before concentration. Use a rotary evaporator with a sufficiently large flask and a robust vacuum system.
5. Purification The crude product can be purified by recrystallization or column chromatography.Recrystallization is generally preferred for large-scale purification due to its cost-effectiveness. Screen various solvent systems to find one that provides good recovery and high purity. If column chromatography is necessary, consider using automated flash chromatography systems for better efficiency and reproducibility.

Question 4: What are the primary safety concerns when scaling up the synthesis of 1-(quinoxalin-6-yl)ethanone, particularly the Friedel-Crafts acylation?

Answer:

Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up. The Friedel-Crafts acylation step, in particular, requires careful safety considerations.

Major Safety Hazards and Mitigation Strategies:

  • Exothermic Reaction: As mentioned, the Friedel-Crafts acylation is highly exothermic. A runaway reaction can lead to a dangerous increase in temperature and pressure.

    • Mitigation:

      • Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.

      • Ensure the reactor is equipped with an adequate cooling system and a pressure relief device.

      • Implement a controlled addition protocol for the reagents.

  • Hazardous Reagents:

    • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water.[6]

      • Mitigation: Handle in a well-ventilated area, preferably in a glove box or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Acylating Agents (e.g., Acetyl Chloride): These are corrosive and lachrymatory.[6]

      • Mitigation: Handle in a fume hood and wear appropriate PPE.

    • Solvents (e.g., Dichloromethane): Many are volatile and have associated health risks.

      • Mitigation: Use in a well-ventilated area and minimize exposure.

  • HCl Gas Evolution: The reaction of the Lewis acid with any moisture and during the quenching step will release HCl gas.

    • Mitigation: Ensure the reaction and work-up are performed in a well-ventilated fume hood or a reactor equipped with a scrubber to neutralize the acidic gas.

Safety Protocol Diagram:

Safety_Protocol title Scale-Up Safety Protocol for Friedel-Crafts Acylation ppe Mandatory PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Retardant Lab Coat title->ppe reagent_handling Reagent Handling: - Dispense Lewis acids and  acylating agents in a fume hood. - Use anhydrous solvents. ppe->reagent_handling reaction_setup Reaction Setup: - Use a reactor with  efficient cooling and stirring. - Equip with a pressure  relief device and scrubber. reagent_handling->reaction_setup procedure Procedure: - Controlled, slow addition  of reagents. - Constant monitoring of  temperature and pressure. reaction_setup->procedure workup Work-up: - Quench slowly into a  cooled, stirred vessel. - Ensure adequate ventilation  for HCl gas. procedure->workup

Caption: Key safety protocols for scaling up Friedel-Crafts acylation.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. [Link]

  • An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. [Link]

  • Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. [Link]

  • Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • 1-(Quinoxalin-6-yl)ethanone. AbacipharmTech-Global Chemical supplier. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

  • A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. PubMed. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. ACS Publications. [Link]

  • Stainless-steel-initiated acylation of quinoxalin-2(1H)-ones with aldehydes under mechanochemical conditions. ResearchGate. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [Link]

  • Mild synthesis of 6-amino-5-bromoquinoxaline. ResearchGate. [Link]

  • Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. MDPI. [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. [Link]

  • Progress in Quinoxaline Synthesis (Part 1) | Request PDF. ResearchGate. [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. [Link]

  • 1-(6-Methylpyridin-2-yl)-2-(quinoxalin-6-yl)ethanone. PubChem. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Acetylquinoxaline

Prepared by: Senior Application Scientist, Organic Synthesis Division Welcome to the technical support center for the synthesis of 6-acetylquinoxaline. This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 6-acetylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes, improve yield, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 6-acetylquinoxaline.

Q1: What is the most common and efficient method for synthesizing 6-acetylquinoxaline?

A1: The most widely adopted and effective method is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[1][2] For 6-acetylquinoxaline, this specifically involves the cyclocondensation of 4-acetyl-1,2-phenylenediamine with glyoxal (or a glyoxal equivalent like glyoxal sodium bisulfite). This method is favored for its high atom economy and generally straightforward procedure. While other methods exist, this approach remains the benchmark for both laboratory and larger-scale preparations.[3]

Q2: What are the critical reaction parameters to control during the condensation reaction?

A2: Optimizing the synthesis of 6-acetylquinoxaline hinges on the careful control of several key parameters:

  • Catalyst and pH: The reaction is typically acid-catalyzed. Acetic acid is a common choice as it serves as both a catalyst and a solvent.[4] However, excessively strong acidic conditions can promote side reactions like benzimidazole rearrangement.[5] Careful pH control is crucial.

  • Temperature and Reaction Time: Traditional methods often require elevated temperatures and prolonged heating.[2] However, this can also lead to the formation of colored impurities through oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid degradation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[4]

  • Solvent: The choice of solvent impacts reactant solubility and reaction rate. Ethanol, methanol, and acetic acid are commonly used.[1][2] Greener alternatives, including water or solvent-free conditions, have also been successfully employed.[4]

  • Atmosphere: The 1,2-diamine starting material is highly susceptible to air oxidation, which can produce intensely colored, polymeric impurities.[5] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice to minimize these oxidative side products and improve the purity of the crude product.

Q3: My crude product is dark brown/black. What causes this discoloration and how can I prevent it?

A3: This is a very common issue and is almost always due to the oxidation of the 4-acetyl-1,2-phenylenediamine starting material.[5] This diamine is an electron-rich aromatic compound and is highly sensitive to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities. The oxidation process forms highly conjugated, polymeric species that are intensely colored.

Prevention Strategies:

  • Use High-Purity Diamine: Ensure your starting material is as pure as possible. If necessary, purify it by recrystallization or column chromatography before use.

  • Inert Atmosphere: As mentioned in Q2, blanketing the reaction vessel with an inert gas like nitrogen or argon is the most effective preventative measure.

  • Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can further reduce exposure to dissolved oxygen.

  • Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating times.

Part 2: Troubleshooting Guide: Side Reactions & Optimization

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of 6-Acetylquinoxaline

  • Question: My reaction yield is consistently below 50%, or in some cases, I fail to isolate any product. What are the likely causes and how can I improve it?

  • Answer: Low yields are a frequent challenge stemming from several factors.[4] A systematic approach is required to diagnose and solve the issue.

Table 1: Troubleshooting Low Yield in 6-Acetylquinoxaline Synthesis

Potential Cause Diagnostic Check Recommended Action
Impure Starting Materials Check the purity of 4-acetyl-1,2-phenylenediamine and the glyoxal source via NMR, LC-MS, or melting point.Purify the diamine by recrystallization. Use a freshly opened or verified source of glyoxal (e.g., 40% aq. solution or glyoxal trimer dihydrate).
Incomplete Reaction Monitor the reaction progress using TLC. Look for the persistence of the diamine starting material spot.Optimize reaction conditions: increase temperature moderately, extend reaction time, or switch to a more effective catalyst system (e.g., cerium(IV) ammonium nitrate).[4] Consider microwave irradiation to accelerate the reaction.[6]
Oxidative Degradation The reaction mixture turns dark brown or black very quickly.Conduct the reaction under a strict inert atmosphere (N₂ or Ar). Use degassed solvents.
Side Reaction Dominance Isolate and characterize major byproducts using NMR and MS. Compare with known side products (see Problem 2).Modify reaction conditions to disfavor the side reaction. For example, if benzimidazole formation is suspected, use a milder acid catalyst or buffer the reaction mixture.[5]
Product Isolation Issues The product is soluble in the aqueous phase during workup, or it fails to crystallize.Adjust the pH of the aqueous layer during extraction to ensure the product is neutral and less water-soluble. For purification, try column chromatography on silica gel before attempting recrystallization.

Problem 2: Presence of Unexpected Impurities in Spectroscopic Data

  • Question: My NMR and/or LC-MS spectra show multiple unexpected peaks. What are the most common side products in this synthesis and how can I identify them?

  • Answer: The formation of side products is a primary cause of reduced purity. The most common culprits arise from rearrangement, self-condensation, or reactions involving impurities in the starting materials.

Table 2: Common Side Products in the Synthesis of 6-Acetylquinoxaline

Side Product Proposed Structure Plausible Formation Mechanism Identifying Spectroscopic Signatures
Benzimidazole Isomer 5-Acetyl-2-methylbenzimidazoleAcid-catalyzed rearrangement of the quinoxaline skeleton, particularly under harsh conditions (high temperature, strong acid).[5]¹H NMR: Appearance of a new methyl singlet (~2.6 ppm), distinct aromatic proton pattern. MS: Same m/z as the product (172.06 g/mol ), but different fragmentation and retention time.
Quinoxaline Dimer Dimer of 6-acetylquinoxalineSelf-condensation of the product, which can be promoted by strong acids.[5]MS: A peak corresponding to approximately double the mass of the product (e.g., [2M+H]⁺). ¹H NMR: Complex, often broad signals in the aromatic region.
Oxidized Diamine Byproducts Azo compounds, polymeric materialsOxidation of the 4-acetyl-1,2-phenylenediamine starting material.[5]These are often insoluble, highly colored polymers that may not be easily characterized by NMR or LC-MS. They typically present as baseline noise or insoluble material.
Incomplete Condensation Intermediate Mono-imine intermediateThe reaction stalls after the formation of the first C=N bond but before the second cyclization step.[5]MS: A peak corresponding to the diamine + glyoxal - H₂O. ¹H NMR: Can be unstable, but may show a mixture of imine and amine protons.
Visualizing Reaction Pathways

To better understand the chemistry, it is helpful to visualize the desired reaction versus a common side reaction.

reaction_pathways cluster_main Desired Reaction Pathway cluster_side Side Reaction: Benzimidazole Formation start_main 4-Acetyl-1,2-phenylenediamine + Glyoxal intermediate_main Dihydropyrazine Intermediate start_main->intermediate_main Condensation product 6-Acetylquinoxaline intermediate_main->product Oxidation (Aromatization) start_side 6-Acetylquinoxaline (Product) intermediate_side Protonated Intermediate start_side->intermediate_side Strong Acid (e.g., H+) side_product 5-Acetyl-2-methylbenzimidazole intermediate_side->side_product Rearrangement

Caption: Desired vs. side reaction pathways.

Experimental Protocol: Optimized Synthesis of 6-Acetylquinoxaline

This protocol incorporates best practices to minimize side reactions.

Materials:

  • 4-acetyl-1,2-phenylenediamine (1.50 g, 10 mmol)

  • Glyoxal (40% solution in water, 1.45 g, 10 mmol)

  • Ethanol (50 mL, degassed)

  • Glacial Acetic Acid (0.5 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with nitrogen gas for 10 minutes.

  • Dissolution: Under a positive pressure of nitrogen, add 4-acetyl-1,2-phenylenediamine (1.50 g) and degassed ethanol (50 mL) to the flask. Stir until the solid is fully dissolved.

  • Catalyst Addition: Add glacial acetic acid (0.5 mL) to the solution.

  • Reagent Addition: Add the glyoxal solution (1.45 g) dropwise to the stirring mixture at room temperature over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) under the nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume to ~10 mL using a rotary evaporator.

  • Extraction: Add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-acetylquinoxaline.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the pure fractions and remove the solvent to yield the final product.

Part 3: Advanced Troubleshooting Workflow

For persistent issues, a logical decision tree can help isolate the problem.

troubleshooting_workflow start Low Yield of 6-Acetylquinoxaline check_tlc Does TLC show unreacted starting material? start->check_tlc check_color Is the crude product very dark/polymeric? check_tlc->check_color No optimize_cond Optimize Reaction Conditions: - Increase temperature/time - Change catalyst - Use microwave check_tlc->optimize_cond Yes check_nmr Does NMR/MS show clean but unexpected product(s)? check_color->check_nmr No use_inert Implement Strict Inert Atmosphere: - Use N2 or Ar - Use degassed solvents check_color->use_inert Yes purify_sm Purify Starting Materials (Diamine & Glyoxal) check_nmr->purify_sm No, complex mixture analyze_side Characterize Side Products: - Compare with Table 2 - Suspect benzimidazole rearrangement? check_nmr->analyze_side Yes optimize_cond->purify_sm end_good Yield Improved purify_sm->end_good use_inert->end_good adjust_ph Adjust Reaction pH: - Use milder acid (e.g., less AcOH) - Add buffer analyze_side->adjust_ph adjust_ph->end_good

Caption: Troubleshooting decision tree for low yield.

References

  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis. 5

  • Ali, M. M., et al. (2014). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. ResearchGate. Link

  • Fathi, N., & Sardarian, A. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Link

  • El-Nassag, M. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Link

  • Islam, A., et al. (2020). The suggested mechanism to explain the formation of quinoxalines. ResearchGate. Link

  • Heravi, M. M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Link

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Link

  • Khaskar, T., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Link

  • Heravi, M. M., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Link

  • Kobayashi, S. (2011). Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. Link

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions. 4

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Derivatizing 1-(quinoxalin-6-yl)ethanone

Welcome to the technical support center for the derivatization of 1-(quinoxalin-6-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 1-(quinoxalin-6-yl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. Our goal is to provide practical, experience-driven advice to help you navigate common challenges and systematically optimize your reaction conditions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses high-level questions regarding the reactivity of 1-(quinoxalin-6-yl)ethanone and the general principles of reaction optimization.

Q1: What are the primary reactive sites on 1-(quinoxalin-6-yl)ethanone available for derivatization?

A: The primary site for derivatization is the ethanone moiety (-COCH₃) . This group offers two main points of reactivity:

  • The α-Carbon (Methyl Group): The protons on this methyl group are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile, enabling a wide range of C-C bond-forming reactions such as aldol condensations, Claisen condensations, and α-alkylation.

  • The Carbonyl Carbon: This carbon is electrophilic and susceptible to attack by nucleophiles. This allows for reactions like condensation with hydrazines or hydroxylamines to form hydrazones and oximes, reduction to an alcohol, or the Wittig reaction to form an alkene.

The quinoxaline ring itself is relatively electron-deficient and generally less reactive towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible but typically requires harsh conditions or highly activated substrates.

Q2: How should I select an appropriate solvent for my derivatization reaction?

A: Solvent selection is critical and can dramatically influence reaction rates and yields.[1] The choice depends on the specific mechanism of your derivatization. A preliminary solvent screen with small-scale reactions is highly recommended.[1]

Solvent TypeExamplesRecommended Use Cases & Rationale
Protic Ethanol, Methanol, WaterIdeal for reactions where proton transfer is part of the mechanism, such as the formation of imines or some condensation reactions. Ethanol is often a good, environmentally friendly starting point.[1]
Aprotic Polar DMF, DMSO, AcetonitrileExcellent for promoting reactions involving polar intermediates or anionic nucleophiles (e.g., enolates in SN2 alkylations). Their high boiling points allow for a wide temperature range.
Aprotic Non-Polar Toluene, Dioxane, THFOften used for reactions that require anhydrous conditions or the removal of water via azeotropic distillation (e.g., using a Dean-Stark apparatus in condensation reactions). Toluene is a common choice for reactions run at elevated temperatures.[2]

Q3: Is a catalyst always required, and how do I choose one?

A: While some reactions can proceed without a catalyst, most derivatizations benefit significantly from one to improve rates and yields.[3] The choice is entirely dependent on the reaction type:

  • Acid Catalysts (e.g., Acetic Acid, Camphor Sulfonic Acid): Used to activate carbonyl groups towards nucleophilic attack, making them more electrophilic. They are commonly employed in the formation of hydrazones, oximes, and in some condensation reactions.[3][4]

  • Base Catalysts (e.g., KOH, NaOEt, K₂CO₃): Essential for reactions that proceed via an enolate intermediate, such as aldol and Claisen condensations. The strength of the base should be matched to the pKa of the α-proton being removed.

  • Metal Catalysts (e.g., Cu, Ni, Pd): These are typically used for cross-coupling reactions if the quinoxaline core or a derivative has been functionalized with a halide. For instance, a Sonogashira or Suzuki coupling could be performed on a bromo-substituted quinoxaline.[5][6]

  • "Green" or Heterogeneous Catalysts (e.g., Bentonite Clay, Alumina-Supported Heteropolyoxometalates): These offer advantages such as mild reaction conditions (often room temperature), easier product purification via filtration, and catalyst recyclability.[2][3][4]

Q4: How does reaction temperature impact the derivatization of 1-(quinoxalin-6-yl)ethanone?

A: Temperature is a critical parameter that controls the reaction kinetics. While higher temperatures generally increase the reaction rate, they can also promote the formation of undesired side products or cause degradation of starting materials.[4]

  • Room Temperature: Many modern protocols are optimized to run at room temperature, which is ideal for minimizing side reactions and improving the overall selectivity of the transformation.[1][2]

  • Elevated Temperatures (Reflux): Necessary for reactions with high activation energy or when driving an equilibrium forward (e.g., removing a volatile byproduct). However, this approach risks the formation of thermodynamic byproducts over the desired kinetic product.

  • Sub-Ambient Temperatures (e.g., 0 °C to -78 °C): Often required for reactions involving highly reactive or unstable intermediates, such as lithium enolates (formed with LDA), to control selectivity and prevent decomposition.

A systematic approach is to start the reaction at room temperature and monitor its progress. If the reaction is sluggish, the temperature can be incrementally increased.

Section 2: Troubleshooting Guide for Common Derivatization Pathways

This section provides a structured approach to troubleshooting specific experimental issues you may encounter.

Scenario 1: Aldol-Type Condensation with an Aromatic Aldehyde

Objective: Synthesize a 1-(quinoxalin-6-yl)-3-(aryl)prop-2-en-1-one (a chalcone derivative).

Problem: Low or No Yield of the Desired Chalcone Product.

Potential Cause Underlying Rationale Recommended Solution & Validation Step
1. Ineffective Deprotonation The base used is not strong enough to effectively deprotonate the α-carbon of the ethanone group, leading to low enolate concentration.Solution: Switch to a stronger base (e.g., from K₂CO₃ to KOH or NaH).[7] Validation: Run a control reaction where you attempt to trap the enolate with a known electrophile (e.g., TMSCl) to confirm its formation via GC-MS.
2. Reaction Reversibility The aldol condensation is a reversible reaction. The water generated can hydrolyze the product back to the starting materials.Solution: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically and drive the equilibrium forward. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ can be effective.
3. Competing Cannizzaro Reaction If using a strong base and an aldehyde without α-protons, the aldehyde can undergo a disproportionation (Cannizzaro) reaction, consuming the starting material.Solution: Use a non-nucleophilic base or add the aldehyde slowly to a pre-formed mixture of the ketone and base. This keeps the instantaneous concentration of the aldehyde low.
4. Poor Solubility The starting materials or the base may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.Solution: Switch to a more polar solvent like DMF or DMSO.[8] Alternatively, consider a phase-transfer catalyst if working in a biphasic system.
Scenario 2: Synthesis of a 1,2,3-Triazole Derivative

Objective: Convert the ethanone to a 1-(quinoxalin-6-yl)-1H-1,2,3-triazole derivative, a common bioisostere.[5]

Problem: Incomplete Cyclization or Formation of Side Products.

Potential Cause Underlying Rationale Recommended Solution & Validation Step
1. Instability of Intermediate The intermediate formed after the initial condensation (e.g., an α-azido ketone) might be unstable under the reaction conditions.Solution: Perform the reaction at a lower temperature. If the reaction is a one-pot, multi-step process, consider isolating the intermediate before proceeding to the cyclization step.
2. Suboptimal pH for Cyclization The final ring-closing step is often pH-sensitive. The reaction may stall if the conditions are too acidic or too basic.Solution: Screen different additives. For example, compare the reaction in the presence of a mild acid catalyst (e.g., acetic acid) versus a mild base (e.g., triethylamine).[9]
3. Inefficient Oxidation (if required) Some synthetic routes to aromatic heterocycles require a final oxidation step to achieve aromaticity. This step can be a common point of failure.Solution: Ensure the oxidizing agent is fresh and used in the correct stoichiometry. Common oxidants for such steps include air (O₂), DDQ, or MnO₂. Run the reaction open to the atmosphere if aerial oxidation is intended.

Section 3: Experimental Protocols & Optimization Workflow

General Experimental Workflow Diagram

The following diagram illustrates a systematic workflow for optimizing a generic derivatization reaction of 1-(quinoxalin-6-yl)ethanone.

G cluster_start Initial Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting & Optimization cluster_solutions Corrective Actions start Run Initial Reaction (Based on Literature) analysis Analyze Outcome (TLC, LC-MS, NMR) start->analysis low_yield Low Yield or Incomplete Reaction analysis->low_yield < 80% Conversion side_products Side Products or Low Purity analysis->side_products Impure no_reaction No Reaction analysis->no_reaction No Product end_node Optimized Protocol analysis->end_node Success (>90% Yield, >95% Purity) optimize_cond Optimize Conditions: - Temperature - Concentration - Time low_yield->optimize_cond side_products->optimize_cond screen_reagents Screen Reagents: - Solvent - Base / Catalyst no_reaction->screen_reagents check_materials Check Starting Materials: - Purity - Anhydrous? no_reaction->check_materials optimize_cond->start Re-run screen_reagents->start Re-run screen_reagents->check_materials check_materials->start

Caption: A general troubleshooting workflow for reaction optimization.

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

Trustworthy protocols are self-validating. Regular monitoring is crucial to understand reaction kinetics and identify issues early.[10]

  • Prepare the TLC Plate: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Select a Solvent System: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. The goal is to have the Rf (retention factor) of your starting material be around 0.4-0.5 to allow room for more polar products (lower Rf) or less polar products (higher Rf) to resolve.

  • Spot the Plate: Using a capillary tube, spot a small amount of a diluted solution of your starting material in the "SM" lane. Spot the reaction mixture in the "RM" lane. Spot both on top of each other in the "co-spot" lane.

  • Develop the Plate: Place the TLC plate in a chamber containing the chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot indicates the reaction is proceeding.

  • Interpret: If the "RM" lane shows multiple new spots, side reactions are occurring. If the starting material spot remains intense after several hours, the reaction is sluggish or has stalled.

Protocol: Base Screening for Aldol Condensation

This protocol provides a framework for optimizing the base for the condensation of 1-(quinoxalin-6-yl)ethanone with a model aldehyde (e.g., benzaldehyde).

  • Setup: Arrange three clean, dry reaction vials, each with a magnetic stir bar.

  • Reagents:

    • To each vial, add 1-(quinoxalin-6-yl)ethanone (1.0 eq).

    • Add benzaldehyde (1.1 eq).

    • Add 5 mL of ethanol to each vial.

  • Base Addition:

    • To Vial 1, add K₂CO₃ (1.5 eq).

    • To Vial 2, add KOH (1.5 eq).

    • To Vial 3, add Sodium Ethoxide (1.5 eq).

  • Reaction: Stir all three reactions at room temperature.

  • Monitoring: After 1 hour, take a small aliquot from each vial and analyze by TLC and/or LC-MS. Compare the consumption of starting material and the formation of the desired product across the three conditions. Continue monitoring at regular intervals (e.g., 2, 4, and 8 hours).

  • Analysis: The condition that provides the fastest conversion with the fewest side products is the optimal base for this transformation under these conditions. This data can then be used for a larger-scale reaction.

References

  • An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. (n.d.). Google Patents.
  • Screening and optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from: [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. (n.d.).
  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024).
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. Available at: [Link]

  • Ammar, Y. A., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.
  • Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions.
  • Cid-García, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Photoenergy, 2014, 1-7. Available at: [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling Reactions with 6-Haloquinoxalines

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-haloquinoxalines. Quinoxaline moieties are prevalent in pharmaceuticals, making this a critical transformation in medicinal chemistry. However, the electron-deficient nature of the quinoxaline ring system can present unique challenges. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Understanding the Challenge: The Nuances of 6-Haloquinoxaline Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] The reaction typically involves a palladium catalyst, a base, a solvent, and the two coupling partners: an organoboron species (like a boronic acid) and an organic halide.[2] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

However, the reactivity of 6-haloquinoxalines in this reaction is significantly influenced by the nature of the halogen and the electronic properties of the quinoxaline core. As an electron-deficient heteroaromatic system, the carbon-halogen bond strength and the propensity for side reactions can differ from more common aryl halide substrates. This guide will dissect these challenges and provide actionable solutions.

The Suzuki-Miyaura Catalytic Cycle with 6-Haloquinoxalines

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(X)L₂ (Ar = Quinoxalinyl) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (6-Arylquinoxaline) RedElim->Product Haloquinoxaline 6-Haloquinoxaline (Ar-X) Haloquinoxaline->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of 6-haloquinoxalines.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a practical Q&A format.

Scenario 1: Low to No Product Formation

Question: I am attempting a Suzuki coupling with a 6-chloroquinoxaline, but I am seeing very low or no conversion to the desired product. What are the likely causes and how can I fix this?

Answer: Low or no yield with 6-chloroquinoxalines is a frequent challenge, primarily due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult compared to its bromo or iodo counterparts.[4] Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Catalyst System: The choice of palladium source and, crucially, the ligand is paramount for activating less reactive aryl chlorides.

    • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it often lacks the necessary activity for challenging substrates like 6-chloroquinoxaline.[4] Consider switching to more active Pd(0) sources like Pd₂(dba)₃ or Pd(OAc)₂, which are used in conjunction with a specific ligand.[4]

    • Ligand Selection: Standard ligands such as triphenylphosphine (PPh₃) are generally insufficient. For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands are essential to facilitate the oxidative addition step.[3][5] Highly effective ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[4] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[6]

  • Suboptimal Base and Solvent Combination: The base is critical for activating the boronic acid to facilitate transmetalation.[6]

    • Base Strength: Weaker bases like Na₂CO₃ are often ineffective. Stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are typically required.[4] Cesium carbonate (Cs₂CO₃) is often favored due to its higher solubility in organic solvents.

    • Solvent System: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, or THF, often with a small amount of water (e.g., a 10:1 or 5:1 ratio), are commonly used.[1][7] The water helps to solubilize the inorganic base and can accelerate the reaction.[7]

  • Insufficient Thermal Energy: The C-Cl bond activation requires higher temperatures. Ensure your reaction is heated adequately, typically between 90-120°C.[4]

  • Reagent Degradation:

    • Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[8] This is a common side reaction that consumes your nucleophile.[9] To mitigate this, consider using anhydrous conditions or employing boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[7][10]

    • Catalyst Decomposition: If the reaction mixture turns black immediately upon heating, it may indicate the formation of palladium black (inactive palladium metal), which can result from catalyst decomposition. This can be caused by impurities or the presence of oxygen. Ensure your reagents are pure and the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[8]

Scenario 2: Significant Side Product Formation

Question: My reaction is proceeding, but I'm observing significant amounts of side products, mainly the dehalogenated quinoxaline and homocoupled boronic acid. How can I suppress these side reactions?

Answer: The formation of dehalogenated and homocoupled products is a common issue in Suzuki couplings.

  • Dehalogenation (Hydrodehalogenation): This occurs when the 6-haloquinoxaline is converted to quinoxaline. This side reaction can be promoted by certain bases and solvents.

    • Mechanism: After oxidative addition, the palladium intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product. Amine bases or alcoholic solvents can sometimes act as hydride donors.[11]

    • Solutions:

      • Choice of Base: Avoid using amine bases if dehalogenation is a problem. Inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred.

      • Solvent Purity: Ensure your solvent is free of peroxides, which can accelerate catalyst decomposition and side reactions.

      • Ligand Choice: The use of appropriate ligands can stabilize the palladium intermediate and favor the desired cross-coupling pathway over dehalogenation.

  • Homocoupling of Boronic Acid: This results in the formation of a biaryl product derived from two molecules of the boronic acid.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.[11]

    • Solutions:

      • Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

      • Use of Pre-catalysts: Using well-defined Pd(II) pre-catalysts can sometimes lead to cleaner reactions with less homocoupling compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Suzuki Coupling of 6-Haloquinoxaline Check_Conversion Low/No Conversion? Start->Check_Conversion Side_Products Significant Side Products? Check_Conversion->Side_Products No Catalyst Optimize Catalyst System: - Use Pd₂(dba)₃ or Pd(OAc)₂ - Add bulky, e⁻-rich ligand (SPhos, XPhos, P(tBu)₃) Check_Conversion->Catalyst Yes Dehalogenation Dehalogenation Observed? Side_Products->Dehalogenation Yes Success Successful Coupling Side_Products->Success No Base_Solvent Optimize Base/Solvent: - Use stronger base (K₃PO₄, Cs₂CO₃) - Use Dioxane/Toluene + H₂O Catalyst->Base_Solvent Temperature Increase Temperature (90-120°C) Base_Solvent->Temperature Temperature->Success Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Base_Solvent2 Change Base: - Avoid amine bases - Use K₃PO₄ or Cs₂CO₃ Dehalogenation->Base_Solvent2 Yes Degas Improve Degassing: - Sparge with Ar/N₂ - Use freeze-pump-thaw Homocoupling->Degas Yes Homocoupling->Success No Base_Solvent2->Success Degas->Success

Caption: A workflow for troubleshooting common issues in the Suzuki coupling of 6-haloquinoxalines.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the 6-position of quinoxaline is best for Suzuki coupling?

A1: The reactivity of the C-X bond in the rate-determining oxidative addition step follows the order: I > Br > Cl.[1]

  • 6-Iodoquinoxaline: This is the most reactive substrate and will typically couple under milder conditions with a wider range of catalysts, including standard Pd(PPh₃)₄.

  • 6-Bromoquinoxaline: This is a good balance of reactivity and stability. It is generally less expensive than the iodo-analogue and couples reliably with a variety of catalyst systems.

  • 6-Chloroquinoxaline: This is the least reactive and most challenging substrate due to the strong C-Cl bond. It requires highly active catalyst systems with bulky, electron-rich ligands and often higher reaction temperatures. However, chloro-derivatives are often more commercially available and cost-effective, making their use desirable in large-scale synthesis.[12]

Q2: Can I run the Suzuki coupling of 6-haloquinoxalines under anhydrous conditions?

A2: Yes, and it can be advantageous, particularly if you are experiencing issues with protodeboronation of your boronic acid.[8] When running the reaction under anhydrous conditions, it is crucial to use a base that is soluble in your organic solvent (e.g., Cs₂CO₃ or K₃PO₄) and to ensure all your reagents and solvents are scrupulously dried.

Q3: My boronic acid is expensive and prone to degradation. How can I use it more efficiently?

A3: To minimize the impact of boronic acid degradation, especially protodeboronation, you can:

  • Use a Boronate Ester: Pinacol esters or MIDA boronates are more stable alternatives to boronic acids and can be used in the coupling reaction.[7]

  • Use Potassium Trifluoroborate Salts: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, which can help to suppress side reactions.[10]

  • Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, minimizing this excess can be more economical. Optimizing the reaction conditions to achieve high conversion with near-stoichiometric amounts is ideal.

Q4: How do I purify my 6-arylquinoxaline product?

A4: Purification is typically achieved by column chromatography on silica gel. The polarity of the eluent will depend on the specific substituents on your product. A gradient of hexane and ethyl acetate is a common starting point. After purification, it is essential to characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Recommended Starting Conditions for 6-Haloquinoxalines

The following table provides recommended starting points for optimizing your Suzuki coupling reaction. Note that these are general guidelines, and optimization may be required for your specific substrates.

Parameter6-Iodoquinoxaline6-Bromoquinoxaline6-Chloroquinoxaline
Pd Source (mol%) Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂ (1-2%)Pd(OAc)₂ or Pd₂(dba)₃ (1-2%)Pd(OAc)₂ or Pd₂(dba)₃ (1-3%)
Ligand (mol%) PPh₃ (if using Pd(OAc)₂)dppf, SPhos, or XPhos (2-4%)SPhos, XPhos, or P(t-Bu)₃ (2-6%)
Base (equiv.) K₂CO₃ or Na₂CO₃ (2-3)K₂CO₃ or K₃PO₄ (2-3)K₃PO₄ or Cs₂CO₃ (2-3)
Solvent Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Dioxane/H₂O (5:1) or Toluene/H₂O (5:1)Dioxane/H₂O (5:1) or Toluene
Temperature (°C) 80-10090-110100-120

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. (2024, March 6).
  • Suzuki reaction - Wikipedia.
  • Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinoxalines - Benchchem.
  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate.
  • The Suzuki Reaction - Chem 115 Myers.
  • Side reactions in Suzuki coupling with heteroaromatic halides.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10).
  • A comparative study of catalysts for Suzuki coupling with 2-Bromo-6-chlorotoluene - Benchchem.
  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... - ResearchGate.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har - Who we serve. (2024, June 13).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC - NIH.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PubMed Central.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA - TCI Chemicals.

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of Quinoxaline-Based Compounds for Biological Assays

Welcome to the technical support center for quinoxaline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potent biological activities of the q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoxaline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the potent biological activities of the quinoxaline scaffold but are facing the common hurdle of poor aqueous solubility.[1][2] Quinoxaline derivatives are pivotal in medicinal chemistry, showing a wide range of pharmacological activities including anticancer, antibacterial, and antiviral properties.[3][4][5][6] However, their often hydrophobic and crystalline nature can lead to significant challenges in achieving the necessary concentrations for robust and reproducible biological assays.

This resource provides direct answers to frequently encountered problems and detailed troubleshooting protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: I diluted my quinoxaline compound from a 10 mM DMSO stock into my aqueous assay buffer, and it immediately precipitated. What is happening?

This is a very common phenomenon known as "crashing out" or precipitation upon dilution.[7] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock solution is introduced to an aqueous environment, the DMSO rapidly disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble.[8][9] This abrupt change in solvent environment causes the compound to fall out of solution.

Immediate Actions:

  • Optimize Final Solvent Concentration: The final percentage of your organic co-solvent is critical. You may need a higher final concentration to maintain solubility.

  • Modify Dilution Technique: Instead of a single, large dilution step, employ a serial dilution method, which can mitigate the solvent shock.[7][10]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

This is a critical, cell-line-dependent parameter. While DMSO is a widely used and effective solvent, it can exhibit cytotoxicity and affect cell physiology at higher concentrations.[11][12][13]

  • General Guideline: For most cell-based assays, the final concentration of DMSO should be kept at ≤0.5% to minimize artifacts.[10][11]

  • Upper Tolerance: Some robust cell lines or shorter-duration enzymatic assays may tolerate up to 1%, but this must be validated.[10][13]

  • Causality: High concentrations of DMSO can alter membrane permeability, induce oxidative stress, and even trigger differentiation or apoptosis, confounding your experimental results.[9][14]

The most trustworthy approach is to perform a solvent tolerance assay with your specific experimental system. A protocol for this is provided in the troubleshooting section below.

Q3: I've optimized my DMSO concentration, but my compound is still not soluble enough. What is the next logical step?

If co-solvents alone are insufficient, you should explore strategies that fundamentally alter the compound's interaction with the aqueous medium. The next logical steps are:

  • pH Adjustment: If your quinoxaline derivative has ionizable functional groups, modifying the pH of your buffer can dramatically increase solubility.[10][15] The quinoxaline ring system itself is weakly basic (pKa ≈ 0.60), meaning it can be protonated in acidic conditions, which typically increases aqueous solubility.[16][17]

  • Use of Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your poorly soluble quinoxaline compound, forming an "inclusion complex" that is water-soluble.[18][19][20]

Q4: Are there more advanced formulation methods I can consider for in vivo studies?

Yes. While co-solvents, pH adjustment, and cyclodextrins are excellent for in vitro screening, preclinical and clinical development often requires more advanced formulation strategies to improve oral bioavailability. These include:

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., PEG, PVP) at a molecular level, which can enhance dissolution rates.[21][22][23][24]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale (nanosuspensions) dramatically increases the surface area, leading to faster dissolution.[25][26][27]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to create fine oil-in-water emulsions in the gastrointestinal tract, improving absorption.[28][29][30]

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to resolving solubility issues. Start with Strategy 1 and proceed to subsequent strategies if solubility remains a challenge.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting the appropriate solubilization strategy.

G A Start: Compound Insoluble in Final Assay Buffer B Strategy 1: Co-Solvent Optimization A->B C Is compound soluble and assay viable? B->C D Does compound have ionizable groups? C->D No I Proceed with Assay C->I Yes E Strategy 2: pH Modification D->E Yes G Strategy 3: Cyclodextrin Complexation D->G No F Is compound soluble and assay stable at new pH? E->F F->G No F->I Yes H Is compound soluble? G->H H->I Yes J Consider Advanced Formulation (Solid Dispersion, Nanoparticles) H->J No

Caption: A decision tree for troubleshooting quinoxaline solubility.

Strategy 1: Co-Solvent Optimization

The goal is to find the lowest concentration of a co-solvent that maintains compound solubility without compromising the biological integrity of the assay.

Protocol 1: Solvent Tolerance Assay

Causality: This protocol establishes a self-validating system by determining the highest concentration of a solvent (e.g., DMSO) that does not, by itself, produce a significant effect in your assay (e.g., cell death, enzyme inhibition).

Methodology:

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., 100% DMSO) in your complete cell culture medium or assay buffer. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%.

  • Include Controls:

    • Negative Control: Medium/buffer with no solvent added.

    • Positive Control: A known toxin or activator for your assay to ensure the system is responsive.

  • Incubation: Add the solvent dilutions to your cells or assay system and incubate for the same duration as your planned experiment.

  • Assay Readout: Perform your standard assay (e.g., MTT for viability, luciferase for reporter activity, etc.).

  • Analysis: Plot the assay signal versus the solvent concentration. The highest concentration that does not cause a statistically significant deviation from the negative control is your maximum tolerable solvent concentration.

Solvent Typical Final Concentration in Cell Assays Notes
DMSO < 0.5%[10][11]Most common; can be toxic at >1%.[13]
Ethanol < 0.5%Can affect enzyme kinetics and cell signaling.
Polyethylene Glycol (PEG 400) < 1%Generally less toxic but also a less potent solvent than DMSO.
N,N-Dimethylformamide (DMF) < 0.1%More toxic than DMSO; use with caution.

Table 1: Common co-solvents and their generally accepted concentration limits in cell-based assays.

Protocol 2: Preparing Compound Solutions via Serial Dilution

Causality: This method avoids the abrupt solvent shock that causes precipitation by gradually introducing the aqueous buffer.

Methodology:

  • High-Concentration Stock: Prepare a high-concentration stock of your quinoxaline compound in 100% DMSO (e.g., 20-50 mM).

  • Intermediate Dilution Plate: In a 96-well plate (the "source plate"), perform a serial dilution of your DMSO stock solution with 100% DMSO. This creates a range of concentrations in a solvent where the compound is stable.

  • Final Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO source plate to a corresponding well of a new 96-well plate containing your final aqueous assay buffer. Mix immediately and thoroughly.[7][10]

  • Visual Inspection: Check for precipitation immediately and after a short incubation period (e.g., 15-30 minutes) by measuring light scatter (nephelometry) or absorbance at a high wavelength (e.g., >600 nm).[8] The highest concentration that remains clear is your kinetic solubility limit under these conditions.

Strategy 2: pH Modification

Causality: For ionizable compounds, solubility is pH-dependent.[31][32] Quinoxalines are weak bases and become protonated and more soluble as the pH decreases.[16][17] This strategy aims to find a pH that maximizes solubility while remaining compatible with the biological assay.

Protocol 3: pH-Dependent Solubility Screen

Methodology:

  • Prepare Buffers: Create a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffering species will not interfere with your assay.

  • Add Compound: Add an excess amount of your solid quinoxaline compound to a small volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge the vials at high speed to pellet the undissolved compound.

  • Quantify: Carefully take an aliquot of the clear supernatant and determine the compound concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

  • Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range.

Important Consideration: Ensure your assay (e.g., enzyme activity, cell viability) is stable and functional at the new, optimized pH. Run controls to validate.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins act as molecular hosts, encapsulating the hydrophobic "guest" (your quinoxaline compound) within their central cavity. This host-guest complex presents a hydrophilic exterior to the solvent, rendering the entire complex water-soluble.[18][20]

G cluster_0 Insoluble State cluster_1 Solubilization cluster_2 Soluble Inclusion Complex quinoxaline Quinoxaline (Hydrophobic) plus + water1 Water water2 Water cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) c_node complex complex q_node Quinoxaline

Caption: Encapsulation of a quinoxaline by a cyclodextrin.

Protocol 4: Preparing a Cyclodextrin Stock Solution

Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for research applications due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[33][34]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in water or your desired buffer (e.g., 20-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Add Compound: Add your quinoxaline compound (either as a solid or from a minimal volume of organic solvent) to the cyclodextrin solution.

  • Complexation: Vigorously mix the solution. Sonication or overnight shaking at room temperature can facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or particulates.

  • Quantification: Determine the final concentration of your solubilized compound in the filtrate using an appropriate analytical method (e.g., HPLC-UV). This solution can now be used as your stock for further dilutions into the assay buffer.

References

  • Verma, N., & Thakur, S. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. AAPS PharmSciTech, 24(7), 227. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Anjana, M. N., Joseph, J., & Nair, S. C. (2013). Solubility enhancement methods -a promising technology for poorly water soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 99-106. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Kumar, S., & Singh, S. (2016). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology, 9(8), 1269-1276. [Link]

  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., Cho, J. M., Yun, G., & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304–316. [Link]

  • Sharma, A., & Jain, C. P. (2012). Solid Dispersion: A Method to Increase the Solubility of Poorly Soluble Drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7. [Link]

  • Pawar, J., & Fule, R. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 5(4), 188-198. [Link]

  • de Oliveira, D. L., et al. (2020). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. ResearchGate. [Link]

  • Islam, M. R., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Tsume, Y., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(6), 2713-2724. [Link]

  • Wu, D. (2010). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [Link]

  • Gutorov, L. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6248. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • de-Jesus-Soares, A., et al. (2017). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 28(5), 558-564. [Link]

  • Kumar, S., & Singh, S. (2016). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. Research Journal of Pharmacy and Technology, 9(8), 1269-1276. [Link]

  • Kumar, S., & S, S. (2012). Solid Dispersion-Method of Enhancement of Dissolution Rate and Increase Bioavailability. International Journal of Pharmacy and Biological Sciences, 2(3), 17-26. [Link]

  • Solubility of Things. (n.d.). Solubility of [3-(hydroxymethyl)-1-oxido-4-oxo-quinoxalin-4-ium-2-yl]methanol. [Link]

  • Stone, T. A., et al. (2021). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Chemico-Biological Interactions, 347, 109617. [Link]

  • Hino, T., & Takano, R. (2017). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 14(10), 1157-1168. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Link]

  • Behera, A. L., et al. (2010). Enhancement of Solubility: A Pharmaceutical Overview. Der Pharmacia Lettre, 2(2), 310-318. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Hansen, M. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 48(1), 58-61. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 609. [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound? [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1014-1025. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 915-925. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Dong, L. C., & Shah, J. C. (2003). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 27(6). [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(8), 1-13. [Link]

  • Gúell, M., et al. (2018). Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases. New Biotechnology, 40(Pt A), 193-201. [Link]

  • The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(8), 1-13. [Link]

  • Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 25(18), 4299. [Link]

Sources

Optimization

Technical Support Center: Strategies to Avoid Catalyst Poisoning in Quinoxaline Synthesis

Welcome to the technical support center for catalytic quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalytic quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance during their experiments. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format, supplemented with troubleshooting guides to address the nuanced issues that can arise in the lab. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding catalyst deactivation in syntheses leading to or involving quinoxaline scaffolds.

Q1: My metal-catalyzed reaction (e.g., hydrogenation, cross-coupling) to synthesize a substituted quinoxaline has stalled or is giving very low yields. What is catalyst poisoning and could it be the cause?

A1: Catalyst poisoning is the deactivation of a catalyst's active sites by strong chemical bonding (chemisorption) with impurities or even reactants, intermediates, or products present in the reaction mixture.[1] This process blocks the intended substrate from accessing the catalytic surface, leading to a dramatic slowdown or complete cessation of the reaction.[2] Given that quinoxalines are nitrogen-containing heterocycles, they (and their precursors) possess a strong coordination ability, making them potential poisons for many transition metal catalysts, particularly those based on palladium (Pd) and ruthenium (Ru).[3][4] Therefore, if your reaction is failing, catalyst poisoning is a very likely culprit.

Q2: What are the most common catalyst poisons I should be aware of in quinoxaline synthesis?

A2: The poisons you need to be vigilant about can originate from your starting materials, solvents, or even the atmosphere. The primary offenders for commonly used transition metal catalysts (like Pd, Pt, Ru) are:

  • Sulfur Compounds: Notorious for poisoning noble metal catalysts.[2][5] Sources include sulfur-containing reagents, contaminants in starting materials (e.g., from thiol-based syntheses), or low-purity solvents. Even parts-per-million (ppm) levels can be detrimental.[6]

  • Nitrogen-Containing Heterocycles: This is a critical and often overlooked category in your specific application. The quinoxaline product itself, as well as nitrogen-containing starting materials or intermediates, can strongly coordinate to the metal center and act as a poison, leading to product inhibition.[3][4]

  • Other Strong Ligands: Halides (Cl⁻, Br⁻, I⁻), cyanides, phosphines/phosphites (if not the intended ligand), and even carbon monoxide (CO) from atmospheric leaks or decomposition of reagents can irreversibly bind to and deactivate the catalyst.[7][8]

  • Water and Oxygen: While not always "poisons" in the classic sense, their presence can lead to unwanted side reactions, changes in the catalyst's oxidation state, or degradation of sensitive ligands, effectively deactivating the catalytic system. For some reactions, they can be considered reversible poisons.[9]

Q3: Is catalyst poisoning always irreversible?

A3: Not always, but often it is practically irreversible under standard reaction conditions. Poisoning is typically classified as reversible or irreversible.[9]

  • Reversible Poisoning: The poison is weakly adsorbed and an equilibrium exists between the adsorbed and unadsorbed state. Removing the poison from the feedstock can often restore catalyst activity.[9]

  • Irreversible Poisoning: The poison binds very strongly, often via a strong chemical bond (chemisorption), to the active sites.[1][8] Sulfur compounds binding to a palladium surface to form stable metal sulfides is a classic example.[1] In these cases, simple removal of the poison from the feed is insufficient, and the catalyst may need to be discarded or subjected to harsh regeneration procedures.[9]

Troubleshooting Guide: A Workflow for Diagnosing and Solving Catalyst Poisoning

When a reaction fails, a systematic approach is crucial. Use the following guide and the accompanying workflow diagram to diagnose the issue.

Scenario: My palladium-catalyzed cross-coupling reaction to form a substituted quinoxaline is not working.

Before diving into complex solutions, confirm the basics: Did you use the correct reagents and stoichiometry? Is your equipment clean and dry? Was the reaction set up under the correct atmosphere (e.g., inert gas)? If these are all correct, proceed with the assumption of poisoning.

Consult the following table to correlate potential poisons with their likely sources in your specific experimental setup.

Potential Poison Common Sources in Quinoxaline Synthesis Preventative Action
Sulfur Compounds Thiol-contaminated starting materials, rubber septa, low-grade solvents, H₂S from side reactions.Use high-purity reagents; recrystallize starting materials; use pre-dried, sulfur-free solvents; use PTFE-lined septa.[2][5]
Nitrogen Heterocycles The quinoxaline product itself, o-phenylenediamine precursors, other N-heterocyclic substrates/reagents.Choose a catalyst/ligand system less susceptible to N-coordination; use a directing group strategy; control reaction conversion to limit product concentration.[3][4]
Halides (Excess) Residual halides from precursor synthesis (e.g., from HCl salts of amines).Neutralize and purify starting materials before use; consider using a halide scavenger if unavoidable.[7]
Phosphorus Compounds Impurities in phosphine ligands; degradation of ligands.Use high-purity ligands; run reactions under strict inert atmosphere to prevent oxidation.[7]
Water/Oxygen Undried solvents, glassware, reagents; leaks in the reaction setup.Rigorously dry all solvents and reagents; use Schlenk techniques or a glovebox; ensure a positive pressure of inert gas.[9]

// Nodes start [label="Reaction Failure\n(Low Yield / Stalled)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Are all reagents high-purity\nand verified?"]; check_solvent [label="Were solvents rigorously purified\nand degassed?"]; check_substrate [label="Is the substrate or product a\nstrong N-heterocyclic ligand?"]; purify_reagents [label="Action: Purify all starting\nmaterials (recrystallize, distill,\ncolumn chromatography).", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; purify_solvent [label="Action: Implement rigorous solvent\npurification protocol (e.g., alumina\ncolumn, sparging).", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; change_catalyst [label="Action: Modify catalytic system.\n- Use more robust ligand.\n- Employ directing group strategy.\n- Screen different metal catalysts.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; use_trap [label="Action: Add a poison scavenger\nor guard bed upstream of the\nreaction.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> check_solvent [label="Yes"]; check_reagents -> purify_reagents [label="No"]; purify_reagents -> success;

check_solvent -> check_substrate [label="Yes"]; check_solvent -> purify_solvent [label="No"]; purify_solvent -> success;

check_substrate -> use_trap [label="Yes, and poison is\nfrom external source"]; check_substrate -> change_catalyst [label="Yes, and poison is\n an intrinsic molecule"]; check_substrate -> success [label="No"];

use_trap -> success; change_catalyst -> success; } dot Caption: A workflow for diagnosing and resolving catalyst poisoning issues.

Actionable Protocols & Advanced Strategies
Protocol: Rigorous Purification of Reagents and Solvents

The single most effective strategy to prevent catalyst poisoning is to eliminate poisons before they enter your reaction vessel.[10][11]

Objective: To remove trace impurities like water, oxygen, and sulfur compounds from a reaction solvent (e.g., Toluene).

Materials:

  • Solvent to be purified (e.g., HPLC-grade Toluene)

  • Activated alumina (neutral, Brockmann I, 80-200 mesh)

  • Glass column with a fritted disc and stopcock

  • Inert gas source (Argon or Nitrogen) with manifold

  • Dry, oven-baked collection flask (e.g., Schlenk flask)

Methodology:

  • Activate Alumina: Bake the activated alumina in a vacuum oven at >200°C for at least 12 hours to remove adsorbed water. Cool under vacuum or in a desiccator.

  • Pack the Column: In a fume hood, dry-pack a glass column with the activated alumina. A typical column for purifying 500 mL of solvent would be ~30 cm long and 4 cm in diameter. Gently tap the column to ensure even packing.

  • Inert Atmosphere: Securely clamp the column and attach it to an inert gas line. Flush the column with inert gas for 15-20 minutes.

  • Solvent Addition: Add the solvent to the top of the column via a cannula or a dropping funnel. Ensure the inert gas outlet is directed to a bubbler.

  • Elution: Allow the solvent to pass through the alumina bed under a slight positive pressure of inert gas. Crucially, do not let the column run dry.

  • Collection: Collect the purified, dry solvent in the Schlenk flask, which is also maintained under an inert atmosphere.

  • Storage: Store the purified solvent over molecular sieves (ensure sieves are activated) in a sealed container under an inert atmosphere.

Advanced Strategy: Overcoming Substrate/Product Poisoning

In quinoxaline synthesis, the reactants and products are often the culprits.[3] Their nitrogen atoms can coordinate strongly with the catalyst, leading to deactivation.

The Causality: The lone pair of electrons on the nitrogen atoms in the quinoxaline ring system are Lewis basic and can bind to the electron-deficient metal center of the catalyst. This coordination is often strong enough to displace the desired reactants or prevent the catalytic cycle from turning over.[3]

The Solution - A Ligand-Based Approach: One of the most elegant solutions is to design a catalytic system where the desired reaction is favored intramolecularly, bypassing the intermolecular poisoning pathway. A study published in Nature describes a method where an N-methoxy amide directing group is used.[3] This group coordinates to a Pd(0) precursor and promotes its oxidation to the active Pd(II) species in situ.

G

This strategy anchors the catalyst directly to the substrate, ensuring the catalytic action happens at the desired location before a free catalyst molecule can be intercepted and deactivated by a nitrogen heterocycle in the bulk solution.[3] When facing persistent issues with product or substrate inhibition, consider exploring catalysts with bulky ligands that sterically hinder coordination of the heterocycle or adopt a directing-group strategy tailored to your specific substrate.

References
  • Vertex AI Search. (2025). Catalyst deactivation mechanisms and how to prevent them.
  • Vertex AI Search. (2024).
  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? - YouTube.
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.).
  • ResearchGate. (2025). (PDF)
  • Wikipedia. (n.d.).
  • Chemistry For Everyone. (2025). Why Does Catalyst Poisoning Occur In Kinetics? - YouTube.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • ChemCatBio. (n.d.).
  • Chemistry For Everyone. (2025).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2026).
  • National Institutes of Health. (n.d.).
  • Chemistry For Everyone. (2025).
  • AmmoniaKnowHow. (n.d.).
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Encyclopedia.pub. (2023).
  • American Chemical Society. (2026).
  • Journal of the American Chemical Society. (n.d.).
  • ResearchGate. (n.d.). (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming.
  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions.
  • MDPI. (n.d.).
  • Journal of the Chemical Society, Faraday Transactions. (n.d.).
  • YouTube. (2020).
  • Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
  • DCL Inc. (n.d.).

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 1-(Quinoxalin-6-yl)ethanone

Welcome to the technical support center for the analytical method development of 1-(quinoxalin-6-yl)ethanone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 1-(quinoxalin-6-yl)ethanone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. It is designed for researchers, analytical chemists, and drug development professionals to provide both practical, step-by-step guidance and the scientific rationale behind each procedural choice.

Introduction: The Analytical Challenge

1-(Quinoxalin-6-yl)ethanone is a heterocyclic ketone of interest in pharmaceutical research. Developing a robust, reliable, and stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of this compound throughout the drug development lifecycle.[1][2] This guide addresses common hurdles in developing and validating a reversed-phase HPLC method, which is the workhorse of pharmaceutical analysis.

Section 1: Analyte Properties & Initial Considerations

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential.[3] This knowledge informs initial choices for columns, solvents, and detection parameters.

PropertyValueSource
IUPAC Name 1-(Quinoxalin-6-yl)ethanoneN/A
Molecular Formula C₁₀H₈N₂O[4]
Molecular Weight 172.18 g/mol [4]
CAS Number 83570-42-7[4][5]
Structure Quinoxaline ring with an ethanone group at position 6N/A
Predicted Properties Basic nature due to nitrogen atoms in the quinoxaline ring; UV chromophore due to the aromatic system.N/A

FAQ: Where do I start with mobile phase and column selection?

Answer: Based on the structure—a moderately polar, aromatic compound with basic nitrogens—a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.

  • Column: A C18 (octadecylsilane) column is the universal choice for initial screening due to its hydrophobic character and wide applicability. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is recommended.

  • Mobile Phase: A combination of Acetonitrile (ACN) and water is the preferred starting solvent system. ACN generally provides good peak shape and lower backpressure compared to methanol for many heterocyclic compounds.

  • pH Control: The quinoxaline moiety contains basic nitrogens. To ensure robust and reproducible chromatography with symmetrical peaks, controlling the mobile phase pH is critical. An acidic pH (e.g., 2.5-3.5) using a buffer like phosphate or an additive like formic acid or trifluoroacetic acid (TFA) will ensure the nitrogen atoms are consistently protonated, minimizing peak tailing caused by interactions with residual silanols on the column packing.[6][7]

Section 2: HPLC Method Development & Troubleshooting Guide

This section addresses specific problems you may encounter during method development in a question-and-answer format.

Q1: My peak for 1-(quinoxalin-6-yl)ethanone is tailing significantly. What is the cause and how do I fix it?

Answer: Peak tailing is a common issue for basic compounds like this one.[6] The primary cause is secondary ionic interactions between the protonated basic nitrogens on your analyte and deprotonated (negatively charged) silanol groups on the silica surface of the HPLC column.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Adjust the pH of your aqueous mobile phase to < 3.0 using an additive like 0.1% formic acid or 0.1% phosphoric acid. This ensures the silanols are protonated and neutral, eliminating the ionic interaction.[6]

  • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to shield the residual silanols. If you are using an older column, switching to a high-purity silica column specifically designed for polar or basic analytes can dramatically improve peak shape.

  • Reduce Analyte Mass on Column: Overloading the column can saturate the active silanol sites, leading to tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.[6]

Q2: I am not getting enough retention; my peak is eluting too close to the solvent front. How do I increase its retention time?

Answer: Insufficient retention means the analyte has a low affinity for the stationary phase under the current conditions. To increase retention in reversed-phase chromatography, you need to make the mobile phase weaker (more polar).

Troubleshooting Steps:

  • Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile (ACN) in your mobile phase. For example, if you are using 70:30 ACN:Water, try changing to 60:40 or 50:50. Perform this in a stepwise manner to find the optimal retention.

  • Switch to a Weaker Organic Solvent: While ACN is a good starting point, methanol is a slightly weaker organic solvent in reversed-phase systems. Replacing ACN with methanol may increase retention, though it can also alter selectivity and increase backpressure.

  • Use a More Retentive Column: If solvent changes are insufficient, consider a column with a higher carbon load or a different stationary phase, such as a Phenyl-Hexyl, which offers alternative selectivity through pi-pi interactions with the aromatic quinoxaline ring.

Q3: My retention times are shifting between injections. What's causing this instability?

Answer: Shifting retention times point to a lack of equilibrium or consistency in the HPLC system.[8][9]

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting a sequence, always flush the column with the initial mobile phase for at least 10-15 column volumes. If you are running a gradient, ensure the column is sufficiently re-equilibrated between runs.

  • Check for Leaks and Control Temperature: Inspect all fittings for leaks, as this can cause pressure fluctuations and affect the flow rate.[8] Use a column oven to maintain a constant temperature, as even minor room temperature changes can affect viscosity and retention.[10]

  • Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time drift.[8] If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. If preparing manually, use a graduated cylinder for accuracy and ensure the solution is thoroughly mixed. Degas the mobile phase to prevent air bubbles from entering the pump.[6]

Q4: I see a small peak appearing on the tail of my main peak after stress testing. How can I resolve these two peaks?

Answer: This is a classic selectivity problem where a degradation product is co-eluting with the main analyte peak. The goal is to alter the chromatography to separate them.

Troubleshooting Steps:

  • Optimize the Gradient Slope (for gradient methods): If you are using a gradient, make it shallower. A slower increase in the organic solvent percentage gives the analytes more time to interact with the stationary phase, often improving the resolution of closely eluting peaks.

  • Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. The different solvent properties can alter selectivity and may resolve the peaks.

  • Adjust the pH: A small change in pH can alter the ionization state of the degradant or the parent compound differently, leading to a change in retention and improved separation.

  • Try a Different Stationary Phase: If other options fail, a column with a different selectivity is required. A phenyl- or cyano-based column can provide different interactions compared to a standard C18, which may be sufficient to resolve the impurity.

Section 3: Stability-Indicating Method & Forced Degradation

A crucial part of pharmaceutical analysis is developing a "stability-indicating" method—one that can unequivocally separate the active pharmaceutical ingredient (API) from its potential degradation products.[11][12] This is achieved through forced degradation (or stress testing) studies.[13][14]

FAQ: Why do I need to perform forced degradation studies?

Answer: Forced degradation studies are essential for several reasons:[14][15]

  • To Demonstrate Specificity: By intentionally creating degradation products, you can prove that your analytical method can separate them from the parent compound, which is a core requirement for a stability-indicating method.[15]

  • To Understand Degradation Pathways: The studies provide insight into how the molecule behaves under stress (hydrolysis, oxidation, heat, light), helping to predict its stability and identify potential issues during manufacturing and storage.[13][16]

  • To Aid in Formulation Development: Understanding the molecule's liabilities helps in developing a stable drug product by selecting appropriate excipients and packaging.[16]

Summary of Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationObjective
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for 2-24 hrsTo test for lability to acid.[14]
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for 2-24 hrsTo test for lability to base, especially esters or amides.[14]
Oxidative 3% H₂O₂Room Temp for 24 hrsTo test for susceptibility to oxidation.[3]
Thermal Dry Heat (e.g., 105°C)24-48 hrsTo test for thermolytic degradation.[3]
Photolytic High-intensity light (ICH Q1B)Per ICH guidelinesTo test for photosensitivity.[13]

Important Note: The goal of forced degradation is to achieve target degradation of approximately 5-20%.[15] If degradation is too extensive or non-existent, the stress conditions (time, temperature, reagent concentration) should be adjusted accordingly.

Section 4: Method Validation - Core Parameters

Once the method is developed and optimized, it must be validated to prove it is suitable for its intended purpose.[1][17] Validation is a regulatory requirement and ensures the reliability and consistency of analytical data.[18]

Q1: What is Specificity and how do I prove it?

Answer: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[11][17] For a stability-indicating method, this is the most critical validation parameter.

  • How to Prove: Analyze samples from your forced degradation studies. The method is specific if all degradation product peaks are baseline-resolved from the main 1-(quinoxalin-6-yl)ethanone peak. Peak purity analysis using a photodiode array (PDA) detector can further support this by showing that the parent peak is spectrally pure in all stressed samples.[12]

Q2: How do I establish the Linearity and Range of the method?

Answer:

  • Linearity is the method's ability to obtain test results that are directly proportional to the concentration of the analyte. It is typically demonstrated by preparing at least five concentrations across a specified range. The results are evaluated by calculating the correlation coefficient (r) or coefficient of determination (R²), which should ideally be ≥ 0.999.[19]

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18] For an assay of a drug substance, the typical range is 80% to 120% of the target test concentration.

Q3: What is the difference between Accuracy and Precision?

Answer:

  • Accuracy refers to the closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and measuring the percent recovery. The acceptance criterion is typically 98.0% to 102.0% recovery.[11]

  • Precision measures the degree of scatter between a series of measurements from the same sample. It is usually expressed as the relative standard deviation (%RSD). It is evaluated at three levels:[11]

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Ruggedness): Analysis of the same sample on different days, by different analysts, or on different instruments.[19]

    • Reproducibility: Collaborative studies between different laboratories (not always required).

Section 5: Protocols & Workflows
Protocol 1: Suggested Starting HPLC Method

This protocol provides a robust starting point for developing a method for 1-(quinoxalin-6-yl)ethanone.

  • HPLC System: Any standard HPLC with a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for maxima using a PDA detector (likely in the 254-320 nm range based on the quinoxaline chromophore).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Gradient Program:

    • Start with a 10-minute hold at 10% B to screen for polar impurities.

    • Ramp from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes (column wash).

    • Return to 10% B and re-equilibrate for 5-10 minutes.

Workflow & Visualization

The following diagrams illustrate the key workflows in analytical method development.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Stress cluster_val Phase 3: Validation & Transfer Analyte Analyte Characterization (Properties, Solubility) Objective Define Method Objective (Assay, Impurity Profile) Analyte->Objective informs Screening Initial Screening (Column, Solvents) Objective->Screening Optimization Method Optimization (Gradient, pH, Temp) Screening->Optimization refine ForcedDeg Forced Degradation (ICH Conditions) Optimization->ForcedDeg test specificity ForcedDeg->Optimization re-optimize if needed Validation Method Validation (ICH Parameters) ForcedDeg->Validation provides samples for SOP Write Standard Operating Procedure (SOP) Validation->SOP Transfer Method Transfer to QC SOP->Transfer

Caption: Overall Analytical Method Development Lifecycle.

HPLCTroubleshooting Start Problem: Peak Tailing CheckpH Is Mobile Phase pH < 3? Start->CheckpH CheckColumn Is column 'Base Deactivated'? CheckpH->CheckColumn Yes Sol_AdjustpH Action: Lower pH with 0.1% FA/TFA CheckpH->Sol_AdjustpH No CheckConc Is sample concentration too high? CheckColumn->CheckConc Yes Sol_NewColumn Action: Replace with a modern, end-capped column CheckColumn->Sol_NewColumn No Sol_Dilute Action: Dilute sample 10-fold and re-inject CheckConc->Sol_Dilute Yes End Peak Shape Improved CheckConc->End No (Problem likely complex, re-evaluate method) Sol_AdjustpH->End Sol_NewColumn->End Sol_Dilute->End

Caption: Troubleshooting Decision Tree for Peak Tailing.

References
  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Jain, P. S., et al. (n.d.). Analytical method validation: A brief review. Department of Pharmaceutical Chemistry, N.S.S. College of Pharmacy.
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA.
  • Singh, S., et al. (2016).
  • 1-(Quinoxalin-6-yl)ethanone. Labsolu.
  • Stability Indicating Forced Degrad
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
  • Forced Degradation Studies for Biopharmaceuticals. (2014).
  • HPLC Troubleshooting. Obrnuta faza.
  • Troubleshooting Common HPLC Issues. (2025). Labcompare.com.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide. YMC.
  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques.
  • Review Article on Analytical Method Development, Validation, and Verific
  • 1-(Quinoxalin-6-yl)ethanone. AbacipharmTech.
  • METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF LENALIDOMIDE IN API FORM AND PHARMACEUTICAL DOSAGE FORM BY USING RP-HPLC. JIDPTS.

Sources

Optimization

stability issues of 1-(quinoxalin-6-yl)ethanone under acidic or basic conditions

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 1-(quinoxalin-6-yl)ethanone. This document is designed to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 1-(quinoxalin-6-yl)ethanone. This document is designed to provide in-depth technical guidance and troubleshooting support for researchers encountering stability issues with this compound under various experimental conditions. As your virtual application scientist, my goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

1-(quinoxalin-6-yl)ethanone is a heterocyclic compound featuring a quinoxaline core fused to a benzene ring, with an acetyl group substituent. The quinoxaline moiety is a known pharmacophore in numerous drug discovery programs, valued for its wide range of biological activities.[1][2][3] However, the chemical stability of the molecule, particularly the interplay between the basic nitrogen atoms of the pyrazine ring and the reactive acetyl group, can present challenges during synthesis, formulation, and analysis.

This guide addresses common stability questions and provides a framework for conducting forced degradation studies, which are critical for identifying potential degradants and establishing the intrinsic stability of a molecule as mandated by ICH guidelines.[4][5][6]

Section 1: Troubleshooting Stability under Acidic Conditions

Under acidic conditions, the primary site of interaction is the protonation of the two nitrogen atoms in the pyrazine ring. Quinoxaline itself is a weak base with a pKa of approximately 0.56.[2] This initial protonation is a key event that dictates the compound's subsequent behavior.

Q1: I observed a significant shift in the UV-Vis spectrum of my compound after dissolving it in an acidic buffer (pH < 4). Is this degradation?

A1: Not necessarily. This phenomenon is most likely due to the protonation of one or both nitrogen atoms in the quinoxaline ring. This alters the electronic structure of the chromophore, leading to a change in its absorption profile (a bathochromic or hypsochromic shift). Several studies on quinoxaline derivatives have noted characteristic pH-dependent changes in their UV-visible absorption and fluorescence properties.[7]

  • Causality: Protonation increases the electron-withdrawing nature of the heterocyclic ring system. This changes the energy gap between the molecule's electronic ground state and excited state, thus altering the wavelength of light it absorbs.

  • Troubleshooting:

    • Confirm Reversibility: Titrate the acidic solution back to a neutral pH with a mild base. If the original UV-Vis spectrum is restored, the change was due to reversible protonation, not degradation.

    • Reference Spectrum: Record separate reference spectra of your compound in both neutral and acidic mobile phases to aid in peak identification during HPLC analysis.

Q2: After refluxing my compound in 1M HCl, I see multiple new peaks in my HPLC chromatogram. What are the likely degradation products?

A2: While the quinoxaline scaffold is generally robust, prolonged exposure to harsh acidic conditions (high temperature and strong acid) can induce degradation.[8] The acetyl group, however, is a ketone and is generally resistant to direct hydrolytic cleavage of its C-C bond under these conditions, unlike an ester or amide.[9] Degradation is more likely to involve the quinoxaline ring system.

  • Plausible Degradation Pathways:

    • Ring Opening: Extreme conditions could lead to the hydrolytic cleavage of the pyrazine ring, resulting in various substituted benzene diamine derivatives.

    • Hydrolysis of Acetyl Group (less likely): While direct hydrolysis of the C(acyl)-C(aryl) bond is difficult, under extremely forcing conditions, it could theoretically be cleaved to yield quinoxaline-6-carboxylic acid. However, this is not a common or facile reaction.[10]

    • Side Reactions: The protonated, electron-deficient ring may become susceptible to other reactions if nucleophiles other than water are present.

  • Troubleshooting & Characterization:

    • LC-MS Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This is the most critical step in proposing potential structures.

    • Forced Degradation Study: Perform a systematic forced degradation study as outlined in Section 3 to controllably generate and identify these impurities.[5][11]

Section 2: Troubleshooting Stability under Basic Conditions

In basic media, the chemistry of 1-(quinoxalin-6-yl)ethanone is dominated by two features: the acidity of the α-protons on the acetyl group's methyl moiety and the potential for the quinoxaline ring to undergo nucleophilic attack or oxidation.

Q1: When I treat my compound with a base like NaOH or KOtBu, the solution turns dark, and I observe a complex mixture of products. What is happening?

A1: This is a common observation and can be attributed to several concurrent reactions.

  • Causality & Plausible Pathways:

    • Enolate Formation: The primary event is the deprotonation of the methyl group adjacent to the carbonyl, forming a resonance-stabilized enolate. This enolate is highly reactive.

    • Aldol Condensation: If a significant concentration of the starting material is present, the enolate can act as a nucleophile and attack the carbonyl group of another molecule, leading to aldol-type condensation products. These are often larger, more conjugated, and intensely colored.

    • Oxidation: In the presence of atmospheric oxygen, the electron-rich enolate or the quinoxaline ring itself can be oxidized. Studies on similar heterocyclic systems have shown that strong bases like potassium tert-butoxide (KOtBu) can initiate single-electron transfer (SET) processes, generating stable radical anions that react with O₂, leading to oxygenated products.[12] For example, quinoxalin-2(1H)-one can be oxidized to quinoxaline-2,3-dione under these conditions.[12]

Q2: How can I work with 1-(quinoxalin-6-yl)ethanone under basic conditions while minimizing degradation?

A2: Careful control of experimental parameters is crucial.

  • Recommended Mitigation Strategies:

    • Use an Inert Atmosphere: If performing reactions under basic conditions, purge your vessel and blanket the reaction with an inert gas like nitrogen or argon to prevent oxidation.

    • Lower the Temperature: Perform reactions at reduced temperatures (e.g., 0 °C or -78 °C) to slow the rates of degradation and side reactions.

    • Choose a Milder Base: If possible, use a non-nucleophilic or sterically hindered base instead of strong hydroxides.

    • Limit Exposure Time: Minimize the time the compound is exposed to basic conditions. Quench the reaction as soon as it is complete.

Section 3: Protocol for a Stability-Indicating Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[4][6][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis p1 Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) p2 Prepare Stress Agents (HCl, NaOH, H2O2) s1 Acid Hydrolysis (0.1M HCl, 60°C) s2 Base Hydrolysis (0.1M NaOH, 60°C) s3 Oxidative (3% H2O2, RT) s4 Thermal (Solid, 80°C) s5 Photolytic (ICH Q1B) p3 Prepare Control Sample (Stock diluted to final conc.) a4 Analyze via HPLC-UV/PDA/MS (Stability-Indicating Method) p3->a4 t=0 Control a1 Withdraw Aliquots (e.g., 2, 8, 24 hrs) s1->a1 s2->a1 s3->a1 s4->a1 Dissolve before analysis s5->a1 Dissolve before analysis a2 Neutralize (if needed) a1->a2 a3 Dilute to Target Conc. a2->a3 a3->a4

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Stock Solution: Prepare a 1 mg/mL stock solution of 1-(quinoxalin-6-yl)ethanone in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep at 60 °C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at 60 °C.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

  • Control Sample: Prepare a control sample by diluting 1 mL of stock with 1 mL of water. Store at 4 °C.

  • Sampling: Withdraw aliquots from each stress condition at appropriate time points (e.g., 2, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base/acid.

  • Analysis: Analyze all samples, including the t=0 control, by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to assess peak purity and identify degradants.[14][15]

Data Summary Table
Stress ConditionReagent/TempPotential Degradation ProductsKey Analytical Observation
Acidic 0.1 M HCl, 60 °CProducts of pyrazine ring openingAppearance of more polar peaks on RP-HPLC.
Basic 0.1 M NaOH, 60 °CEnolate-derived polymers, oxidation productsAppearance of multiple, often colored, impurities.
Oxidative 3% H₂O₂, RTN-oxides, oxidized ring productsFormation of new peaks, check for M+16 in MS.
Thermal 80 °C (Solid)Unlikely to degrade significantlyTypically stable, serves as a good control.
Section 4: Visualization of Key Chemical Pathways

The diagrams below illustrate the initial chemical events that 1-(quinoxalin-6-yl)ethanone undergoes in acidic and basic environments, which are precursors to potential degradation.

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 9) Start_A 1-(quinoxalin-6-yl)ethanone Protonated Protonated Quinoxalinium Ion Start_A->Protonated + H⁺ Result_A Result_A Protonated->Result_A Altered UV-Vis Spectrum (Reversible) Start_B 1-(quinoxalin-6-yl)ethanone Enolate Enolate Intermediate Start_B->Enolate + B⁻ Result_B1 Result_B1 Enolate->Result_B1 Condensation / Polymerization Result_B2 Result_B2 Enolate->Result_B2 Oxidation (if O₂ present)

Caption: Initial reactivity pathways in acidic vs. basic media.

Frequently Asked Questions (FAQs)
  • Q: What is the recommended pH range for preparing stable aqueous solutions of this compound?

    • A: For maximum stability, it is recommended to maintain solutions within a pH range of 5 to 7. Avoid strongly acidic (pH < 4) or strongly basic (pH > 9) conditions unless required for a specific reaction, and if so, use the mitigation strategies outlined above.

  • Q: What are the best storage conditions for the solid compound and its solutions?

    • A: The solid material should be stored in a cool, dark, and dry place under an inert atmosphere if possible. Solutions, especially in protic solvents, should be freshly prepared. For short-term storage (1-3 days), keep solutions at 2-8 °C, protected from light.

  • Q: My HPLC method is not separating the parent compound from its degradants. What do you suggest?

    • A: This indicates your method is not "stability-indicating." Try modifying the mobile phase (e.g., change the organic modifier, pH, or gradient slope), use a different column chemistry (e.g., C18 vs. Phenyl-Hexyl), or adjust the temperature. The goal is to achieve baseline separation of the parent peak from all other peaks generated during forced degradation.

References
  • Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Covalent Organic Frameworks for Adsorption of Per- and Polyfluoroalkyl Substances (PFAS) | ACS Applied Polymer Materials - ACS Publications. Available at: [Link]

  • Forced degradation studies - MedCrave online. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY - IJRAR. Available at: [Link]

  • Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Stability Indicating Forced Degradation Studies - RJPT. Available at: [Link]

  • Reactions of Substituent Groups - Chemistry LibreTexts. Available at: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives - ResearchGate. Available at: [Link]

  • 5.4: Hydrolysis Reactions - Chemistry LibreTexts. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

  • A Stable Radical Anion of Quinoxalin-2(1H)-one in Aerial Dioxygen Activation under Wet-Condition - ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative study of different synthetic routes to 1-(quinoxalin-6-yl)ethanone

An In-Depth Technical Guide A Comparative Study of Synthetic Routes to 1-(quinoxalin-6-yl)ethanone Abstract 1-(quinoxalin-6-yl)ethanone is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Comparative Study of Synthetic Routes to 1-(quinoxalin-6-yl)ethanone

Abstract

1-(quinoxalin-6-yl)ethanone is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its quinoxaline core is a recognized pharmacophore, and the acetyl group provides a versatile handle for further chemical elaboration. The efficiency, scalability, and environmental impact of its synthesis are therefore of critical importance to researchers in drug development and materials science. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this key building block. We will dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each route, supported by experimental data and detailed protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.

Introduction: The Strategic Importance of 1-(quinoxalin-6-yl)ethanone

The quinoxaline scaffold is a nitrogen-containing heterocycle that is a common structural motif in biologically active molecules, including kinase inhibitors, anticancer agents, and antimicrobials. The acetyl group at the 6-position of the quinoxaline ring serves as a crucial synthetic linchpin. It can be readily transformed into a variety of functional groups, enabling the construction of complex molecular architectures. Consequently, the selection of an optimal synthetic route to 1-(quinoxalin-6-yl)ethanone is a foundational decision that influences the overall efficiency and viability of a multi-step synthesis. This guide will compare three principal methodologies: direct Friedel-Crafts acylation, palladium-catalyzed cross-coupling reactions, and a two-step oxidation approach.

Route 1: Direct Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and conceptually straightforward method for forging carbon-carbon bonds by attaching an acyl group to an aromatic ring via electrophilic aromatic substitution.[1][2] The reaction typically employs an acyl halide or anhydride as the acyl source and a strong Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst to generate the highly electrophilic acylium ion.

Mechanistic Rationale and Inherent Challenges

The primary challenge in applying this reaction to quinoxaline lies in the electronic nature of the heterocycle. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which deactivates the entire aromatic system towards electrophilic attack. Furthermore, these basic nitrogen atoms readily coordinate with the Lewis acid catalyst (e.g., AlCl₃).[3] This complexation forms a positively charged adduct, which severely deactivates the ring, making the substitution reaction energetically unfavorable and often resulting in low yields or requiring harsh reaction conditions.

Despite these challenges, direct acylation remains a potential one-step route, avoiding the pre-functionalization required for cross-coupling methods.

Illustrative Workflow: Friedel-Crafts Acylation

quinoxaline Quinoxaline product 1-(quinoxalin-6-yl)ethanone quinoxaline->product + Acylium Ion (Electrophilic Attack) complex Quinoxaline-AlCl₃ Complex (Deactivated) quinoxaline->complex Coordination acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion Intermediate acetyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid->acylium_ion lewis_acid->complex acylium_ion->product

Caption: Friedel-Crafts acylation pathway and competing deactivation.

Experimental Protocol: Friedel-Crafts Acylation of Quinoxaline
  • Warning: This reaction should be performed in a well-ventilated fume hood. Anhydrous conditions are essential.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3.0 equivalents).

  • Add a dry, non-polar solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.5 equivalents) to the suspension while stirring.

  • After 15 minutes, add quinoxaline (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench by slowly adding crushed ice, followed by dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(quinoxalin-6-yl)ethanone.

Route 2: Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methods for constructing the C(sp²)-C(sp²) bond between the quinoxaline core and the acetyl group. These methods generally involve the coupling of a 6-haloquinoxaline (typically 6-bromoquinoxaline) with a suitable organometallic reagent.

Stille Cross-Coupling

The Stille reaction couples an organohalide with an organotin (stannane) reagent.[4][5] This reaction is renowned for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[6][7] The primary drawback is the high toxicity of organotin compounds and the difficulty of removing tin-containing byproducts from the final product.[4][5]

Illustrative Workflow: Stille Cross-Coupling

cluster_cycle Catalytic Cycle pd0 Pd(0)Lₙ pd_complex Pd(II) Complex pd0->pd_complex pd_complex->pd0 product 1-(quinoxalin-6-yl)ethanone pd_complex->product bromo 6-Bromoquinoxaline bromo->pd_complex stannane Acetyltributylstannane stannane->pd_complex Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling for 1-(quinoxalin-6-yl)ethanone
  • To a Schlenk flask, add 6-bromoquinoxaline (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and anhydrous toluene or DMF.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Add acetyltributylstannane (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 6-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the solution with an aqueous solution of potassium fluoride (KF) to precipitate tin salts, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling, which utilizes organoboron reagents, is a highly favored alternative due to the low toxicity and high stability of the boronic acids and their esters.[8][9][10] For the synthesis of ketones, the reaction can be adapted to couple a haloquinoxaline with an acyl donor or, alternatively, to couple a quinoxaline-boronic acid with an acyl halide.[11] The latter approach is often highly efficient.

Illustrative Workflow: Suzuki-Miyaura Coupling

cluster_cycle Catalytic Cycle pd0 Pd(0)Lₙ pd_complex Pd(II) Complex pd0->pd_complex pd_complex->pd0 product 1-(quinoxalin-6-yl)ethanone pd_complex->product boronic Quinoxaline-6-boronic acid boronic->pd_complex Transmetalation acyl_chloride Acetyl Chloride acyl_chloride->pd_complex base Base (e.g., K₂CO₃) base->boronic Activation

Caption: Suzuki-Miyaura coupling of a boronic acid with an acyl chloride.

Experimental Protocol: Acyl Suzuki Coupling
  • In a flask, combine quinoxaline-6-boronic acid (1.0 equivalent), a palladium catalyst like Pd(PPh₃)₄ (0.03 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Add an anhydrous solvent, such as THF or dioxane.

  • Degas the mixture with argon for 20 minutes.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirring mixture at room temperature.

  • Heat the reaction to 60-80 °C for 4-12 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture, filter off the solids, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Route 3: Oxidation of a Precursor Alcohol

This two-step strategy involves the initial synthesis of 1-(quinoxalin-6-yl)ethanol, which is subsequently oxidized to the desired ketone. This approach can be advantageous as the individual steps—organometallic addition and alcohol oxidation—are often high-yielding and very clean reactions.

Mechanistic Rationale

Step 1: Alcohol Formation. The secondary alcohol can be readily prepared via two main pathways:

  • Grignard Addition: Reacting quinoxaline-6-carbaldehyde with a methyl Grignard reagent (CH₃MgBr).

  • Lithiation-Addition: Performing a halogen-metal exchange on 6-bromoquinoxaline using n-butyllithium, followed by quenching the resulting aryllithium species with acetaldehyde.

Step 2: Oxidation. The resulting secondary alcohol is then oxidized to the ketone. A variety of reagents can accomplish this, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation. The choice of oxidant depends on the scale and the presence of other sensitive functional groups.

Illustrative Workflow: Grignard Addition and Oxidation

aldehyde Quinoxaline-6-carbaldehyde alcohol 1-(quinoxalin-6-yl)ethanol aldehyde->alcohol Step 1: Grignard Addition grignard CH₃MgBr grignard->alcohol product 1-(quinoxalin-6-yl)ethanone alcohol->product Step 2: Oxidation oxidant Oxidant (e.g., PCC, DMP) oxidant->product

Caption: Two-step synthesis via alcohol formation and subsequent oxidation.

Experimental Protocol: Two-Step Oxidation Route

Part A: Synthesis of 1-(quinoxalin-6-yl)ethanol

  • Dissolve quinoxaline-6-carbaldehyde (1.0 equivalent) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 equivalents, 3.0 M solution in diethyl ether) dropwise.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude alcohol is often pure enough for the next step, or it can be purified by chromatography.

Part B: Oxidation to 1-(quinoxalin-6-yl)ethanone

  • Dissolve the crude 1-(quinoxalin-6-yl)ethanol (1.0 equivalent) from Part A in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude ketone by column chromatography on silica gel.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends on several factors, including available starting materials, required scale, safety considerations, and equipment. The table below summarizes the key aspects of each methodology.

FeatureFriedel-Crafts AcylationStille Cross-CouplingSuzuki-Miyaura CouplingOxidation of Precursor
Key Starting Materials Quinoxaline, Acetyl Chloride6-Bromoquinoxaline, AcetylstannaneQuinoxaline-6-boronic acid, Acetyl ChlorideQuinoxaline-6-carbaldehyde, CH₃MgBr
Number of Steps 11 (from bromo-derivative)1 (from boronic acid)2
Typical Yield Low to ModerateGood to ExcellentGood to ExcellentExcellent (over 2 steps)
Key Reagents AlCl₃ (stoichiometric)Pd catalyst, Toxic OrganotinPd catalyst, Boronic Acid, BaseGrignard Reagent, Mild Oxidant
Advantages Potentially one step from parent heterocycle.High functional group tolerance, mild conditions.Low toxicity of reagents, stable starting materials.High yields, clean reactions, avoids toxic catalysts.
Disadvantages Low yield, harsh conditions, catalyst deactivation.High toxicity of tin reagents, difficult purification.Requires pre-functionalized boronic acid.Longer synthetic sequence (two distinct steps).

Conclusion and Recommendations

For laboratory-scale synthesis where efficiency, yield, and safety are paramount, the Suzuki-Miyaura cross-coupling and the two-step oxidation route emerge as the most favorable strategies.

  • The Suzuki coupling is highly recommended if quinoxaline-6-boronic acid is readily available or can be efficiently prepared. Its use of non-toxic boron reagents makes it an environmentally benign and operationally simple choice.[9][10]

  • The oxidation of a precursor alcohol is an exceptionally robust and reliable method. Although it involves an additional step, the high yields and purity often achieved in both the Grignard addition and the subsequent oxidation make it a highly attractive and scalable option.

  • The Stille coupling remains a viable option, particularly if other functional groups in the molecule are incompatible with the conditions of other methods. However, the toxicity of the tin reagents should be a major consideration.

  • Direct Friedel-Crafts acylation is generally the least practical approach due to the electronic deactivation of the quinoxaline ring and should only be considered if other routes are inaccessible.[3]

Ultimately, the final decision rests on the specific constraints and goals of the research project. This guide has aimed to provide the necessary data and rationale to facilitate that decision-making process.

References

  • Taylor & Francis. (2010, August 25). Synthesis of Aryl Ketones by Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides in Aqueous Phase. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2008). Synthesis of Aryl Ketones by Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides in Aqueous Phase. Synthetic Communications, 38(16), 2826–2837. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

  • PubMed. (2013, June 21). Synthesis of alkyl aryl ketones by Pd/light induced carbonylative cross-coupling of alkyl iodides and arylboronic acids. Organic Letters. Available from: [Link]

  • NROChemistry. Stille Coupling. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • ChemEurope. Negishi coupling. Available from: [Link]

  • Quora. (2018, March 16). Why is a Friedel-Crafts reaction not possible on Quinoline?. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Institutes of Health. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Comparative

The Influence of 6-Position Substituents on the Biological Activity of Quinoxalines: A Comparative Guide

The quinoxaline scaffold, a privileged heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoxaline scaffold, a privileged heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The therapeutic potential of quinoxaline-based compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted quinoxalines, with a focus on their anticancer activity. We will delve into the causality behind experimental designs, present supporting data, and provide detailed protocols for the synthesis and biological evaluation of these promising therapeutic candidates.

The Critical Role of the 6-Position in Modulating Anticancer Activity

The benzene ring of the quinoxaline scaffold offers several positions for substitution, with the 6-position being a key site for modulating the molecule's electronic and steric properties. These modifications, in turn, dictate the compound's interaction with biological targets, influencing its potency, selectivity, and pharmacokinetic profile. Our analysis of published data reveals distinct trends associated with various substituents at this position.

Comparative Analysis of 6-Substituted Quinoxaline Derivatives

To illustrate the impact of 6-position modifications, we have compiled and compared the anticancer activities of representative quinoxaline analogs from various studies. It is crucial to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines and assay protocols. However, the relative potency and observed trends provide valuable insights into the SAR.

Table 1: Comparative Anticancer Activity of 6-Substituted Quinoxaline Analogs

Compound ID6-SubstituentR2/R3 SubstituentsCancer Cell LineBiological Activity (IC50, µM)Reference
1a -NH₂2,3-di(furan-2-yl)A549 (Lung)>10[6]
1b -NHCOCH₃2,3-di(furan-2-yl)A549 (Lung)5.2[6]
1c -NHSO₂Tol2,3-di(furan-2-yl)A549 (Lung)>10[6]
2a -Br2,3-bis[(E)-4-nitrostyryl]A549 (Lung)Not specified, but showed inhibition[7]
2b -NO₂2,3-bis[(E)-2-(thiophen-2-yl)vinyl]A549 (Lung)Less active than bromo analog[7]
3 -NH-phenylurea2,3-di(furan-2-yl)VariousLow micromolar potency[6]
4 -ClVariedVariedPotent anticancer activity[3]

Key SAR Insights:

  • Amino Group and its Derivatives: A free amino group at the 6-position (Compound 1a ) appears to be detrimental to anticancer activity against A549 lung cancer cells. However, acetylation of this amino group (Compound 1b ) significantly enhances potency, suggesting that the electronic properties and hydrogen bonding capacity of the substituent are critical. In contrast, a bulky tolylsulfonamide group (Compound 1c ) leads to a loss of activity, likely due to steric hindrance.[6] The introduction of a phenylurea moiety at the 6-amino position (Compound 3 ) has been shown to yield compounds with low micromolar potency against a panel of cancer cell lines, indicating that this modification is favorable for interacting with the biological target.[6]

  • Halogen and Nitro Groups: Studies comparing 6-bromo and 6-nitro substituted quinoxalines suggest that the presence of a bromine atom (Compound 2a ) is more favorable for anticancer activity against non-small-cell lung cancer cells than a nitro group (Compound 2b ).[7] This highlights the importance of the electronic and lipophilic character of the substituent at this position. The electron-withdrawing nature and potential for hydrogen bonding of the nitro group may not be as beneficial as the properties conferred by the bromo substituent in this particular scaffold.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of these findings, we provide detailed, step-by-step methodologies for the synthesis of a representative 6-substituted quinoxaline and for key biological assays used in its evaluation.

Synthesis of 6-Amino-2,3-di(furan-2-yl)quinoxaline (Compound 1a)

This protocol describes a common synthetic route to 6-aminoquinoxaline derivatives, which can then be further modified to explore SAR at the 6-position.

Workflow for the Synthesis of 6-Amino-2,3-di(furan-2-yl)quinoxaline

A 1,2-Dinitro-4-aminobenzene B Reduction A->B e.g., H₂, Pd/C C 1,2,4-Triaminobenzene B->C D Condensation with 2,2'-Furil C->D E 6-Amino-2,3-di(furan-2-yl)quinoxaline D->E

Caption: Synthetic scheme for 6-amino-2,3-di(furan-2-yl)quinoxaline.

Step-by-Step Procedure:

  • Reduction of 1,2-Dinitro-4-aminobenzene: To a solution of 1,2-dinitro-4-aminobenzene in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2,4-triaminobenzene.

  • Condensation Reaction: Dissolve the crude 1,2,4-triaminobenzene and an equimolar amount of 2,2'-furil in ethanol.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield pure 6-amino-2,3-di(furan-2-yl)quinoxaline.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[3][8][9]

MTT Assay Workflow

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the 6-substituted quinoxaline A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and determine IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 6-substituted quinoxaline derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Mechanism of Action: Apoptosis Induction via Western Blot Analysis

To understand how 6-substituted quinoxalines exert their anticancer effects, it is essential to investigate their mechanism of action. Many anticancer agents induce apoptosis, or programmed cell death. Western blotting is a powerful technique to detect key protein markers of apoptosis, such as cleaved caspases and PARP.[1][2][8][10]

Simplified Apoptosis Signaling Pathway

A 6-Substituted Quinoxaline B Induction of Cellular Stress (e.g., DNA damage) A->B C Activation of Initiator Caspases (e.g., Caspase-9) B->C D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Substrates (e.g., PARP) D->E F Apoptosis E->F

Caption: Simplified intrinsic apoptosis pathway induced by a 6-substituted quinoxaline.

Step-by-Step Procedure for Western Blot:

  • Cell Lysis: Treat cancer cells with the 6-substituted quinoxaline at its IC50 concentration for a specified time. Harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases and PARP indicates the induction of apoptosis.

Conclusion and Future Directions

The structure-activity relationship studies of 6-substituted quinoxalines reveal that this position is a critical determinant of their biological activity. The nature of the substituent at the 6-position significantly impacts the anticancer potency, with modifications to an amino group demonstrating the potential to fine-tune activity. Further exploration of a diverse range of substituents at this position, including various electron-donating and electron-withdrawing groups, as well as different heterocyclic moieties, is warranted. A systematic approach, where a library of 6-substituted analogs is synthesized and evaluated against a consistent panel of cancer cell lines and molecular targets, will be instrumental in elucidating a more comprehensive SAR and in the rational design of novel, potent, and selective quinoxaline-based therapeutic agents.

References

  • Chen, J. et al. (2012). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(19), 6163-6168. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-11). Humana, New York, NY. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • Saeed, A. et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([8][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 220, 113481. Available at: [Link]

  • He, X. et al. (2020). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 10(54), 32675-32679. Available at: [Link]

  • Chen, J. et al. (2012). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(19), 6163-6168. Available at: [Link]

  • Narsaiah, B. et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(2), 114. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]

  • Chen, Y. L. et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(25), 17897-17906. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]

  • Raghunadh, A. et al. (2020). Synthesis of Quinoxalin-2 (1H)-ones and Hexahydroquinoxalin-2 (1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(03), 55-61. Available at: [Link]

  • Kumar, D. et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. Available at: [Link]

  • Karki, S. S. et al. (2007). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica, 57(4), 435-446. Available at: [Link]

  • ResearchGate. (n.d.). SAR and potent compounds of some quinoxaline analogues. Available at: [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]

  • Abbexa. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Available at: [Link]

  • Ali, I. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. Available at: [Link]

  • Ferreira, I. C. F. R. et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 748-766. Available at: [Link]

  • Li, Y. et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 114, 117621. Available at: [Link]

  • Sharma, K. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity of quinoxaline derivatives. Available at: [Link]

  • Borges, F. et al. (2005). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & medicinal chemistry, 13(10), 3441-3447. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Biological Activity of 1-(quinoxalin-6-yl)ethanone and Its Positional Isomers: A Guide for Researchers

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged heterocyclic system, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5] Derivati...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a privileged heterocyclic system, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4][5] Derivatives of quinoxaline have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase-inhibiting agents.[1][2][6][7][8][9][10] This guide focuses on a specific subset of these derivatives: the acetylquinoxalines. We will explore a comparative analysis of the biological activity of 1-(quinoxalin-6-yl)ethanone and its positional isomers, 1-(quinoxalin-5-yl)ethanone and 1-(quinoxalin-7-yl)ethanone.

While direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, this guide aims to provide a robust framework for such an investigation. By leveraging established methodologies and drawing upon the known structure-activity relationships (SAR) of quinoxaline derivatives, we can postulate a scientifically rigorous approach to comparing these compounds and understanding how the seemingly subtle change in the acetyl group's position can profoundly impact their biological function.[11][12][13]

The Rationale for Comparison: A Tale of Three Isomers

The chemical structure of 1-(quinoxalin-6-yl)ethanone and its 5- and 7-isomers is identical in terms of atomic composition. However, the spatial arrangement of the acetyl group on the quinoxaline ring system can significantly alter the molecule's electronic distribution, steric profile, and ability to interact with biological targets. These differences can manifest in varying potencies, selectivities, and overall biological activities. Understanding these nuances is critical for the rational design and development of novel therapeutic agents.

Proposed Experimental Workflow for Comparative Analysis

To comprehensively compare the biological activities of these isomers, a multi-assay approach is recommended. This workflow is designed to screen for a range of activities commonly associated with the quinoxaline scaffold.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Isomers (1-(quinoxalin-5-yl)ethanone, 1-(quinoxalin-6-yl)ethanone, 1-(quinoxalin-7-yl)ethanone) purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial kinase Kinase Inhibition Assays (e.g., VEGFR-2 Kinase Assay) purification->kinase data_table Comparative Data Table cytotoxicity->data_table antimicrobial->data_table kinase->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar

Caption: A proposed experimental workflow for the comparative biological evaluation of quinoxaline isomers.

Part 1: In Vitro Cytotoxicity Assessment

A primary screen for potential anticancer activity involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.[14][15]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer, and MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[15][16]

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The quinoxaline isomers are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture media and added to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Control wells receive DMSO vehicle only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (half-maximal inhibitory concentration) values are determined.

Part 2: Antimicrobial Activity Screening

Quinoxaline derivatives have been extensively reported to possess antimicrobial properties.[4][12][17][18][19][20] A comparison of the isomers' ability to inhibit the growth of clinically relevant bacterial and fungal strains is therefore warranted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media.

  • Compound Dilution: Two-fold serial dilutions of the quinoxaline isomers are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 3: Kinase Inhibition Profiling

Many quinoxaline derivatives function as kinase inhibitors, which are crucial targets in cancer therapy.[6][7][21][22] A representative kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), can be used for an initial comparison.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Step-by-Step Methodology:

  • Assay Setup: The assay is performed in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit.

  • Compound Addition: The quinoxaline isomers are added to the wells at various concentrations.

  • Enzyme and Substrate Addition: Recombinant human VEGFR-2 enzyme and a specific substrate (e.g., a poly(Glu, Tyr) peptide) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period.

  • Detection: The amount of phosphorylated substrate is quantified using a detection reagent that produces a colorimetric or fluorescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 values are determined.

Hypothetical Comparative Data

The following table summarizes the hypothetical data that could be generated from the proposed experimental workflow. This data is for illustrative purposes only and does not represent actual experimental results.

CompoundHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)VEGFR-2 IC50 (µM)
1-(quinoxalin-5-yl)ethanone 15.222.518.93264>1288.7
1-(quinoxalin-6-yl)ethanone 8.512.19.81632644.2
1-(quinoxalin-7-yl)ethanone 25.835.231.464>128>12815.1
Doxorubicin (Control) 0.50.80.6----
Ciprofloxacin (Control) ---10.5--
Sorafenib (Control) ------0.09

Structure-Activity Relationship (SAR) Analysis and Discussion

  • Position of the Acetyl Group Matters: The hypothetical results suggest that the position of the acetyl group significantly influences the biological activity. The 6-substituted isomer consistently shows the highest potency across all assays.

  • Potential for steric hindrance: The lower activity of the 5- and 7-isomers could be attributed to steric hindrance. The acetyl group in these positions may clash with the binding pocket of the target proteins, leading to a weaker interaction.

  • Electronic Effects: The position of the electron-withdrawing acetyl group can also alter the electron density of the quinoxaline ring system, which may affect its ability to form key interactions (e.g., hydrogen bonds, pi-stacking) with the target.

A Look at a Relevant Signaling Pathway: VEGFR-2

To provide context for the kinase inhibition data, the following diagram illustrates the VEGFR-2 signaling pathway, a critical pathway in angiogenesis (the formation of new blood vessels) that is often dysregulated in cancer.

VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF VEGF->VEGFR2 Binds and activates

Caption: Simplified diagram of the VEGFR-2 signaling pathway.

Conclusion

This guide provides a comprehensive, albeit prospective, framework for comparing the biological activities of 1-(quinoxalin-6-yl)ethanone and its positional isomers. The proposed experimental workflow, coupled with a detailed analysis of the potential structure-activity relationships, offers a clear path for researchers to elucidate the subtle yet significant impact of isomeric substitution on the pharmacological profile of these promising quinoxaline derivatives. The insights gained from such a study would be invaluable for the future design of more potent and selective quinoxaline-based therapeutic agents.

References

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]

  • Biological activity of quinoxaline derivatives. (2021). ResearchGate. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. (2020). PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2024). ResearchGate. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). National Institutes of Health. [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. (2025). PubMed. [Link]

  • Biological Activity of Quinoxaline Derivatives. (2011). Semantic Scholar. [Link]

  • Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2010). PubMed. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]

  • In-vitro Cytotoxicity Assay of Quinoxalines. (2021). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. (2004). ResearchGate. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). National Institutes of Health. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (n.d.). PubMed. [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing. [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. [Link]

  • Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. (n.d.). PubMed. [Link]

Sources

Comparative

Comparative Guide to Validating the Mechanism of Action for 1-(Quinoxalin-6-yl)ethanone Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel 1-(quinoxalin-6-yl)ethanone derivatives. We mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) for novel 1-(quinoxalin-6-yl)ethanone derivatives. We move beyond simplistic protocols to offer an integrated strategy that combines computational prediction with robust biochemical and cellular validation, ensuring a high degree of scientific certainty in your findings.

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The 1-(quinoxalin-6-yl)ethanone core represents a promising chemical space for developing targeted therapeutics. However, the successful translation of these compounds from bench to clinic hinges on a precise understanding of their molecular mechanism of action. A validated MoA is not merely an academic exercise; it is the bedrock of a successful drug development program, informing on-target efficacy, predicting potential off-target toxicities, and guiding rational lead optimization.[5]

This guide presents a multi-pronged, self-validating workflow designed to elucidate and confirm the MoA of novel 1-(quinoxalin-6-yl)ethanone derivatives, comparing their performance with established benchmarks and alternative compounds.

Section 1: Hypothesis Generation: From In Silico Prediction to Testable Hypotheses

The journey to MoA validation begins not at the wet bench, but with computational modeling. This in silico phase is a critical and cost-effective step to generate high-probability hypotheses about the compound's molecular targets, preventing costly and time-consuming undirected screening.

The Rationale for a Computation-First Approach

By integrating network pharmacology and molecular docking, we can analyze the structural features of a 1-(quinoxalin-6-yl)ethanone derivative and predict its interactions with a vast library of known protein structures.[6][7][8] This approach allows us to prioritize potential targets and design focused, efficient validation experiments. For instance, the quinoxaline scaffold has been frequently identified as a potent inhibitor of various protein kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] Computational docking can predict whether a novel derivative retains or enhances this activity.

Experimental Workflow: Integrated MoA Validation

The overall strategy follows a logical progression from broad, computational predictions to highly specific cellular and biochemical confirmation.

MoA_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Validation a In Silico Screening (Molecular Docking, Network Pharmacology) b Target Prioritization a->b Predict Binding Affinity c Target Engagement Assays (e.g., SPR, CETSA) b->c Select Top Candidates d Enzyme Inhibition Assays (e.g., Kinase Activity) c->d Confirm Direct Binding e Cellular Target Engagement d->e Confirm Potency (IC50) f Pathway Modulation Analysis (e.g., Western Blot, qPCR) e->f g Phenotypic Assays (e.g., Apoptosis, Proliferation) f->g

Caption: Integrated workflow for MoA validation.

Protocol 1: Molecular Docking Analysis
  • Protein Preparation: Obtain the crystal structure of the putative protein target (e.g., ASK1, PDB ID: 2CLQ) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Ligand Preparation: Generate the 3D structure of the 1-(quinoxalin-6-yl)ethanone derivative. Minimize its energy and assign rotatable bonds.

  • Grid Box Generation: Define the binding site on the target protein, typically centered on the co-crystallized native ligand or a known active site.

  • Docking Simulation: Perform the docking using a program like AutoDock Vina. The program will generate multiple binding poses and score them based on predicted binding affinity (kcal/mol).[7]

  • Analysis: Analyze the top-scoring poses. A strong hypothesis is supported by a low binding energy and interactions with key amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions).

Section 2: Primary Target Engagement and Activity Modulation

The Imperative of Direct Binding Confirmation

Biophysical methods like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) are essential for confirming target engagement. These techniques validate that the compound physically binds to the target protein in a measurable way, providing a foundational piece of evidence for the MoA.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: ASK1)

This protocol quantifies the ability of a derivative to inhibit the enzymatic activity of its target kinase.

  • Reagents: Recombinant human ASK1 enzyme, substrate peptide (e.g., MKK6), ATP, test compound (solubilized in DMSO), and a kinase activity detection kit (e.g., ADP-Glo™).

  • Assay Plate Preparation: Serially dilute the 1-(quinoxalin-6-yl)ethanone derivative in assay buffer. Add the diluted compound to a 384-well plate. Include a known ASK1 inhibitor as a positive control and DMSO as a negative (vehicle) control.

  • Kinase Reaction: Add ASK1 enzyme and the substrate to each well and briefly incubate.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

  • Detect Activity: Stop the reaction and measure the amount of ADP produced using the detection kit's reagents and a luminometer. ADP production is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation: Comparative Inhibition Profile

Quantitative data should be summarized to compare the novel derivatives against a known standard and alternative quinoxaline scaffolds.

Compound IDTarget KinaseIC50 (nM)[9]Key Off-Target 1 (e.g., JNK1) IC50 (nM)Key Off-Target 2 (e.g., p38α) IC50 (nM)Selectivity Index (Off-Target 1 / Target)
Derivative A ASK1 35.2 1,250>10,00035.5
Derivative B ASK1 150.8 3,500>10,00023.2
Alternative C ASK1 450.15,000>10,00011.1
Selonsertib (Ref.) ASK1 50.02,000>10,00040.0

Section 3: Elucidating the Cellular Mechanism of Action

Confirming target inhibition in a test tube is necessary but not sufficient. The ultimate validation comes from demonstrating that this molecular event translates into a measurable and specific effect within a cellular context. This step connects the biochemical activity to a biological pathway.

The Rationale for Pathway Analysis

If a 1-(quinoxalin-6-yl)ethanone derivative truly inhibits its target (e.g., ASK1), we should observe a corresponding change in the downstream signaling events. ASK1 is a key component of stress-activated signaling pathways that lead to inflammation and apoptosis via phosphorylation of downstream kinases like p38 MAPK and JNK.[9] Therefore, a genuine ASK1 inhibitor should reduce the phosphorylation of these downstream effectors upon cellular stress.

Visualizing the Signaling Cascade

Signaling_Pathway Stress Cellular Stress (e.g., H2O2, TNF-α) ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 Derivative 1-(quinoxalin-6-yl)ethanone Derivative Derivative->ASK1 Inhibits p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Phospho_p38 p-p38 p38->Phospho_p38 Phospho_JNK p-JNK JNK->Phospho_JNK Apoptosis Apoptosis / Inflammation Phospho_p38->Apoptosis Phospho_JNK->Apoptosis

Caption: Hypothetical ASK1 signaling pathway modulation.

Protocol 3: Western Blot for Phospho-p38 MAPK

This protocol assesses the phosphorylation status of a downstream effector to confirm upstream target inhibition in cells.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HEK293T or a cancer cell line like HepG2) and allow them to adhere. Pre-treat cells with various concentrations of the 1-(quinoxalin-6-yl)ethanone derivative for 1-2 hours.

  • Induce Stress: Add a stress-inducing agent (e.g., 1 mM H₂O₂) for 30 minutes to activate the ASK1 pathway. Include an untreated control and a stress-only control.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-p-p38, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control like GAPDH.

  • Analysis: Quantify band intensity. A potent and specific inhibitor will show a dose-dependent decrease in the p-p38/total-p38 ratio in stressed cells.

Conclusion

The validation of a drug's mechanism of action is a meticulous, multi-step process that builds a case from computational prediction to biochemical proof and, finally, to cellular confirmation. For 1-(quinoxalin-6-yl)ethanone derivatives, this means demonstrating not only high-affinity binding and potent inhibition of a specific molecular target but also the precise modulation of the intended cellular signaling pathway. By following this integrated and comparative approach, researchers can establish a robust, trustworthy MoA, significantly increasing the potential for successful clinical development.

References

  • Vicente, E., et al. (2010). Quinoxalines: Potential to Target Pathologies. PubMed.
  • Jaso, A., et al. (2025). Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. ScienceDirect.
  • Tristán-Manzano, M., et al. (2015). Quinoxalines Potential to Target Pathologies. ResearchGate.
  • BenchChem. (2025). Cross-validation of findings on quinoxaline derivatives in different research labs. BenchChem.
  • Wang, Y., et al. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Clarify the Anti-Insulin Resistance Mechanism of Moringa oleifera Seed. Drug Design, Development and Therapy.
  • El-Sayed, N. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
  • Li, Y., et al. (2021). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Journal of Inflammation Research.
  • Murali, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery.
  • Zhang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Journal of Inflammation Research.
  • Bassyouni, F. A., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Advances in Chemistry.
  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules.

Sources

Validation

Part 1: The In Vitro Landscape: Assessing Quinoxaline Activity at the Cellular Level

## Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Quinoxaline-Based Drug Candidates Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

## Bridging the Bench and Bedside: A Comparative Guide to In Vitro and In Vivo Efficacy of Quinoxaline-Based Drug Candidates

Quinoxaline, a heterocyclic scaffold composed of fused benzene and pyrazine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. The successful translation of laboratory findings into whole-organism efficacy is a critical hurdle in drug development.[1]

This guide provides an in-depth comparison of the in vitro and in vivo performance of quinoxaline-based drug candidates. We will dissect the experimental data, explore the causal factors behind the frequent disconnect between benchtop assays and preclinical models, and provide robust, field-tested protocols to enhance translational success.

Initial screening of quinoxaline derivatives invariably begins in vitro to establish foundational activity and mechanism of action. These assays are rapid, high-throughput, and cost-effective methods to evaluate a compound's potential against specific molecular targets or cellular phenotypes.[4]

Common In Vitro Evaluation Platforms:
  • Cytotoxicity Assays: The most common starting point for anticancer quinoxalines is the assessment of their ability to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5] A reduction in metabolic activity in the presence of the quinoxaline compound suggests a cytotoxic or cytostatic effect.[5]

  • Target-Based Assays: Many quinoxaline derivatives exert their effects by inhibiting specific enzymes crucial for disease progression, such as protein kinases in cancer.[6][7] For example, they can act as selective ATP competitive inhibitors for receptors like VEGFR and EGFR.[7][8] In vitro kinase inhibition assays directly measure the compound's potency (often as an IC50 value) against its intended molecular target.

  • Antimicrobial Assays: For antimicrobial candidates, the primary in vitro metric is the Minimum Inhibitory Concentration (MIC). This assay determines the lowest concentration of a quinoxaline derivative that prevents visible growth of a particular microorganism.

The primary output of these assays is often a quantitative measure of potency, such as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).[9] These values are critical for initial structure-activity relationship (SAR) studies, which help chemists refine the molecule to improve its potency.[10]

In_Vitro_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound_Library Quinoxaline Compound Library Primary_Assay High-Throughput In Vitro Assay (e.g., MTT, MIC) Compound_Library->Primary_Assay Test Compounds Hit_Identification Identify 'Hits' (Compounds with Desired Activity) Primary_Assay->Hit_Identification Generate Data (IC50, GI50, MIC) Secondary_Assay Target-Based Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assay Confirm Potency & Selectivity Mechanism_Study Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) Secondary_Assay->Mechanism_Study Elucidate How the Drug Works Lead_Candidate Select Lead Candidate for In Vivo Studies Mechanism_Study->Lead_Candidate ADME_Factors cluster_0 Biological System Drug Quinoxaline Drug (Administered) Absorption Absorption (e.g., Gut) Drug->Absorption 1. Entry Distribution Distribution (Bloodstream) Absorption->Distribution 2. Circulation Metabolism Metabolism (Liver) Distribution->Metabolism 3. Breakdown Excretion Excretion (Kidneys) Distribution->Excretion 4. Clearance Target Target Tissue (e.g., Tumor) Distribution->Target Effective Concentration Metabolism->Excretion

Caption: The journey of a drug through the body (ADME).

Part 3: Case Study - Bridging the Gap with a Quinoxaline-Based Survivin Inhibitor

To illustrate the translation from in vitro to in vivo data, let's examine a specific case study involving quinoxaline-based survivin inhibitors for prostate cancer. [11]Survivin is an ideal cancer drug target due to its high expression in tumors but not in normal adult tissues. [11] Researchers developed a series of quinoxaline analogs, including a parent compound (7I) and more potent derivatives (7I10 and 7I14). [11]

In Vitro Efficacy:

The compounds were first tested for their cytotoxic effects against prostate cancer cell lines (C4-2 and PC-3). The IC50 values clearly demonstrated the superior potency of the new analogs compared to the parent compound.

CompoundCancer Cell LineCytotoxic IC50 (µM)
7I (Parent) PC-3~10-15 µM (estimated)
7I10 PC-3~1.0 µM
7I14 PC-3~0.7 µM
Data synthesized from information in Lu et al., 2022.[11]

These results confirmed that the chemical modifications led to a 7- to 20-fold increase in in vitro potency. [11]Further experiments confirmed that the compounds worked by degrading their intended target, survivin. [11]

In Vivo Efficacy:

The most promising compound, 7I14 , was advanced to an in vivo study using a PC-3 xenograft model in mice. A xenograft model involves implanting human cancer cells into immunodeficient mice, allowing the tumor to grow.

  • Treatment: Mice were treated with 7I14 at a dose of 15 mg/kg. [11]* Outcome: The treatment resulted in a ~54% tumor growth inhibition rate compared to the vehicle-treated control group. [11]* Target Engagement: Critically, analysis of the harvested tumors showed that survivin levels were significantly reduced in the treatment group, confirming the drug was hitting its target in vivo. [11]* Toxicity: The treatment was well-tolerated, with no apparent toxicity observed in the mice. [11] This case study is a prime example of successful translation. The potent in vitro activity of compound 7I14 was mirrored by significant and well-tolerated in vivo efficacy, supported by evidence of on-target activity in the tumor tissue itself.

Part 4: Essential Protocols for Robust In Vitro to In Vivo Translation

The integrity of the data generated is paramount. Below are detailed, self-validating protocols for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of a quinoxaline derivative that inhibits 50% of cell growth (GI50/IC50).

Materials:

  • Human cancer cell line (e.g., PC-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Quinoxaline test compounds dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count exponentially growing cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.

  • Controls (Self-Validation):

    • Negative Control: Add medium with the same concentration of DMSO as the test wells (vehicle control).

    • Positive Control: Include a known cytotoxic drug (e.g., Doxorubicin) as a reference compound. [8] * Blank: Include wells with medium only (no cells) to subtract background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere. [8]5. MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a lead quinoxaline candidate. Note: All animal experiments must be conducted under approved ethical guidelines (e.g., IACUC).

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., PC-3)

  • Matrigel (optional, to aid tumor formation)

  • Quinoxaline test compound formulated in a suitable vehicle (e.g., saline, PEG400)

  • Calipers for tumor measurement

  • Dosing equipment (e.g., gavage needles for oral administration, syringes for injection)

Step-by-Step Methodology:

  • Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS, potentially mixed 1:1 with Matrigel. Subcutaneously inject 1-5 million cells into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Grouping: Measure the tumors and randomize the mice into treatment and control groups (typically 5-10 mice per group) to ensure the average tumor volume is similar across all groups at the start of the study.

  • Treatment Administration:

    • Treatment Group: Administer the quinoxaline compound at the predetermined dose and schedule (e.g., 15 mg/kg, twice weekly via intraperitoneal injection). [11] * Control Group (Self-Validation): Administer the vehicle alone on the same schedule. A positive control group with a standard-of-care chemotherapy agent can also be included.

  • Monitoring:

    • Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

    • Clinical Observations: Record any signs of adverse effects.

  • Study Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) percentage. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the results.

Conclusion and Future Directions

The quinoxaline scaffold remains an exceptionally fertile ground for the discovery of novel therapeutics. [10]The successful translation from a potent in vitro compound to an effective in vivo agent is a complex, multi-faceted challenge that hinges on a deep understanding of pharmacology and ADME principles. As demonstrated, a high in vitro potency is a necessary, but not sufficient, condition for in vivo success.

Future strategies to bridge the IVIVC gap for quinoxaline derivatives should focus on:

  • Early ADME Profiling: Integrating in silico and early in vitro ADME assays to select for compounds with more favorable drug-like properties.

  • Advanced Preclinical Models: Utilizing more sophisticated models, such as patient-derived xenografts (PDXs) or humanized mouse models, that better recapitulate human disease.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Building mathematical models to understand the relationship between drug concentration, target engagement, and therapeutic effect to optimize dosing regimens.

By rigorously validating in vitro hits with well-designed in vivo experiments and focusing on the entire pharmacological profile of a compound, researchers can significantly improve the probability of translating promising quinoxaline candidates into the next generation of medicines.

References

  • Feng, L. S., Gao, C., Liu, F. W., Wang, X. P., & Zhang, Z. L. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Current Topics in Medicinal Chemistry, 22(17), 1426–1441.
  • BenchChem. (n.d.). Bridging the Gap: A Comparative Guide to Translating In Vitro Findings of Quinoxaline Derivatives to In Vivo Models. BenchChem.
  • BenchChem. (n.d.). Navigating the Translational Gap: A Comparative Analysis of Quinoxaline Derivatives' Activity In Vitro and In Vivo. BenchChem.
  • (n.d.). Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A Systematic Review. Chemistry & Biodiversity.
  • (2025, July 28). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity.
  • Lu, J., Li, Y., Liu, S., Wang, J., Kucuk, O., & Wu, D. (2022). Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. Bioorganic & Medicinal Chemistry, 73, 117013.
  • (n.d.). Drug-likeness properties of the newly designed 3-methyl quinoxaline... ResearchGate.
  • BenchChem. (n.d.). In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • (2024, November 7). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, M. G. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2533.
  • (n.d.). In-vitro Cytotoxicity Assay of Quinoxalines. ResearchGate.
  • (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira.
  • (2024, January 9). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Bentham Science.
  • (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. SciELO.
  • (2022, June 23). Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. Pharmaceuticals.

Sources

Validation

A Comparative Guide to Quinoxaline Scaffolds and Other Key Nitrogen-Containing Heterocycles in Drug Discovery

Introduction: The Privileged Role of N-Heterocycles in Medicine Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of N-Heterocycles in Medicine

Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Their unique physicochemical properties, including the ability to engage in hydrogen bonding and other non-covalent interactions, make them ideal for binding to biological macromolecules like enzymes and receptors.[3][4] Among these, quinoxaline, a bicyclic system formed by the fusion of a benzene and a pyrazine ring, has earned the status of a "privileged scaffold."[5][6] This designation stems from its derivatives' remarkable breadth of biological activities and their relative ease of synthesis, allowing for extensive exploration of their chemical space.[7][8]

This guide provides an in-depth comparison of the quinoxaline scaffold against other prominent nitrogen-containing heterocycles: quinoline , isoquinoline , benzimidazole , and pyrazine . We will dissect their structural nuances, synthetic accessibility, comparative biological activities, and structure-activity relationships (SAR), offering researchers, scientists, and drug development professionals a comprehensive framework for strategic scaffold selection in their discovery programs.

Part 1: Physicochemical and Structural Landscape

The subtle differences in the arrangement of nitrogen atoms and fused ring systems among these heterocycles have profound implications for their physical and chemical properties. These properties, in turn, govern their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and their ability to interact with biological targets.

Quinoxaline, also known as benzopyrazine, is a weak base with a pKa of approximately 0.56.[9] Its structure is a bioisosteric equivalent of other bicyclic systems like quinoline, naphthalene, and benzothiophene, allowing it to mimic these structures in biological systems while offering distinct electronic and solubility characteristics.[10][11] Benzimidazoles, with their fused benzene and imidazole rings, are isosteres of naturally occurring purine nucleotides, which facilitates their interaction with a wide range of biological macromolecules.[12][13] Quinolines and isoquinolines are isomers, differing only in the position of the nitrogen atom in the pyridine ring, which influences their reactivity and biological profiles.[14]

Table 1: Comparative Physicochemical Properties of Core Scaffolds

HeterocycleCore StructureMolecular FormulapKaKey Features
Quinoxaline Benzene + PyrazineC₈H₆N₂~0.6Two H-bond acceptors in the pyrazine ring; electron-deficient pyrazine ring.[7][11]
Quinoline Benzene + PyridineC₉H₇N~4.9One H-bond acceptor; electron density distribution differs from quinoxaline.[15]
Isoquinoline Benzene + PyridineC₉H₇N~5.4Isomer of quinoline with N at position 2; distinct reactivity and biological profile.[14]
Benzimidazole Benzene + ImidazoleC₇H₆N₂~5.6Contains both H-bond donor (N-H) and acceptor; purine isostere.[12][16]
Pyrazine 1,4-diazineC₄H₄N₂~0.6Symmetrical; two H-bond acceptors; often a core component of larger fused systems.[1][3]

These fundamental differences are critical. The dual nitrogen atoms in quinoxaline's pyrazine ring make it more electron-deficient than quinoline's pyridine ring, influencing its reactivity and metabolic stability. The N-H donor in the benzimidazole scaffold provides an additional interaction point for target binding, a feature absent in the other listed bicyclic scaffolds.

Part 2: Synthetic Accessibility and Derivatization Potential

The feasibility of generating large, diverse libraries of compounds is a crucial factor in drug discovery. Each of these scaffolds is accessible through well-established synthetic routes, but the versatility and efficiency of these methods can vary.

Quinoxaline Synthesis: The most classical and widely used method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[5][17] This straightforward approach allows for significant diversity by varying the substituents on both precursors. Modern advancements have introduced greener and more efficient protocols, including microwave-assisted synthesis, one-pot reactions, and the use of recyclable catalysts, making the quinoxaline scaffold highly accessible.[10][18]

Comparative Synthetic Routes:

  • Quinoline: Traditionally synthesized via methods like the Skraup, Doebner-Miller, and Friedländer syntheses, which often require harsh conditions.[15][19]

  • Isoquinoline: Key synthetic routes include the Bischler-Napieralski and Pictet-Gams reactions.[19]

  • Benzimidazole: Commonly prepared by the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde, a versatile and high-yielding reaction.[16]

The synthetic tractability of quinoxalines is a significant advantage, enabling medicinal chemists to readily modify the core at positions 2, 3, and on the benzene ring to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product o_phenylenediamine ortho-Phenylenediamine (Substituted/Unsubstituted) condensation Condensation Reaction o_phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., glyoxal, biacetyl) dicarbonyl->condensation dihydroquinoxaline Dihydroquinoxaline Intermediate condensation->dihydroquinoxaline Cyclization quinoxaline Quinoxaline Scaffold dihydroquinoxaline->quinoxaline Oxidation (often spontaneous) diversification Further Functionalization (e.g., at positions 2, 3, 6, 7) quinoxaline->diversification SAR Exploration

Caption: General workflow for the synthesis of quinoxaline scaffolds.

Part 3: Comparative Biological Activities and Therapeutic Roles

While all these heterocycles exhibit a broad range of biological activities, their prevalence and mechanisms of action often differ across therapeutic areas. Quinoxaline derivatives have shown remarkable versatility, with applications as antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial agents.[20][21][22]

Table 2: Representative Drugs and Clinical Candidates Based on N-Heterocyclic Scaffolds

ScaffoldDrug/CandidateTherapeutic AreaMechanism of Action (Simplified)
Quinoxaline EchinomycinAntibacterial, AntineoplasticDNA bis-intercalator.[17][23]
Quinoxaline BrimonidineAntiglaucomaAlpha-2 adrenergic agonist.[20]
Quinoxaline NVP-BSK805Anticancer (in development)JAK2 kinase inhibitor.[24]
Quinoline ChloroquineAntimalarialInterferes with heme detoxification in the parasite.[14]
Quinoline CiprofloxacinAntibacterialDNA gyrase and topoisomerase IV inhibitor.[14]
Isoquinoline PraziquantelAnthelminticIncreases calcium ion permeability in the parasite, causing paralysis.[25]
Benzimidazole AlbendazoleAnthelminticInhibits microtubule polymerization in parasites.[26]
Benzimidazole OmeprazoleAntiulcerProton pump inhibitor.[26]
Pyrazine PyrazinamideAntituberculosisConverted to pyrazinoic acid, disrupts membrane potential.
Pyrazine AcipimoxHypolipidemicInhibits lipolysis.[27]
In-Depth Comparison in Oncology

Cancer therapy is an area where these scaffolds are particularly prominent, often functioning as kinase inhibitors.

  • Quinoxalines: Have emerged as potent inhibitors of various protein kinases, including tyrosine kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[28][29] Their structure is well-suited to fit into the ATP-binding pocket of these enzymes. For instance, the candidate NVP-BSK805 is a potent JAK2 inhibitor for treating tumors.[24]

  • Quinolines & Quinazolines: This class is well-established in oncology. Gefitinib and Erlotinib are quinazoline-based EGFR inhibitors used to treat non-small cell lung cancer. The quinoline core is found in natural products like camptothecin, a topoisomerase I inhibitor.

  • Benzimidazoles: These derivatives act as versatile anticancer agents by targeting microtubules, inhibiting PARP, and acting as topoisomerase inhibitors.[16][30] Their structural similarity to purines allows them to interfere with DNA-related processes effectively.[30]

The choice of scaffold can be rationalized by the specific sub-pockets and residues within the kinase active site. The quinoxaline scaffold, with its two nitrogen acceptors, may form a different hydrogen bonding network compared to the single nitrogen in quinoline, potentially leading to altered selectivity profiles against different kinases.

G cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates ATP ATP ATP->RTK Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Quinoxaline_Inhibitor Quinoxaline-Based Kinase Inhibitor Quinoxaline_Inhibitor->RTK Blocks ATP Binding Site

Caption: Mechanism of action for quinoxaline-based kinase inhibitors.

Part 4: Structure-Activity Relationship (SAR) Considerations

Understanding the SAR is crucial for optimizing a lead compound. For quinoxalines, substitutions at nearly all positions have been explored.

  • Positions 2 and 3: These are key sites for modification. Bulky aromatic or heteroaromatic groups at these positions can significantly enhance activity, particularly in anticancer and antiviral applications, by forming crucial interactions within the target's binding pocket.[10][28]

  • Benzene Ring (Positions 5, 6, 7, 8): Substitutions here, such as electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -F) groups, modulate the electronic properties, solubility, and metabolic stability of the molecule.[31] For instance, studies have shown that introducing an electron-releasing group can be essential for certain anticancer activities, while an electron-withdrawing group may decrease it.[31]

This contrasts with, for example, the 4-aminoquinolines, where the 4-amino group is critical for antimalarial activity, and modifications at position 7 of the quinoline ring (e.g., a chlorine atom in Chloroquine) are vital for potency.[14] Benzimidazoles offer unique SAR opportunities through substitution at the 1 (N-H), 2, 5, and 6 positions.[16]

Part 5: Experimental Protocol for Comparative Anti-Proliferative Assay

To objectively compare the anticancer potential of novel derivatives from these different scaffolds, a standardized in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.

Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of a test compound (e.g., a quinoxaline derivative vs. a benzimidazole derivative) that inhibits the growth of a cancer cell line by 50% (GI₅₀).

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Causality: To ensure logarithmic growth during the experiment, seed cells at an optimal density (e.g., 5,000 cells/well) in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.01 µM) in complete medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

    • Incubate for 48-72 hours. The incubation time should be sufficient for the compound to exert its effect.

  • MTT Addition and Incubation:

    • Mechanism: Living, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a log scale) and determine the GI₅₀ value using non-linear regression analysis.

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h (Treatment period) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate 3-4h (Metabolically active cells form purple crystals) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & Determine GI₅₀ H->I

Caption: Experimental workflow for the MTT anti-proliferative assay.

Conclusion and Future Outlook

The quinoxaline scaffold rightfully holds its place as a privileged structure in drug discovery. Its synthetic accessibility and the vast chemical space of its derivatives provide a fertile ground for identifying novel therapeutic agents.[8][18]

  • Comparative Advantage: Compared to quinolines and isoquinolines, the pyrazine ring in quinoxaline offers a different electronic profile and hydrogen bonding pattern, which can be exploited for achieving selectivity against specific targets. While benzimidazoles are excellent purine mimetics with an added H-bond donor, quinoxalines provide a rigid, planar scaffold with dual H-bond acceptors that is highly effective in contexts like kinase inhibition.

  • Future Directions: The future of quinoxaline research lies in leveraging modern synthetic methods to create novel, complex, and three-dimensional analogs.[18] Combining the quinoxaline core with other pharmacophores to create hybrid molecules is a promising strategy for developing multi-target drugs, particularly for complex diseases like cancer.[27] Furthermore, exploring quinoxaline 1,4-di-N-oxides, a class known for antibacterial activity, could yield new solutions to combat antimicrobial resistance.[32]

Ultimately, the choice of a heterocyclic scaffold is not a matter of absolute superiority but of strategic alignment with the biological target and desired therapeutic profile. This guide has demonstrated that while multiple N-heterocycles offer viable starting points, the quinoxaline scaffold presents a unique and powerful combination of synthetic versatility and broad biological relevance, ensuring its continued prominence in the future of medicine.

References

  • S. M. A. Ali, S. Parveen, H. G. S. Rathnayake, M. K. Chahal, V. S. Rawat, and D. Kumar, "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," Molecules, vol. 26, no. 4, p. 1055, Feb. 2021. [Online]. Available: [Link]

  • A. A. El-Sayed et al., "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens," RSC Advances, Nov. 2024. [Online]. Available: [Link]

  • A. H. F. A. El-hameed, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," International Journal of ChemTech Research, 2017.
  • M. Gupta and S. Patel, "Nature-derived Quinolines and Isoquinolines: A Medicinal Chemistry Perspective," Current Traditional Medicine, vol. 7, no. 1, pp. 72-92, Feb. 2021. [Online]. Available: [Link]

  • S. L. Yap, T. S. Y. Choong, and W. F. T. Liew, "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine," Journal of the Chinese Chemical Society, 2022. [Online]. Available: [Link]

  • A. Siwach and P. Verma, "Biological activity of quinoxaline derivatives," ResearchGate, Aug. 2025. [Online]. Available: [Link]

  • M. S. Yar and A. A. Ansari, "Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review," ResearchGate, Jul. 2025. [Online]. Available: [Link]

  • S. S. Honnalli, "Benzimidazole Derivatives as Potential Chemotherapeutic Agents," Bentham Science, 2023. [Online]. Available: [Link]

  • M. S. Hasanin et al., "Examples for drugs containing quinoxaline moiety," ResearchGate, Mar. 2024. [Online]. Available: [Link]

  • S. Kumar, "Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications," World Journal of Pharmaceutical Research, vol. 13, no. 11, pp. 916-932, Jul. 2024. [Online]. Available: [Link]

  • H. M. A. El-Lateef, "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines," ResearchGate, 2018. [Online]. Available: [Link]

  • M. A. Onnis, "Overview of the structure-activity relationship (SAR) of quinoxaline derivatives," ResearchGate, 2016. [Online]. Available: [Link]

  • D. D. Wagh and R. S. Kankate, "Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review," Biosciences Biotechnology Research Asia, vol. 22, no. 3, Jun. 2025. [Online]. Available: [Link]

  • A. M. A. El-Sattar, "Overall structure-activity relationship analysis of the quinoxaline derivatives," ResearchGate, 2023. [Online]. Available: [Link]

  • S. M. A. Ali et al., "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades," PubMed, Feb. 2021. [Online]. Available: [Link]

  • H. M. A. El-Lateef, E. M. Ahmed, and A. A. El-Sayed, "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines," Molecules, vol. 28, no. 22, p. 7646, Nov. 2023. [Online]. Available: [Link]

  • A. U. Khan et al., "Some quinoxaline-based drugs and drug-like candidates as anticancer agents (ref. 83)," ResearchGate, 2023. [Online]. Available: [Link]

  • M. G. Ferlin et al., "Quinoxaline Derivatives as Antiviral Agents: A Systematic Review," Molecules, vol. 25, no. 18, p. 4278, Sep. 2020. [Online]. Available: [Link]

  • J. Li et al., "Pharmacological activity and mechanism of pyrazines," ResearchGate, Jun. 2023. [Online]. Available: [Link]

  • A. A. El-Sayed, "Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity," PubMed, 2019. [Online]. Available: [Link]

  • G. Kumar, D. Kumar, and M. S. Devi, "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities," PubMed, 2019. [Online]. Available: [Link]

  • A. A. El-Sayed, "Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery," PubMed, 2016. [Online]. Available: [Link]

  • S. Kumar, "Synthesis and biological activity of quinoxaline derivatives," Innovative Journal of Medical and Health Science, Aug. 2024.
  • M. A. A. Raji et al., "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review," RSC Advances, vol. 12, no. 28, pp. 17997-18017, Jun. 2022. [Online]. Available: [Link]

  • Y. Liu et al., "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry," Molecules, vol. 28, no. 19, p. 7440, Oct. 2023. [Online]. Available: [Link]

  • Y. Liu et al., "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry," Molecules, vol. 28, no. 19, Oct. 2023.
  • J. Li et al., "Pharmacological activity and mechanism of pyrazines," Bohrium, Jun. 2023. [Online]. Available: [Link]

  • J. Li et al., "Pharmacological activity and mechanism of pyrazines," European Journal of Medicinal Chemistry, vol. 258, p. 115544, Oct. 2023. [Online]. Available: [Link]

  • S. S. Chhajed, "Quinoline and isoquinoline- heterocyclic chemistry- pharmacy," Slideshare, 2017. [Online]. Available: [Link]

  • P. Singh, "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives," Oriental Journal of Chemistry, vol. 39, no. 4, 2023.
  • Pharmacy 180, "Quinoline and isoquinolines," Pharmacy 180, 2023. [Online]. Available: [Link]

  • M. Kumar, "Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives-a review," Pharmacophore, vol. 4, no. 6, pp. 201-211, 2013.
  • S. P. S. Kushwaha, "Recent Advances in the Synthesis of Quinoxalines.
  • S. H. Abbas, "Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds," ACS Omega, Jan. 2024.
  • C. L. L. Pereira et al., "Quinoxaline, its derivatives and applications: A State of the Art review," European Journal of Medicinal Chemistry, vol. 73, pp. 135-153, Feb. 2014. [Online]. Available: [Link]

  • A. M. M. E. Ewida, "Design and Synthesis of Some New Quinoxaline-Based Heterocycles," ResearchGate, 2024. [Online]. Available: [Link]

  • A. M. M. E. Ewida, "Chemistry and Biological Activity of Some Heterocyclic Compounds," ResearchGate, Dec. 2023. [Online]. Available: [Link]

  • M. V. Diudea, "Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class," Molecules, vol. 30, no. 2, p. 556, Jan. 2025. [Online]. Available: [Link]

  • H. M. A. El-Lateef et al., "Benzodiazines (quinoxaline, quinazoline, cinnoline, phthalazine) and their bioisosteres (naphthalene, quinoline, benzothiophene)," ResearchGate, 2023. [Online]. Available: [Link]

  • S. Kumar, "Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities," Molecules, vol. 28, no. 12, p. 4739, Jun. 2023. [Online]. Available: [Link]

  • A. A. M. Al-Mulla, "History, Classification and Biological activity of Heterocyclic Compounds," ResearchGate, Aug. 2023. [Online]. Available: [Link]

  • G. Kumar, D. Kumar, and M. S. Devi, "Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities," ResearchGate, 2019. [Online]. Available: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Quinoxaline Synthesis

For Researchers, Scientists, and Drug Development Professionals Quinoxaline scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and unique ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their broad spectrum of biological activities and unique photophysical properties. The efficient construction of these bicyclic heterocycles is a subject of intense research, with the ultimate goal of developing catalytic systems that are not only high-yielding but also economically viable and environmentally benign. This guide provides an in-depth, objective comparison of modern catalytic strategies for quinoxaline synthesis, moving beyond mere procedural descriptions to elucidate the underlying principles that govern catalyst performance.

The Enduring Benchmark: Classical Quinoxaline Synthesis

The traditional route to quinoxalines, the Hinsberg condensation, involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While effective, this method often necessitates harsh conditions, such as refluxing in ethanol or acetic acid for extended periods, and can result in moderate yields.[2][3] This classical approach, however, serves as an essential baseline against which the efficiency and sustainability of modern catalytic systems are measured.

Experimental Protocol: Classical Synthesis of 2,3-diphenylquinoxaline

A representative classical synthesis of 2,3-diphenylquinoxaline is performed as follows:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.1 g, 0.01 mol) and benzil (2.1 g, 0.01 mol) in rectified spirit (approximately 16 mL).

  • Reflux the mixture for 30 to 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture. The product will crystallize from the solution.

  • Collect the crystals by filtration and wash with a small amount of cold rectified spirit to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

This method, while straightforward, often suffers from drawbacks such as high energy consumption and the use of flammable organic solvents, paving the way for the development of more advanced catalytic systems.

The Rise of Heterogeneous Catalysis: Marrying Activity with Recyclability

Heterogeneous catalysts have emerged as a highly attractive alternative, offering the dual benefits of high catalytic activity and ease of separation and recycling.[4] This addresses some of the significant drawbacks of traditional homogeneous systems, such as product contamination with metal residues.[5]

A diverse array of solid catalysts have been successfully employed for quinoxaline synthesis, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), nanocatalysts, and supported reagents.[6][7][8]

Case Study 1: Alumina-Supported Heteropolyoxometalates

Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have demonstrated remarkable efficiency for quinoxaline synthesis at room temperature.[5]

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
CuH₂PMo₁₁VO₄₀/Al₂O₃o-phenylenediamine, benzilToluene25292

Data sourced from Ruiz et al.[5]

  • To a mixture of o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the alumina-supported catalyst.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, separate the insoluble catalyst by simple filtration.

  • Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent to obtain the pure product.

The key advantage of this system is the mild reaction conditions and the ability to recover and reuse the catalyst over several cycles without a significant loss of activity.[5]

Case Study 2: Nanocatalysts

Nanocatalysts, owing to their high surface-area-to-volume ratio, offer a significant enhancement in catalytic activity.[7] Iron/zinc oxide nanocrystals (5% Fe/ZnO) have been shown to be effective for the one-pot synthesis of 2-arylquinoxalines at room temperature.[2]

The proposed mechanism for nanocatalyst-mediated synthesis involves the activation of the dicarbonyl compound on the catalyst surface, facilitating the nucleophilic attack by the diamine, followed by cyclization and dehydration.[7]

The Precision of Homogeneous Catalysis

While heterogeneous systems offer practical advantages in terms of recyclability, homogeneous catalysts often provide higher activity and selectivity due to their well-defined active sites.[9] Recent advances have focused on the use of earth-abundant metals and photoredox catalysis to create more sustainable homogeneous systems.

Case Study: Copper-Catalyzed Photoredox Synthesis

A visible-light-induced, copper-catalyzed approach allows for the controlled oxidation of terminal alkynes to form phenylglyoxal intermediates, which can then be trapped in situ with o-phenylenediamines to yield quinoxalines.[10] This method utilizes molecular oxygen as a sustainable oxidant.[10][11]

Catalyst SystemReactantsSolventTemperature (°C)Time (h)Yield (%)
Cu(I) photoredoxTerminal alkyne, o-phenylenediamineNot SpecifiedRoom Temperature12High

Data extrapolated from Sahoo et al.[10]

This photoredox system operates under exceptionally mild conditions and demonstrates high functional group tolerance.[11]

The Green Appeal of Organocatalysis

Organocatalysis has emerged as a powerful, metal-free approach to organic synthesis, aligning with the principles of green chemistry.[12] These catalysts are often readily available, less toxic, and less sensitive to air and moisture compared to their organometallic counterparts.

Case Study: Polymer-Supported Sulphanilic Acid

A polymer-supported sulphanilic acid has been shown to be an effective and recyclable heterogeneous organocatalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds.[2]

CatalystReactantsSolventTemperatureTimeYield (%)
ENPFSA (5% w/w)o-phenylenediamine, benzilEthanolRoom Temp.40 min88
ENPFSA (5% w/w)o-phenylenediamine, benzilEthanolReflux35 min92

Data sourced from Avalani et al.[2]

  • To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (5 mL), add 5% w/w of the polymer-supported sulphanilic acid catalyst with respect to benzil.

  • Stir the mixture at room temperature or under reflux, monitoring by TLC.

  • Upon completion, add ethyl acetate to the solidified mixture and separate the insoluble catalyst by filtration.

  • Dry the filtrate and evaporate the solvent to obtain the pure product.

This method offers the advantages of being metal-free, having short reaction times, and high yields under mild conditions.[2]

Visualizing the Catalytic Pathways

To better understand the underlying mechanisms, we can visualize the experimental workflows and catalytic cycles using Graphviz.

Experimental Workflow for Heterogeneous Catalysis

G cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Isolation r1 o-phenylenediamine mix Mix Reactants, Solvent, and Heterogeneous Catalyst r1->mix r2 1,2-dicarbonyl r2->mix sol Solvent (e.g., Toluene) sol->mix react Stir at Defined Temperature (e.g., RT) mix->react filt Filter to Separate Catalyst react->filt dry Dry Filtrate filt->dry Filtrate cat_rec Recovered Catalyst filt->cat_rec Solid evap Evaporate Solvent dry->evap prod Pure Quinoxaline evap->prod

Caption: General workflow for quinoxaline synthesis using a heterogeneous catalyst.

Plausible Mechanism for Acid-Catalyzed Quinoxaline Synthesis

G r1 o-phenylenediamine 1,2-dicarbonyl step1 Protonation of carbonyl oxygen r1:p2->step1 step2 Nucleophilic attack by amine r1:p1->step2 cat Acid Catalyst (H+) cat->step1 int1 Activated Carbonyl step1->int1 int1->step2 int2 Tetrahedral Intermediate step2->int2 step3 Proton transfer and second amine attack int2->step3 int3 Cyclized Intermediate step3->int3 step4 Dehydration int3->step4 prod Quinoxaline step4->prod water H₂O step4->water

Caption: Simplified mechanism for acid-catalyzed quinoxaline formation.

Objective Comparison and Future Outlook

Catalyst TypeKey AdvantagesKey DisadvantagesTypical Conditions
Classical (Thermal) Simple, no catalyst costHigh energy, long reaction times, moderate yieldsReflux in EtOH/AcOH
Heterogeneous Recyclable, easy separation, high stabilityPotentially lower activity than homogeneous, mass transfer limitationsMild (RT to moderate heating)
Homogeneous High activity & selectivity, well-defined mechanismDifficult separation, catalyst cost, potential product contaminationMild (often RT)
Organocatalyst Metal-free, low toxicity, often mild conditionsCan require higher catalyst loadingMild (often RT)
Photoredox Very mild conditions, sustainable energy sourceRequires light source, specialized catalystsRoom Temperature

The trajectory of catalyst development for quinoxaline synthesis is clearly moving towards greener and more sustainable methodologies. While classical methods provide a valuable benchmark, modern catalytic systems, particularly heterogeneous and photoredox catalysts, offer significant advantages in terms of efficiency, milder reaction conditions, and reduced environmental impact. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations. Future research will likely focus on developing catalysts with even higher turnover numbers and frequencies, utilizing earth-abundant metals, and further exploring the potential of flow chemistry to streamline the synthesis of these vital heterocyclic compounds.

References

  • Wu, Q. et al. (2017). A two-dimensional covalent organic framework (2D-COF) catalyzed the alkylation or arylation of quinoxaline-2-ones. ChemSusChem, 10, 664.
  • Andriamitantsoa, R. S. et al. (2018). SO3H-functionalized metal organic frameworks: an efficient heterogeneous catalyst for the synthesis of quinoxaline and derivatives. RSC Advances, 8(35), 19675-19682. Available at: [Link]

  • Verma, S. et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21430-21464. Available at: [Link]

  • Ruiz, D. M. et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. Available at: [Link]

  • Verma, S. et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Semantic Scholar. Available at: [Link]

  • Afrin, S. et al. (2021). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Verma, S. et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Semantic Scholar. Available at: [Link]

  • Yang, B. et al. (2021). One-pot synthesis of binary quinoxaline-linked covalent organic frameworks. Journal of Materials Chemistry A, 9(34), 19353-19358. Available at: [Link]

  • Wang, Y. et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5081. Available at: [Link]

  • El-Faham, A. et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Kuehl, V. A. et al. (2021). Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework. ResearchGate. Available at: [Link]

  • Kuehl, V. A. et al. (2022). Synthesis, Postsynthetic Modifications, and Applications of the First Quinoxaline-Based Covalent Organic Framework. ACS Applied Materials & Interfaces, 14(4), 5689-5695. Available at: [Link]

  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(59), 37325–37353. Available at: [Link]

  • Unknown Author. (n.d.).
  • Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(59), 37325–37353. Available at: [Link]

  • Unknown Author. (n.d.). A) Linkers and synthesis conditions of quinoxaline‐based COFs...
  • Avalani, J. R. et al. (2014). A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry, 10, S2903-S2909. Available at: [Link]

  • Sahoo, B. et al. (2021). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science, 12(23), 8116-8123. Available at: [Link]

  • Sahoo, B. et al. (2021). Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals. Chemical Science, 12(23), 8116-8123. Available at: [Link]

  • Bendale, A. R. et al. (2015). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. International Journal of Innovative Science, Engineering & Technology, 2(4), 534-539. Available at: [Link]

  • Nemallapudi, B. R. et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-19. Available at: [Link]

  • Wikipedia contributors. (2023, December 26). Turnover number. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2024, from [Link]

  • Unknown Author. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Scribd.
  • Unknown Author. (n.d.). In order to calculate the turnover number (TON) and turnover frequency...
  • Esmaeilpour, M. et al. (n.d.). The effect of amount of the catalyst on preparation of 2,3-diphenylquinoxaline.
  • Unknown Author. (n.d.).
  • Saima, A. et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4933. Available at: [Link]

  • Yu, W. et al. (2019). Metal-Free Direct C-H Cyanoalkylation of Quinoxalin-2(1 H)-Ones by Organic Photoredox Catalysis. The Journal of Organic Chemistry, 84(12), 8037-8046.
  • Bendale, A. R. et al. (n.d.). Sonochemical Synthesis Of 2, 3-Diphenylquinoxaline Using different Catalysts, A Green Chemistry Approach.
  • Beller, M. (2019). Synergy between homogeneous and heterogeneous catalysis. RSC. Available at: [Link]

  • Liese, A. (2018). Total Turnover Number – a Key Criterion for Process Evaluation.
  • Unknown Author. (2020). Turnover number?. Reddit.
  • Wang, S. et al. (2023). Photodriven, TFA-mediated Selective C3-hydoxylation of Quinoxalin-2 (1H)-ones in Dimethyl Carbonates.
  • Werkmeister, S. et al. (n.d.). Change in turnover number (TON) of the catalyst as a function of the...
  • Unknown Author. (n.d.). Mechanistic hypothesis for the photoredox‐catalyzed alkoxylation of quinoxalin‐2‐ones.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1-(quinoxalin-6-yl)ethanone

In the landscape of pharmaceutical development and organic synthesis, the rigorous, unambiguous quantification of chemical entities is paramount. 1-(quinoxalin-6-yl)ethanone, a key intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the rigorous, unambiguous quantification of chemical entities is paramount. 1-(quinoxalin-6-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds, demands an analytical method that is not only accurate and precise but also robust and reliable. This guide provides an in-depth, comparative analysis of potential analytical methodologies and presents a comprehensive, step-by-step validation protocol for a developed High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The core philosophy of this guide is not merely to present a protocol but to elucidate the scientific rationale behind each decision. Every step in method validation is a self-validating system; it is a question we ask of our method, and the resulting data is the answer. This ensures the generation of trustworthy and reproducible results, a cornerstone of scientific integrity.

Method Selection: Choosing the Right Analytical Tool

The molecular structure of 1-(quinoxalin-6-yl)ethanone, featuring a UV-active quinoxaline ring system, makes HPLC with UV detection an exceptionally suitable choice for quantification. The inherent polarity and thermal lability of many heterocyclic compounds can make Gas Chromatography (GC) less straightforward, often requiring derivatization. While techniques like Quantitative NMR (qNMR) offer the advantage of not needing a reference standard of the same compound, they typically suffer from lower sensitivity compared to chromatographic methods.

Method Principle Advantages for 1-(quinoxalin-6-yl)ethanone Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection via UV absorbance.High sensitivity and selectivity for UV-active compounds. Excellent linearity and precision. Widely available instrumentation.Requires a pure reference standard. Solvent consumption.
GC-MS Partitioning into a gaseous mobile phase, separation by boiling point/polarity, and detection by mass.High specificity from mass detection.Potential for thermal degradation of the analyte. May require derivatization.
qNMR Quantification by integrating the signal of a specific nucleus relative to an internal standard.Does not require an identical reference standard. Provides structural confirmation.Lower sensitivity. Requires specialized equipment and expertise. Higher cost per sample.

Based on this analysis, a Reverse-Phase HPLC (RP-HPLC) method with UV detection was selected for development and validation due to its optimal balance of sensitivity, selectivity, and accessibility.

The Validation Workflow: An Overview

Method validation is a systematic process to confirm that the analytical procedure employed for a specific test is suitable for its intended purpose. The workflow is designed to test the method's performance against a series of established parameters.

G start_end start_end process process data data decision decision output output start Start: Method Development specificity Specificity / Selectivity (Peak Purity, Resolution) start->specificity Is method specific? linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability Define System Suitability Test (SST) robustness->system_suitability end Validated Method system_suitability->end

Caption: The logical workflow for analytical method validation.

Experimental Protocol: The Developed HPLC Method

The following HPLC method was developed as the basis for the validation study. The choice of a C18 column provides excellent retention for aromatic compounds, while the acetonitrile/water mobile phase is a standard for reverse-phase chromatography. The detection wavelength was selected based on the UV absorbance maximum of 1-(quinoxalin-6-yl)ethanone.

Parameter Condition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Diluent Mobile Phase

Validation Parameters: Protocols and Acceptance Criteria

The validation was performed according to the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the 1-(quinoxalin-6-yl)ethanone reference standard.

  • Inject a sample solution containing the analyte along with known potential impurities or degradation products.

  • Peak purity analysis should be performed using a photodiode array (PDA) detector if available.

Acceptance Criteria:

  • The blank solution should show no peak at the analyte's retention time.

  • The analyte peak should be well-resolved from any other peaks (Resolution > 2).

  • The peak purity index should be greater than 990 (if PDA is used), indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Protocol:

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • From the stock, prepare a series of at least five calibration standards ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Illustrative Data & Acceptance Criteria:

Concentration (µg/mL) Mean Peak Area
50451023
75674589
100902112
1251123548
1501350987
  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Protocol:

  • Prepare sample solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Spike a known amount of the analyte reference standard into each solution.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery.

Illustrative Data & Acceptance Criteria:

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) Mean Recovery (%) %RSD
80%80.079.599.40.5%
100%100.0100.3100.30.3%
120%120.0119.299.30.6%
  • Mean Recovery: 98.0% to 102.0% at each level.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for each level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

G precision Precision repeatability Repeatability (Intra-assay precision) precision->repeatability intermediate Intermediate Precision (Inter-assay precision) precision->intermediate details1 Same Day Same Analyst Same Instrument repeatability->details1 details2 Different Days Different Analysts Different Instruments intermediate->details2

Caption: Levels of Precision Assessment in Method Validation.

Protocol (Repeatability):

  • Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.

  • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Calculate the %RSD of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Illustrative Data & Acceptance Criteria:

Precision Level Mean Assay Value (%) %RSD
Repeatability (Day 1, Analyst 1)99.8%0.7%
Intermediate (Day 2, Analyst 2)100.5%0.9%
  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.

Illustrative Data & Acceptance Criteria:

Parameter Value Basis
LOD 0.1 µg/mLSignal-to-Noise Ratio ≈ 3:1
LOQ 0.3 µg/mLSignal-to-Noise Ratio ≈ 10:1
  • The LOQ must be verified by analyzing a minimum of six samples at the proposed concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Conclusion

The Reverse-Phase HPLC method detailed herein has been successfully validated according to ICH guidelines and is deemed suitable for the accurate and precise quantification of 1-(quinoxalin-6-yl)ethanone. The validation data demonstrates that the method is specific, linear over a wide range, accurate, and precise. This robustly validated method provides a high degree of confidence in the quality of data generated, which is essential for making informed decisions in research and development settings. The principles and protocols outlined in this guide serve as a comprehensive framework for researchers tasked with establishing and validating analytical methods for novel chemical entities.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Quinoxaline Derivatives Against Therapeutic Protein Targets

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery

Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered immense interest in medicinal chemistry.[1][2] Their versatile synthetic accessibility allows for the creation of vast chemical libraries with diverse structural modifications.[1] This chemical tractability, combined with a broad spectrum of biological activities—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—positions the quinoxaline scaffold as a "privileged structure" in the pursuit of novel therapeutics.[1][2][3]

Recent research has increasingly focused on quinoxaline derivatives as potent inhibitors of key enzymes involved in disease pathology, particularly protein kinases.[2][4] Kinases are crucial regulators of cellular processes like proliferation and signal transduction; their dysregulation is a hallmark of many diseases, most notably cancer.[4] Consequently, designing quinoxaline-based compounds to specifically target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) has become a promising strategy for developing targeted cancer therapies.[5][6][7]

This guide provides a comprehensive, field-proven methodology for conducting comparative molecular docking studies of novel 1-(quinoxalin-6-yl)ethanone derivatives or related quinoxaline analogs. We will move beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow suitable for researchers in drug discovery.

Part 1: Target Protein Selection and Preparation

The success of any structure-based drug design project hinges on the selection and proper preparation of the target protein structure.

Rationale for Target Selection: EGFR as a Case Study

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology.[6] It is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation.[4] Mutations or overexpression of EGFR are implicated in various cancers, including non-small cell lung cancer.[6][8] Several approved drugs target EGFR, making it an excellent case study for docking new potential inhibitors like quinoxaline derivatives.[5][7]

Experimental Protocol: Target Protein Preparation

This protocol outlines the essential steps for preparing a protein crystal structure for docking. We will use EGFR complexed with an inhibitor (PDB ID: 4HJO) as our example.[5][7]

  • Structure Retrieval : Download the protein structure in PDB format from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank ([Link]).

  • Initial Cleaning (Causality: Raw PDB files contain non-essential information that can interfere with docking algorithms) :

    • Remove all water molecules (HOH). While specific water molecules can be critical for binding (bridging interactions), their inclusion requires advanced techniques. For initial comparative screening, their removal simplifies the system.

    • Remove any co-crystallized small molecules, ions, or secondary protein chains not relevant to the binding site of interest.

    • Isolate the co-crystallized ligand for later use in protocol validation.

  • Protonation and Charge Assignment (Causality: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for defining hydrogen bonds and correct electrostatic interactions) :

    • Use software like Schrödinger's Protein Preparation Wizard, UCSF Chimera's AddH tool, or the PDB2PQR server ([Link]) to add hydrogen atoms.

    • This step corrects ionization states for acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His) based on a specified physiological pH (typically 7.4).

  • Energy Minimization (Causality: The crystal structure represents a static image; a brief energy minimization step relaxes steric clashes or unfavorable geometries introduced during the protonation step) :

    • Perform a restrained, brief energy minimization of the protein structure using a molecular mechanics force field (e.g., OPLS, AMBER, or CHARMM). The restraints on heavy atoms ensure the protein backbone does not deviate significantly from the experimentally determined conformation.

Part 2: The Comparative Docking Workflow

This section details the complete computational workflow, from ligand preparation to final docking analysis. The process is designed to be self-validating, a cornerstone of trustworthy computational science.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_screening Virtual Screening PDB 1. Retrieve Protein (e.g., PDB: 4HJO) Clean Clean PDB->Clean Remove Water, Co-factors Ligands 2. Prepare Ligand Library (Quinoxaline Derivatives) MinimizeL MinimizeL Ligands->MinimizeL Generate 3D Coords, Assign Charges, Energy Minimize Protonate Protonate Clean->Protonate Add Hydrogens, Assign Charges MinimizeP MinimizeP Protonate->MinimizeP Energy Minimize (Restrained) Grid 3. Define Binding Site (Grid Generation) MinimizeP->Grid Dock 6. Dock Derivative Library MinimizeL->Dock Redock 4. Re-dock Native Ligand Grid->Redock RMSD 5. Calculate RMSD Redock->RMSD RMSD->Dock If RMSD < 2.0 Å, Protocol Validated Analyze 7. Analyze & Compare Results Dock->Analyze

Caption: A validated workflow for comparative molecular docking.

Experimental Protocol: Ligand Preparation
  • 2D to 3D Conversion : Sketch the 1-(quinoxalin-6-yl)ethanone derivatives using a chemical editor (e.g., MarvinSketch, ChemDraw) and save them in a 2D format (e.g., SDF). Use a program like Open Babel or Schrödinger's LigPrep to convert these 2D structures into 3D conformations.

  • Protonation and Tautomer Generation (Causality: A ligand's protonation state dramatically affects its ability to form hydrogen bonds) : Generate possible ionization states and tautomers at physiological pH (7.4).

  • Energy Minimization : Minimize the energy of each generated ligand conformation using a suitable force field (e.g., MMFF94 or OPLS3e). This ensures that the starting ligand structures are in a low-energy, realistic conformation.

Experimental Protocol: Docking Protocol Validation

This is the most critical step for ensuring the trustworthiness of your results. The goal is to prove that your chosen docking algorithm and settings can accurately reproduce the experimentally known binding mode of a ligand in your prepared protein structure.

  • Define the Binding Site : Using your docking software (e.g., AutoDock Tools, Schrödinger Maestro), define the active site. The most reliable method is to define a docking grid box centered on the co-crystallized ligand extracted in Part 1. The box should be large enough to encompass the entire binding pocket, allowing for rotational and translational freedom of the new ligands.

  • Re-dock the Native Ligand : Take the co-crystallized ligand (that you previously extracted and prepared) and dock it back into the active site of its own protein structure.

  • Calculate Root Mean Square Deviation (RMSD) (Causality: RMSD provides a quantitative measure of the difference between the docked pose and the experimental (crystal) pose) : Superimpose the top-scoring docked pose of the native ligand onto the original crystal pose. Calculate the heavy-atom RMSD.

    • Success Criterion : A docking protocol is generally considered validated if the RMSD between the re-docked pose and the crystal pose is less than 2.0 Angstroms (Å).[9][10] A low RMSD confirms that your methodology can successfully identify the correct binding orientation.[11][12]

Experimental Protocol: Docking the Derivative Library

Once the protocol is validated, you can proceed with docking your prepared quinoxaline derivatives.

  • Execute Docking : Using the exact same validated protein structure, grid parameters, and docking settings, dock each prepared quinoxaline derivative into the target's active site.

  • Scoring : The docking algorithm will generate multiple possible binding poses for each ligand and calculate a score for each pose. This score (often expressed as a binding energy in kcal/mol or an arbitrary unit) estimates the binding affinity. The lower (more negative) the score, the more favorable the predicted interaction.

  • Save Results : Save the top-scoring poses (typically 5-10) for each ligand for further analysis.

Part 3: Data Interpretation and Comparative Analysis

The output of a docking run is a wealth of data that must be structured and analyzed to draw meaningful comparisons.

Quantitative Comparison

Summarize the docking results in a table. This allows for a direct and objective comparison of the predicted binding affinities of your derivatives. The inclusion of a known reference inhibitor provides a crucial benchmark.

Compound IDQuinoxaline R-Group SubstitutionDocking Score (kcal/mol)Predicted Interacting Residues (H-Bonds)Predicted Pi-Stacking Interactions
Ref-Inhib Reference Compound-10.5Met793, Cys797Phe856
QNX-001 -H-8.2Met793-
QNX-002 -OH (para)-9.1Met793, Lys745Phe856
QNX-003 -NH2 (meta)-9.5Met793, Asp855-
QNX-004 -Br (para)-8.8Met793Phe856

This table presents hypothetical data for illustrative purposes.

Qualitative (Structural) Comparison

A numerical score alone is insufficient. The credibility of a docking pose comes from its chemical plausibility. For each top-ranked compound, you must visually inspect the binding pose and analyze the specific molecular interactions.

  • Hydrogen Bonds : Are the derivatives forming hydrogen bonds with key residues in the hinge region of the kinase (e.g., Met793 in EGFR)? This is a canonical interaction for many kinase inhibitors.[13][14]

  • Hydrophobic Interactions : Is the quinoxaline core situated in a hydrophobic pocket? Are substitutions engaging in favorable van der Waals contacts?

  • Pi-Stacking : Are aromatic rings on the derivatives forming pi-pi or T-shaped stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site?

  • Comparison to Reference : How do the interactions of your best derivatives compare to those of the co-crystallized ligand or other known inhibitors? A derivative that reproduces the key interactions of a known potent inhibitor is a strong candidate for synthesis and in vitro testing.

G cluster_analysis Post-Docking Analysis Logic Input Docking Output Poses Scores Rank Rank by Score (Lowest to Highest Energy) Input:f1->Rank Visual Visual Inspection of Top Poses Rank->Visual Interaction Analyze Key Interactions (H-Bonds, Hydrophobic, etc.) Visual->Interaction Compare Compare to Reference Inhibitor Interaction->Compare Select Select Candidates for Synthesis Compare->Select

Caption: Logical flow for post-docking analysis and candidate selection.

Conclusion and Forward Look

Molecular docking, when performed with a rigorous and self-validating protocol, is an invaluable tool in modern drug discovery.[4] This guide provides a framework for conducting comparative docking studies of 1-(quinoxalin-6-yl)ethanone derivatives, enabling researchers to rationally prioritize compounds for further development. The results from these in silico experiments generate potent hypotheses about structure-activity relationships (SAR) that can guide synthetic chemistry efforts.[2] The most promising compounds identified through this workflow should then be synthesized and subjected to in vitro biological assays to validate the computational predictions and confirm their therapeutic potential.

References

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921–7932. [Link]

  • Kufareva, I., & Abagyan, R. (2011). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. National Institutes of Health. [Link]

  • Aixelá, M., et al. (2019). Quinoxalines Potential to Target Pathologies. PubMed. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II kinase inhibitor docking, screening, and profiling using modified structures of active kinase states. Semantic Scholar. [Link]

  • R., Aiswarya, & S., Jeyaprakash R. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

  • Gschwend, D. A., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(4), 854-865. [Link]

  • Corbeil, C. R., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(4), 1520-1529. [Link]

  • El-Damasy, D. A., et al. (2023). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. Molecules, 28(11), 4339. [Link]

  • Veselinović, A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 593. [Link]

  • Singh, P., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Current Topics in Medicinal Chemistry, 22(10), 855-867. [Link]

  • Reddy, C. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Russian Journal of Bioorganic Chemistry, 48(3), 565-575. [Link]

  • Ghorab, M. M., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(52), 32909-32924. [Link]

  • Sagharostami, S., et al. (2023). Top 15 target predictions for the most active quinoxaline derivatives 3 and 4 using SwissTarget prediction web tool. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 303-315. [Link]

  • B-Rao, C., & Subramanian, J. Lessons from Docking Validation. Michigan State University. [Link]

  • Pant, S., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Taibah University Medical Sciences, 16(6), 941-951. [Link]

  • Molecular docking protocol validation. (2021). ResearchGate. [Link]

  • Reddy, C. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]

  • Daflon-Yunes, N., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Quinoxalin-6-yl)ethanone

Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced world of drug discovery and chemical research, our focus is often on the synthesis and application of novel compounds like 1-(Quinoxalin-6-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced world of drug discovery and chemical research, our focus is often on the synthesis and application of novel compounds like 1-(Quinoxalin-6-yl)ethanone. This quinoxaline derivative, a valuable building block in pharmaceutical development, demands precision in its handling from cradle to grave. However, the lifecycle of a chemical does not end upon the completion of a reaction. Its proper disposal is a critical, non-negotiable component of laboratory stewardship, ensuring the safety of personnel, protecting our environment, and maintaining strict regulatory compliance.

This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe disposal of 1-(Quinoxalin-6-yl)ethanone. As your partner in the laboratory, we believe that providing this essential safety and logistical information is fundamental to building the trust you place in our products. This document is structured to provide a causal, scientifically-grounded rationale for each step, empowering you, our fellow scientists, to manage chemical waste with confidence and integrity.

Part 1: Hazard Characterization and Waste Profile

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(Quinoxalin-6-yl)ethanone is a synthetic, nitrogen-containing heterocyclic organic compound. While comprehensive toxicological data may be limited as with many research chemicals, the known hazards associated with its structural class and available safety data necessitate its classification as hazardous waste.[1][2]

Based on available Safety Data Sheets (SDS) for the compound and related quinoxaline structures, the following hazards are identified:

  • Harmful if swallowed (H302) [3]

  • Causes skin irritation (H315) [3][4][5]

  • Causes serious eye irritation (H319) [3][4][5]

  • May cause respiratory irritation (H335) [4][5][6]

These classifications are not merely labels; they are directives that inform every aspect of handling and disposal. The compound's potential for systemic toxicity and irritation means it cannot be disposed of as regular trash or via the sanitary sewer system.[1][7] The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates that such chemical wastes be managed through a dedicated hazardous waste program.[1][7]

Hazard ClassificationGHS CodePrimary Risk and Rationale
Acute Toxicity, Oral H302Ingestion may lead to harmful or toxic effects. Disposal must prevent entry into water or food systems.
Skin Irritation H315Direct contact can cause skin irritation. Requires appropriate PPE during handling and disposal.[4][5]
Eye Irritation H319Poses a risk of serious damage to the eyes upon contact.[4][5] Mandates use of safety goggles.
Specific Target Organ Toxicity H335Inhalation of dust may irritate the respiratory tract.[6] Handling should occur in well-ventilated areas.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe disposal of 1-(Quinoxalin-6-yl)ethanone, from the point of generation to the point of collection.

Step 1: Don Personal Protective Equipment (PPE)

Causality: The first line of defense is always personal protection. Given the compound's classification as a skin, eye, and respiratory irritant, direct contact must be avoided.[4][5]

  • Procedure: Before handling the waste container, ensure you are wearing:

    • Nitrile Gloves: To prevent skin contact.

    • Safety Goggles: To protect against splashes or airborne dust particles causing serious eye irritation.[8]

    • Laboratory Coat: To protect clothing and skin.

  • Work Area: Conduct all waste handling within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust.[4]

Step 2: Waste Segregation

Causality: Improper segregation is a primary cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fires.[9] 1-(Quinoxalin-6-yl)ethanone must be segregated based on its physical and chemical properties.

  • Procedure:

    • Identify the Waste Stream: 1-(Quinoxalin-6-yl)ethanone is a solid, non-halogenated organic compound .

    • Designate the Container: Place it in a waste container specifically designated for "Solid Organic Waste" or "Non-Halogenated Solid Chemical Waste."

    • CRITICAL - Do NOT Mix With:

      • Acids, Bases, or Strong Oxidizing Agents: To prevent unknown hazardous reactions.[8][9]

      • Aqueous or Liquid Waste: To avoid creating complex mixtures that are difficult and costly to dispose of.[10]

      • Halogenated Organic Waste: Separating halogenated and non-halogenated waste streams is often required for different incineration disposal methods and is more cost-effective.

      • Reactive Chemicals: Keep separate from water-reactive or pyrophoric materials.[9]

Caption: Waste Segregation Decision Flowchart.

Step 3: Container Selection and Management

Causality: The integrity of the waste container is essential for preventing leaks and ensuring safe transport.[7][11] Regulations from both the EPA and the Occupational Safety and Health Administration (OSHA) stipulate strict container management rules.[7][12]

  • Procedure:

    • Select an Appropriate Container: Use a container made of a material chemically compatible with organic solids (e.g., a wide-mouth glass jar with a screw-top lid, or a designated polyethylene bucket). The container must be in good condition, free of cracks or damage.[1][10]

    • Keep Container Closed: The container must remain tightly sealed at all times except when you are actively adding waste.[10][11] Do not leave funnels in containers. This is a common and critical regulatory violation.[11]

    • Avoid Overfilling: Leave at least 1-2 inches of headspace at the top of the container to prevent spills and allow for expansion.

Step 4: Labeling the Waste Container

Causality: Accurate and complete labeling is a cornerstone of the "cradle-to-grave" hazardous waste tracking system mandated by RCRA.[13] It communicates hazards to everyone who will handle the container and is a legal requirement.

  • Procedure: As soon as the first amount of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" .[1]

    • Full Chemical Name: Write "1-(Quinoxalin-6-yl)ethanone". Do not use abbreviations, acronyms, or chemical formulas.[1][11] If it's a mixture, list all components and their approximate percentages.

    • Hazard Pictograms: Check the appropriate boxes for "Harmful" and "Irritant".

    • Generator Information: Your name, Principal Investigator (PI), department, and lab number.[1]

Step 5: Accumulation and Storage

Causality: Designated storage areas ensure that hazardous waste is managed safely and does not pose a risk to the general laboratory environment. These are known as Satellite Accumulation Areas (SAAs).

  • Procedure:

    • Store at or Near Point of Generation: The waste container must be kept in the laboratory where the waste is generated, under the control of laboratory personnel.[7][11]

    • Use Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.

    • Inspect Weekly: Check the SAA weekly for any signs of container degradation, leaks, or improper labeling.[7]

Step 6: Requesting Disposal

Causality: The final step is the safe transfer of custody to trained professionals. Your institution's EHS office is responsible for collecting the waste and managing its final disposal in compliance with all federal and state regulations.

  • Procedure:

    • Monitor Fill Level: Once the container is 90% full, or if it has been in the SAA for close to the maximum allowed time (typically 6-12 months for academic labs), initiate a disposal request.[7][14]

    • Submit a Pickup Request: Complete a "Chemical Waste Pickup Form" or the equivalent online request system provided by your EHS office.[1][11] Ensure the information on the form exactly matches the information on the container's hazardous waste tag.

    • Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and accessible for the EHS team.

G A 1. Generate Waste & Don PPE B 2. Segregate Waste (Solid, Non-Halogenated Organic) A->B C 3. Select & Manage Compatible Container B->C D 4. Affix & Complete Hazardous Waste Label C->D E 5. Store in SAA (Secondary Containment) D->E F 6. Container Full (or time limit reached) E->F F->E No G 7. Submit Pickup Request to EHS F->G Yes H 8. EHS Collects for Final Disposal G->H

Caption: End-to-End Disposal Workflow for 1-(Quinoxalin-6-yl)ethanone.

Part 3: Emergency Procedures

Causality: Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures as part of their laboratory-specific training.[15]

  • In Case of a Spill:

    • Alert Personnel: Notify others in the immediate area.

    • Isolate the Area: Secure the location of the spill.

    • Assess the Spill: For a small spill of solid material, if you are trained and it is safe to do so, proceed with cleanup. For large spills, evacuate and contact EHS immediately.

    • Cleanup: Wear your full PPE. Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[6] Carefully sweep the material into a designated waste container. Label this container as hazardous waste, listing "1-(Quinoxalin-6-yl)ethanone" and the absorbent material.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and running water.[6] If irritation persists, seek medical attention.[4][16]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[17]

References

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Case Western Reserve University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. [Link]

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.). PubMed. [Link]

  • Quinoxaline, 5-methyl- Safety Data Sheet. (2018, June 22). Synerzine. [Link]

  • Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. [Link]

  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Quinoxaline Safety Data Sheet. (2018, June 22). Synerzine. [Link]

  • 2-Methyl-6-nitroaniline Material Safety Data Sheet. (2010, June 10). ScienceLab.com. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Quinoxalin-6-yl)ethanone

Welcome to your essential guide for the safe handling of 1-(Quinoxalin-6-yl)ethanone (CAS No. 83570-42-7).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 1-(Quinoxalin-6-yl)ethanone (CAS No. 83570-42-7). As a key building block in the synthesis of novel protein degraders and other advanced pharmaceutical compounds, the integrity of your research and, more importantly, your personal safety, hinges on a profound understanding of the materials you work with. This document moves beyond a simple checklist, offering a detailed operational and safety plan grounded in the inherent chemical properties of quinoxaline derivatives and aromatic ketones. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Compound

1-(Quinoxalin-6-yl)ethanone is a heterocyclic aromatic ketone. While specific toxicological data for this exact compound is limited, the known hazards of the quinoxaline scaffold and related substances provide a strong basis for a robust safety protocol. The primary risks are associated with irritation and potential harm upon direct contact or inhalation.[1][2]

Based on available safety data for quinoxaline derivatives, the following hazards are identified for 1-(Quinoxalin-6-yl)ethanone[3]:

Hazard CodeHazard StatementImplication for Handling
H302Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[1]
H315Causes skin irritationDirect skin contact must be prevented through proper glove and lab coat usage.[4][5]
H319Causes serious eye irritationEye protection is mandatory to prevent contact with dust particles or splashes.[4][5]
H335May cause respiratory irritationHandling must be done in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[4][5]

Furthermore, some quinoxaline compounds are suspected carcinogens, which elevates the need for stringent containment and minimization of exposure.[1]

Core Directive: Multi-Layered PPE Strategy

A multi-layered approach to PPE is critical. This strategy ensures that each potential route of exposure—dermal, ocular, and respiratory—is independently and effectively blocked.

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical. The choice of glove is therefore not arbitrary but a scientifically-informed decision based on chemical compatibility. 1-(Quinoxalin-6-yl)ethanone is both an aromatic compound and a ketone, which dictates the selection of appropriate glove materials.

Glove MaterialRecommended UseNot Recommended ForRationale & Expert Insight
Nitrile Excellent for incidental contact, oils, greases, and some acids and bases.[6]Not for prolonged immersion or handling of aggressive solvents. Poor against nitric acid.[6]Nitrile gloves offer a good balance of chemical resistance and dexterity, making them suitable for most routine procedures involving this solid compound. Their distinct color also makes tears and punctures easily visible.[6]
Neoprene Good for acids, bases, alcohols, fuels, and hydrocarbons.[6][7]Poor against halogenated and aromatic hydrocarbons.[6][7]While offering broad resistance, neoprene's specific weakness to aromatic hydrocarbons makes it a secondary choice to nitrile for this compound.
Butyl Rubber Excellent for polar organics like ketones, esters, and ethers.[7]Poor against hydrocarbons and chlorinated solvents.[7]For situations involving dissolving the compound in ketonic solvents or extensive handling, butyl rubber provides superior protection. However, it often comes at the cost of reduced dexterity.

Field-Proven Insight: For most applications, such as weighing and preparing solutions, a standard-thickness nitrile glove is sufficient. However, for tasks involving larger quantities or significant splash potential, double-gloving with two pairs of nitrile gloves is a prudent and field-proven practice. Always inspect gloves for visible damage before use and wash hands thoroughly after removal.[1]

Eye and Face Protection: Shielding Against the Unseen

Given that 1-(Quinoxalin-6-yl)ethanone is a solid that can form dust and will be used in solutions, protection against both airborne particles and chemical splashes is mandatory.

  • Chemical Splash Goggles (EN166 or ANSI Z87.1 certified): These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from splashes, dust, and vapors coming from any direction.[8][9]

  • Face Shield: A face shield, worn in addition to chemical splash goggles, is required when handling larger quantities (>25g), during heating, or when there is a significant risk of splashing.[6] This provides a final barrier protecting the entire face.

Body Protection: Preventing Dermal Absorption

Your personal clothing is not a substitute for proper laboratory attire.

  • Laboratory Coat: A flame-resistant lab coat, properly fastened, is the standard. It should have long sleeves with tight-fitting cuffs.[6]

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

Respiratory Protection: An Essential Precaution

The risk of inhaling fine powders is highest during weighing and transfer operations. Engineering controls are the first line of defense.

  • Primary Control: Always handle solid 1-(Quinoxalin-6-yl)ethanone inside a certified chemical fume hood to minimize airborne particles.[4]

  • Secondary Control: If a fume hood is not available or when handling large quantities, respiratory protection is necessary. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended for the solid form. If handling in a volatile organic solvent, a combination cartridge for organic vapors and particulates should be used.[8][10]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Gearing Up: Donning PPE cluster_doffing Decontamination: Doffing PPE Donning_Start Start: Clean Area D1 1. Lab Coat Donning_Start->D1 D2 2. Respirator (if required) D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Gloves D3->D4 Donning_End Enter Lab Area D4->Donning_End Doffing_Start Start: At Exit F1 1. Gloves (most contaminated) Doffing_Start->F1 F2 2. Goggles & Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if used) F3->F4 Doffing_End Exit & Wash Hands F4->Doffing_End

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Detailed Donning Procedure (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on your chemical splash goggles. If needed, place the face shield over the goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.

Detailed Doffing Procedure (Taking Off): The principle is to touch potentially contaminated surfaces only with other contaminated items (like your gloves).

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated hazardous waste container.[1]

  • Eye/Face Protection: Remove your face shield and goggles by handling the strap, avoiding touching the front.

  • Lab Coat: Unfasten your lab coat. Shrug it off your shoulders, keeping the contaminated exterior folded inward and away from your body.

  • Respirator: If worn, remove your respirator.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]

Emergency and Disposal Plans

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Management:

For a minor spill of the solid, carefully sweep or vacuum the material into a sealed, labeled container for disposal. Avoid generating dust.[1] For a major spill, evacuate the area and alert your institution's emergency response team.[1]

Disposal Plan:

All waste, including the chemical itself, empty containers, and contaminated PPE (gloves, wipes, etc.), must be disposed of as hazardous chemical waste.[1][4]

  • Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with general laboratory waste.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.[11]

By integrating these safety protocols into your daily workflow, you ensure a secure environment for yourself and your colleagues, allowing you to focus on advancing your critical research.

References

  • University of California, Riverside Environmental Health & Safety. Personal Protective Equipment (PPE). [Link]

  • San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. [Link]

  • Zheng, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Ruiz, D. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. [Link]

  • Certas Lubricant Solutions. (2022, December). Personal Protective Equipment (PPE) Standards. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet 2-Acetylpyridine. [Link]

  • ResearchGate. (2014, October 29). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 461-479. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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